3,5-dichloro-N-ethylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-N-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXXPACFCQWAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423726 | |
| Record name | 3,5-dichloro-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42266-02-4 | |
| Record name | 3,5-dichloro-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of 3,5-dichloro-N-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-dichloro-N-ethylaniline is an aromatic organic compound featuring a dichlorinated benzene ring N-ethylated at the amino group. As a substituted aniline, it serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1][2][3][4] The strategic placement of the chlorine atoms at the meta-positions relative to the amino group, combined with the N-ethyl substituent, imparts specific steric and electronic properties that influence its reactivity and potential applications. This guide provides an in-depth analysis of its chemical and physical properties, synthesis, spectroscopic signature, reactivity, and safety protocols, offering a crucial resource for professionals in chemical research and development.
Chemical and Physical Properties
The physicochemical properties of this compound are foundational to its handling, purification, and application in synthesis. While specific experimental data for this compound is not extensively published, properties can be reliably estimated based on its parent compound, 3,5-dichloroaniline, and general principles of organic chemistry. The addition of an ethyl group to the nitrogen atom is expected to slightly increase the molecular weight and boiling point, and decrease the melting point and water solubility compared to 3,5-dichloroaniline.
| Property | Value | Source/Reference |
| Molecular Formula | C₈H₉Cl₂N | [5] |
| Molecular Weight | 190.07 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from related compounds |
| Melting Point | Estimated < 46-52 °C | Based on 3,5-dichloroaniline[6] |
| Boiling Point | Estimated > 260 °C | Based on 3,5-dichloroaniline[6] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, chloroform) | Inferred from 3,5-dichloroaniline[7] |
| pKa | Estimated ~2.0-2.5 | Inferred from 3,5-dichloroaniline (pKa ~2.37)[8] |
Synthesis of this compound
A primary and logical synthetic route to this compound is the direct N-alkylation of its precursor, 3,5-dichloroaniline. This reaction typically involves an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base to neutralize the hydrogen halide byproduct.
Experimental Protocol: N-Ethylation of 3,5-dichloroaniline
Causality: The base (e.g., potassium carbonate or triethylamine) is crucial for deprotonating the aniline nitrogen, thereby increasing its nucleophilicity to attack the electrophilic ethyl halide. The choice of solvent can influence the reaction rate and yield; polar aprotic solvents like acetonitrile or DMF are often effective.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-dichloroaniline (1 equivalent) in a suitable solvent such as acetonitrile.
-
Addition of Reagents : Add a weak base, such as potassium carbonate (1.5-2.0 equivalents), to the solution. Subsequently, add the ethylating agent, for example, ethyl bromide (1.1-1.5 equivalents), dropwise at room temperature.
-
Reaction Conditions : Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up : Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Extraction : Evaporate the solvent under reduced pressure. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.[9]
Spectroscopic Data Analysis
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following are predicted spectral characteristics based on its structure and data from analogous compounds.[10][11]
¹H NMR Spectroscopy
-
Aromatic Protons : The aromatic region is expected to show two signals. A singlet (or narrow triplet due to meta-coupling) for the proton at the C4 position (para to the nitrogen) around δ 6.7-6.8 ppm, and a singlet (or doublet) for the two equivalent protons at the C2 and C6 positions (ortho to the nitrogen) around δ 6.5-6.6 ppm.[12]
-
Ethyl Group Protons : The ethyl group will present as a quartet for the methylene protons (-CH₂-) adjacent to the nitrogen, likely in the range of δ 3.1-3.4 ppm, coupled to the methyl protons. The methyl protons (-CH₃) will appear as a triplet around δ 1.2-1.4 ppm, coupled to the methylene protons.[13]
-
N-H Proton : A broad singlet corresponding to the N-H proton may be observed, with its chemical shift being concentration and solvent dependent.
¹³C NMR Spectroscopy
-
Aromatic Carbons : Six distinct signals are expected for the aromatic carbons. The carbon attached to the nitrogen (C1) will be the most downfield among the protonated carbons. The two carbons bearing chlorine atoms (C3 and C5) will be significantly deshielded. The remaining aromatic carbons (C2, C4, C6) will appear at chemical shifts typical for substituted benzenes.
-
Ethyl Group Carbons : The methylene carbon (-CH₂-) will resonate around δ 38-45 ppm, while the methyl carbon (-CH₃) will be found further upfield, around δ 13-16 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretch : A characteristic N-H stretching vibration should be present in the range of 3350-3450 cm⁻¹.[14]
-
C-H Stretches : Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.
-
C=C Aromatic Stretch : Benzene ring C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ region.
-
C-N Stretch : The C-N stretching vibration will likely be in the 1250-1350 cm⁻¹ range.
-
C-Cl Stretch : Strong absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹.[15]
Mass Spectrometry
-
Molecular Ion (M⁺) : The mass spectrum will show a characteristic isotopic pattern for two chlorine atoms. The molecular ion peak (M⁺) will appear at m/z 190, with accompanying peaks at m/z 192 (M+2) and m/z 194 (M+4) in an approximate ratio of 9:6:1, respectively.[16][17]
-
Fragmentation : A significant fragment would be the loss of a methyl group ([M-15]⁺) from the ethyl substituent, leading to a fragment ion at m/z 175, which would also exhibit the dichlorinated isotopic pattern.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of the electron-donating N-ethylamino group and the electron-withdrawing chlorine atoms.
-
Stability : The compound is generally stable under normal conditions but may be sensitive to light and air, potentially leading to discoloration over time. It should be stored in a cool, dark, and well-ventilated area.[8]
-
Basicity : The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to react with acids to form the corresponding anilinium salts. The electron-withdrawing effect of the two chlorine atoms reduces the basicity compared to N-ethylaniline.
-
Electrophilic Aromatic Substitution : The N-ethylamino group is an activating, ortho-, para-director. However, the two meta-positioned chlorine atoms are deactivating. Electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation) will likely occur at the positions ortho and para to the amino group (C2, C4, and C6), though the overall reactivity of the ring is diminished.[18][19]
-
Reactivity of the Amino Group : The secondary amine functionality can undergo further reactions, such as acylation with acid chlorides or anhydrides to form amides, or reaction with other electrophiles.[20]
-
Hazardous Decomposition : Upon heating to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon oxides.[21]
Potential Applications
While specific applications for this compound are not widely documented, its structure suggests utility as a key intermediate in several industrial sectors:
-
Pharmaceuticals : As a substituted aniline, it can serve as a building block for the synthesis of active pharmaceutical ingredients (APIs).[3][4]
-
Agrochemicals : It is a potential precursor for herbicides, fungicides, and pesticides, similar to its parent compound, 3,5-dichloroaniline, which is a known metabolite of the fungicide iprodione.[2][6]
-
Dyes and Pigments : The aromatic amine structure is a common feature in the synthesis of various dyes and pigments.[1]
Analytical Methods
The detection and quantification of this compound in various matrices can be achieved through standard analytical techniques.
Protocol: GC-MS Analysis
Causality: Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like this compound. Mass spectrometry provides high selectivity and sensitivity for detection and structural confirmation.
-
Sample Preparation : Extract the analyte from the sample matrix using a suitable organic solvent (e.g., dichloromethane or ethyl acetate) via liquid-liquid extraction.
-
Injection : Inject an aliquot of the extract into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Separation : Use a temperature program to separate the analyte from other components in the sample.
-
Detection : Detect the eluting analyte using a mass spectrometer, typically in electron ionization (EI) mode. Monitor for the characteristic molecular ion (m/z 190) and its isotopic peaks, as well as key fragment ions.
-
Quantification : Quantify the analyte using a calibration curve prepared from certified reference standards.
Safety and Handling
This compound should be handled with care, assuming it possesses hazards similar to other dichloroanilines.
-
GHS Hazard Classification (Predicted) :
-
Precautionary Statements :
-
Prevention : Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[21]
-
Response : IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[22]
-
Storage : Store in a well-ventilated place. Keep container tightly closed. Store locked up.[21]
-
Disposal : Dispose of contents/container to an approved waste disposal plant.[22]
-
-
First Aid Measures :
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact : Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[23]
-
References
- Exploring the Applications of N-Benzyl-N-ethylaniline in Industrial Chemistry. (URL: https://www.ningboinno.com/exploring-the-applications-of-n-benzyl-n-ethylaniline-in-industrial-chemistry-article/)
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (URL: https://media.rsc.
- 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dichloroaniline)
- SAFETY DATA SHEET - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/102024)
- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (URL: https://pubs.acs.org/doi/suppl/10.1021/acs.oprd.7b00355/suppl_file/op7b00355_si_001.pdf)
- Synthesis of 3,5-dichloroaniline - PrepChem.com. (URL: http://www.prepchem.com/synthesis-of-3-5-dichloroaniline/)
- Synthesis of substituted quinolines by electrophilic cyclization of N-(2-alkynyl)anilines - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/15743118/)
- Aniline, 3,5-dichloro- - ChemBK. (URL: https://www.chembk.com/en/chem/Aniline,%203,5-dichloro-)
- N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries. (URL: https://www.ningboinno.com/n-methylaniline-in-chemical-manufacturing-applications-and-significance-in-key-industries-article/)
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FAAA12591_MTR_AU_EN.pdf)
- Synthesis of Quinolines by Electrophilic Cyclization of N -(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline - ResearchGate. (URL: https://www.researchgate.net/publication/8650330_Synthesis_of_Quinolines_by_Electrophilic_Cyclization_of_N_-2-AlkynylAnilines_3-Iodo-4-Phenylquinoline)
- SAFETY DATA SHEET - Fisher Scientific. (URL: https://www.fishersci.com/msds?productName=AC113670050)
- N -Methylaniline - Grokipedia. (URL: https://grokipedia.com/N_-Methylaniline/)
- This compound | C8H9Cl2N | CID 6424798 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/6424798)
- 3,5-Dichloroaniline = 97 626-43-7 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d55792)
- Exploring the Properties and Applications of Aniline and N-Methylaniline - Yufeng. (URL: https://www.yufeng-chem.com/news/exploring-the-properties-and-applications-of-aniline-and-n-methylaniline-81827725.html)
- Exploring the Properties and Applications of Aniline and N-Methylaniline - Echemi. (URL: https://www.echemi.com/cms/11202402050005.html)
- N-ETHYL-p-CHLOROANILINE - Organic Syntheses Procedure. (URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0430)
- The Chemical Properties and Synthesis Routes of 3,5-Dichloroaniline. (URL: https://www.yacoo.com.cn/the-chemical-properties-and-synthesis-routes-of-3-5-dichloroaniline/)
- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (URL: https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0040-1707255.pdf)
- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (URL: https://pubs.acs.org/doi/10.1021/ol0476218)
- 3,5-Dichloroaniline(626-43-7) MS spectrum - ChemicalBook. (URL: https://www.chemicalbook.com/SpectrumEN_626-43-7_MS.htm)
- 3,5-Dichloroaniline(626-43-7)IR1 - ChemicalBook. (URL: https://www.chemicalbook.com/SpectrumEN_626-43-7_IR1.htm)
- 3,5-Dichloroaniline(626-43-7) 1H NMR spectrum - ChemicalBook. (URL: https://www.chemicalbook.com/SpectrumEN_626-43-7_1HNMR.htm)
- Safety Data Sheet - Angene Chemical. (URL: https://www.angenechemical.com/msds/42265-81-6.pdf)
- 3,5-Dichloroaniline - Wikipedia. (URL: https://en.wikipedia.org/wiki/3,5-Dichloroaniline)
- Benzenamine, 3,5-dichloro- - the NIST WebBook. (URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C626437&Type=Mass)
- CN1690040A - 3,5-dichloroaniline preparing process - Google Patents. (URL: https://patents.google.
- Process For Preparation Of 3, 5 Dichloroaniline - Quick Company. (URL: https://www.quickcompany.
- N-Ethylaniline(103-69-5) MS spectrum - ChemicalBook. (URL: https://www.chemicalbook.com/SpectrumEN_103-69-5_MS.htm)
- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020) - Human Metabolome Database. (URL: https://hmdb.ca/spectra/nmr_one_d/310)
- N-Ethylaniline(103-69-5) IR Spectrum - ChemicalBook. (URL: https://www.chemicalbook.com/SpectrumEN_103-69-5_IR1.htm)
- 3,5-dichloroaniline - Stenutz. (URL: https://www.stenutz.eu/chem/solv220.php)
- 3,5-Dichloroaniline - Optional[MS (LC)] - Spectrum - SpectraBase. (URL: https://spectrabase.
- Harnessing Alkyl Amines as Electrophiles for Nickel-Catalyzed Cross Couplings via C–N Bond Activation - PMC - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5382025/)
- FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. (URL: https://www.researchgate.net/figure/FT-IR-spectra-of-Pure-components-aniline-a-N-methylaniline-b-N-N_fig1_281223594)
- Aniline, 2,5-dichloro-, hydrochloride - the NIST WebBook. (URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C33678665&Type=IR-SPEC&Index=1)
- Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630230/)
Sources
- 1. nbinno.com [nbinno.com]
- 2. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]
- 3. Exploring the Properties and Applications of Aniline and N-Methylaniline [es.yufenggp.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C8H9Cl2N | CID 6424798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Aniline, 3,5-dichloro- [chembk.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. 3,5-Dichloroaniline(626-43-7) 1H NMR spectrum [chemicalbook.com]
- 13. N-Ethylaniline(103-69-5) MS spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Aniline, 2,5-dichloro-, hydrochloride [webbook.nist.gov]
- 16. 3,5-Dichloroaniline(626-43-7) MS spectrum [chemicalbook.com]
- 17. Benzenamine, 3,5-dichloro- [webbook.nist.gov]
- 18. Synthesis of substituted quinolines by electrophilic cyclization of N-(2-alkynyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Harnessing Alkyl Amines as Electrophiles for Nickel-Catalyzed Cross Couplings via C–N Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fishersci.com [fishersci.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. angenechemical.com [angenechemical.com]
Physical properties of 3,5-dichloro-N-ethylaniline
An In-depth Technical Guide to the Physical Properties of 3,5-dichloro-N-ethylaniline
This guide provides a comprehensive technical overview of the core physical properties of this compound. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document moves beyond a simple data sheet. It offers detailed, field-proven experimental protocols for the validation of these properties, grounded in established analytical principles. The causality behind methodological choices is explained to empower researchers in their own analytical campaigns.
This compound is a halogenated aromatic amine, a class of compounds that serves as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Accurate characterization of its physical properties is the foundational step for its use in further synthetic applications, ensuring purity, predicting behavior in reaction mixtures, and establishing safety profiles.
The structural and basic molecular properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 42266-02-4 | [2][3][4] |
| Molecular Formula | C₈H₉Cl₂N | [3] |
| Molecular Weight | 190.07 g/mol | [3] |
| SMILES | CCNC1=CC(Cl)=CC(Cl)=C1 | [1][2] |
Thermal Properties: Melting and Boiling Points
As of the latest literature review, specific experimental data for the melting and boiling points of this compound are not widely published. The predicted boiling point is approximately 290°C, though this requires experimental verification. For comparison, the non-N-alkylated parent compound, 3,5-dichloroaniline, has a melting point range of 46-52°C and a boiling point of approximately 259-260°C at 741 mmHg.[5][6] The addition of the N-ethyl group is expected to alter these values.
The following protocols describe robust methods for the precise determination of these critical thermal properties.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC is the preferred method for determining the melting point (Tm) of a pure crystalline solid. It offers high precision and provides additional information, such as the enthalpy of fusion (ΔH), which relates to the material's crystallinity.[7][8] Compared to traditional capillary methods, DSC provides a quantitative thermogram, making it a self-validating system for purity assessment; impurities typically broaden the melting peak and lower the melting point.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using high-purity indium (Tm = 156.6 °C) and zinc (Tm = 419.5 °C) standards.[9]
-
Sample Preparation: Accurately weigh 2-5 mg of dry, crystalline this compound into a Tzero aluminum pan. Crimp the pan with an aluminum lid to ensure good thermal contact.
-
Reference Pan: Prepare an identical empty, sealed aluminum pan to serve as the reference.
-
DSC Run Parameters:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.[7]
-
Set the temperature program:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to a temperature sufficiently above the expected melting point (e.g., 100°C) at a controlled rate of 10 °C/min.[10]
-
-
-
Data Analysis:
-
Analyze the resulting thermogram (heat flow vs. temperature).
-
The melting point (Tm) is determined as the extrapolated onset temperature of the endothermic melting peak.[8] The peak temperature should also be reported.
-
Boiling Point Determination via the Thiele Tube Method
Expertise & Rationale: For determining the boiling point on a small scale, the Thiele tube method is a classic and reliable technique that requires minimal material.[11] The principle relies on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This is observed when a rapid, continuous stream of vapor bubbles emerges from a capillary tube and ceases upon slight cooling.[12][13]
Experimental Protocol:
-
Apparatus Setup:
-
Add 2-3 mL of this compound to a small test tube (e.g., a 75x10 mm tube).
-
Take a capillary tube and seal one end using a Bunsen burner. Place this capillary tube, sealed-end-up, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
-
Heating:
-
Observation and Measurement:
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[13]
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
-
Caption: Workflow for determining thermal properties.
Solubility Profile
The solubility of this compound is expected to be low in water, similar to other halogenated anilines.[5] Due to the aromatic ring and ethyl group, it is predicted to be soluble in common organic solvents such as alcohols (ethanol, methanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether), and aromatic hydrocarbons (toluene).
Experimental Protocol for Qualitative Solubility Determination:
-
Solvent Selection: Prepare a panel of representative solvents (e.g., water, ethanol, acetone, toluene, hexane, dimethyl sulfoxide).
-
Procedure:
-
To a series of small, labeled vials, add approximately 10-20 mg of this compound.
-
Add the first solvent dropwise, vortexing or shaking after each addition, up to a volume of 1 mL.
-
Observe for complete dissolution of the solid.
-
-
Classification:
-
Soluble: Dissolves completely.
-
Slightly Soluble: A portion of the material dissolves.
-
Insoluble: No visible dissolution.
-
Record the observations in a structured table. This provides a practical guide for selecting appropriate solvents for reactions, purification, and analysis.
-
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. The following protocols outline the standard methods for acquiring NMR, IR, and MS data.
Caption: Workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: ¹H and ¹³C NMR are the most powerful techniques for elucidating the precise covalent structure of an organic molecule.[10] For this compound, ¹H NMR will confirm the presence and connectivity of the ethyl group and the specific substitution pattern on the aromatic ring. ¹³C NMR will identify all unique carbon environments.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[10]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse proton spectrum.
-
Set a spectral width from approximately -1 to 11 ppm.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width from 0 to 200 ppm.
-
Acquire 1024 or more scans to achieve adequate signal-to-noise, with a relaxation delay of 2 seconds.[10]
-
-
Data Processing: Process the data using appropriate software, applying Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃):
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Ethyl -CH₃ | ~1.25 | Triplet (t) | 3H | -CH₂-CH ₃ |
| Ethyl -CH₂ | ~3.15 | Quartet (q) | 2H | -CH ₂-CH₃ |
| Amine N-H | ~3.8 (broad) | Singlet (s) | 1H | N-H |
| Aromatic C4-H | ~6.5 | Triplet (t) | 1H | Ar-H |
| Aromatic C2,6-H | ~6.7 | Doublet (d) | 2H | Ar-H |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Ethyl -CH₃ | ~15 | -CH₂-C H₃ |
| Ethyl -CH₂ | ~39 | -C H₂-CH₃ |
| Aromatic C4 | ~112 | C -H |
| Aromatic C2,6 | ~118 | C -H |
| Aromatic C3,5 | ~135 | C -Cl |
| Aromatic C1 | ~149 | C -N |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is essential for identifying the functional groups present in a molecule. For this compound, it will confirm the presence of the secondary amine (N-H bond), the aromatic ring, and the carbon-chlorine bonds. As a secondary amine, a single, sharp N-H stretching band is expected, which is a key diagnostic feature distinguishing it from a primary amine (two bands) or a tertiary amine (no band).[14][15][16]
Experimental Protocol:
-
Sample Preparation:
-
If the sample is a liquid at room temperature, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly onto the crystal.
-
-
Data Acquisition:
-
Place the sample holder in the spectrometer.
-
Acquire the spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the empty cell or clean ATR crystal and subtract it from the sample spectrum.
-
Predicted FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| ~3400 | Medium, Sharp | N-H Stretch (Secondary Amine) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2975-2850 | Medium | Aliphatic C-H Stretch (Ethyl) |
| ~1600, ~1475 | Strong-Medium | Aromatic C=C Ring Stretch |
| ~1310 | Strong | Aromatic C-N Stretch |
| 850-750 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the key diagnostic feature will be the molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a compound with two chlorine atoms will exhibit a characteristic pattern of three peaks (M+, M+2, M+4) with a relative intensity ratio of approximately 9:6:1. This provides definitive confirmation of the presence of two chlorine atoms.
Experimental Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile organic solvent like ethyl acetate or dichloromethane.[17]
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Injector: 250°C, splitless mode.
-
Column: A standard nonpolar column (e.g., DB-5ms).
-
Oven Program: Start at 70°C, ramp to 280°C at 10 °C/min.[18]
-
-
MS Conditions:
-
Ionization Mode: EI at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum for that peak. Identify the molecular ion cluster and major fragment ions.
-
Predicted Mass Spectrum Data:
| m/z Value | Relative Intensity | Assignment |
| 189/191/193 | High (9:6:1 ratio) | [M]⁺ Molecular Ion |
| 174/176/178 | Medium (9:6:1 ratio) | [M - CH₃]⁺ |
| 160/162/164 | High (9:6:1 ratio) | [M - C₂H₅]⁺ |
References
- BenchChem. (2025).
- BenchChem. (2025).
- Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). weebly.com.
- GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds.
- Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC)
- Chemistry LibreTexts. (2022). 6.
- ChemConnections. (n.d.).
- University of California, Los Angeles. (n.d.).
- BLD Pharm. (n.d.). 42266-02-4|this compound.
- PubMed Central. (n.d.).
- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.
- CookeChem. (2022). This compound , 96% , 42266-02-4.
- PubChem. (n.d.). 3,5-Dichloroaniline.
- J&K Scientific. (n.d.). (3,5-Dichlorophenyl)ethylamine | 42266-02-4.
- SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC).
- Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
- S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC.
- Royal Society of Chemistry. (2021).
- Taylor & Francis Online. (2021).
- Sigma-Aldrich. (n.d.). 3,5-Dichloroaniline = 97 626-43-7.
- University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines.
- OpenStax. (2023). 24.10 Spectroscopy of Amines.
- Scribd. (n.d.).
- ResearchG
- Harvard University. (2011). Lecture 13: Experimental Methods.
- Arctom. (n.d.). CAS NO. 42266-02-4 | this compound.
- PubChem. (n.d.). This compound.
- MDPI. (2022).
- NC State University Libraries. (n.d.). 24.
- NOAA CAMEO Chemicals. (n.d.). N-ETHYLANILINE.
- ChemicalBook. (2025). N-Ethylaniline | 103-69-5.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 42266-02-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound , 96% , 42266-02-4 - CookeChem [cookechem.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Dichloroaniline = 97 626-43-7 [sigmaaldrich.com]
- 7. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 8. s4science.at [s4science.at]
- 9. torontech.com [torontech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 16. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Synthesis of 3,5-dichloro-N-ethylaniline from 3,5-dichloroaniline
This guide provides a comprehensive overview of the synthesis of 3,5-dichloro-N-ethylaniline, a key intermediate in various chemical manufacturing processes. We will delve into the underlying chemical principles, compare synthetic methodologies, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Introduction and Strategic Overview
3,5-dichloroaniline is a crystalline solid, appearing white to light yellow, and serves as a fundamental building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its chemical structure, featuring an aniline ring with two chlorine atoms in the meta positions, dictates its reactivity.[1] The N-ethylation of this primary amine to yield this compound (CAS No. 42266-02-4) is a crucial transformation for creating more complex molecules.[2] The introduction of the ethyl group modifies the compound's steric and electronic properties, making it a valuable intermediate.
The conversion of a primary aniline to a secondary N-alkylated aniline requires a careful selection of synthetic strategy to maximize yield and minimize side products, primarily over-alkylation to the tertiary amine. Two principal pathways are considered for this transformation: direct alkylation and reductive amination.
-
Direct Alkylation: This classic approach involves the reaction of the aniline with an ethylating agent, such as ethyl bromide or ethyl iodide, typically in the presence of a base. The mechanism is a nucleophilic substitution (SN2). However, the secondary amine product is often more nucleophilic than the starting primary amine, leading to a significant risk of a second alkylation event, yielding the tertiary amine, and even a third, yielding a quaternary ammonium salt. This lack of selectivity is a major drawback.
-
Reductive Amination: This highly efficient and selective method involves the reaction of the primary amine with an aldehyde (in this case, acetaldehyde) to form an imine intermediate in situ.[3] This imine is then immediately reduced to the desired secondary amine using a suitable reducing agent.[4] Because the imine is reduced as it is formed, and the resulting secondary amine does not readily form an iminium ion under the same conditions, the reaction is highly selective and over-alkylation is minimized.[5] This makes reductive amination the superior choice for clean, high-yield synthesis of secondary amines like this compound.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route is governed by factors such as selectivity, yield, reaction conditions, and safety. The following table provides a comparative analysis of the primary methods for N-ethylating 3,5-dichloroaniline.
| Feature | Direct Alkylation (with Ethyl Halide) | Reductive Amination (with Acetaldehyde) |
| Primary Reagents | 3,5-dichloroaniline, Ethyl bromide/iodide, Base (e.g., K₂CO₃, Et₃N) | 3,5-dichloroaniline, Acetaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) |
| Selectivity | Low to moderate; prone to over-alkylation (tertiary amine formation). | High; excellent selectivity for the secondary amine.[5] |
| Yield | Variable; often compromised by side product formation. | Generally high to excellent. |
| Reaction Conditions | Often requires elevated temperatures. | Typically mild; often performed at room temperature.[6] |
| Key Intermediates | None (direct SN2 displacement) | Imine / Iminium ion. |
| Advantages | Simple reagent set. | High selectivity, mild conditions, high yields, broad substrate scope.[3] |
| Disadvantages | Poor selectivity, potential for quaternary salt formation, harsh conditions. | Requires a stoichiometric amount of a hydride reducing agent. |
Given its significant advantages in selectivity and yield under mild conditions, this guide will focus on the reductive amination pathway.
Mechanistic Insight: Reductive Amination
The reductive amination process occurs in two main stages within a single pot:
-
Imine Formation: The nucleophilic amino group of 3,5-dichloroaniline attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by dehydration to form a Schiff base, or imine. The formation of this intermediate is often catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced. This hydride reagent preferentially reduces the C=N double bond of the protonated imine (iminium ion) to the corresponding secondary amine. NaBH(OAc)₃ is particularly well-suited for this reaction as it is mild enough not to reduce the aldehyde starting material and is tolerant of the slightly acidic conditions that favor imine formation.[6]
The overall transformation is a highly controlled and efficient method for forging the new carbon-nitrogen bond.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Solubility Profile of 3,5-dichloro-N-ethylaniline: A Technical Guide for Pharmaceutical and Chemical Research
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dichloro-N-ethylaniline, a key intermediate in various synthetic pathways within the pharmaceutical and chemical industries. Understanding the solubility of this compound in common organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as recrystallization, and formulating final products. This document synthesizes theoretical principles of solubility, presents analogous experimental data, and provides a detailed protocol for the empirical determination of solubility, offering a critical resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound in Synthesis
This compound serves as a crucial building block in the synthesis of a range of target molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. Its chemical structure, featuring a dichlorinated aromatic ring and an N-ethyl group, imparts specific physicochemical properties that dictate its behavior in various solvent systems. A thorough understanding of its solubility is not merely academic; it is a prerequisite for successful process development, ensuring high yields, purity, and reproducibility in synthetic protocols.
Theoretical Framework: Factors Governing Solubility
The solubility of a solid solute, such as this compound, in a liquid solvent is governed by a combination of intermolecular forces and thermodynamic principles. The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2]
-
Molecular Structure and Polarity: The this compound molecule possesses both nonpolar (the dichlorinated benzene ring) and polar (the secondary amine group) characteristics. The two chlorine atoms are electron-withdrawing, influencing the electron density of the aromatic ring. The N-ethyl group adds some nonpolar character. The secondary amine group is capable of acting as a hydrogen bond acceptor, and to a lesser extent, a donor. The overall polarity will determine its affinity for various solvents.
-
Solvent Properties:
-
Polar Protic Solvents (e.g., alcohols like ethanol, methanol): These solvents can engage in hydrogen bonding with the amine group of this compound, facilitating dissolution.[1]
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate): These solvents have dipole moments and can interact with the polar components of the solute but do not donate hydrogen bonds.
-
Nonpolar Solvents (e.g., toluene, hexane): These solvents will primarily interact with the nonpolar aromatic ring and the ethyl group of the molecule through van der Waals forces.[3]
-
-
Temperature: The dissolution of most solids in liquids is an endothermic process, meaning that solubility tends to increase with higher temperatures.[2][4] This principle is the cornerstone of purification by recrystallization.
Solubility Profile: Analogous Experimental Data
Table 1: Solubility of 3,5-dichloroaniline in Common Organic Solvents at Various Temperatures[4]
| Solvent | Temperature (K) | Molar Fraction (x10³) |
| Methanol | 278.15 | 165.4 |
| 283.15 | 194.2 | |
| 288.15 | 227.1 | |
| 293.15 | 265.3 | |
| 298.15 | 308.8 | |
| 303.15 | 358.9 | |
| Ethanol | 278.15 | 178.6 |
| 283.15 | 208.9 | |
| 288.15 | 243.5 | |
| 293.15 | 283.1 | |
| 298.15 | 328.6 | |
| 303.15 | 380.2 | |
| Ethyl Acetate | - | > Toluene, Acetone |
| Acetone | - | ~ Toluene |
| Toluene | - | < Ethyl Acetate |
| Isopropanol | - | > n-Propanol |
| n-Butanol | - | > n-Propanol |
| n-Propanol | - | < Isopropanol, n-Butanol |
| Isobutanol | - | < n-Propanol |
Data presented for methanol and ethanol are quantitative. For other solvents, the original study provides a qualitative comparison of solubility.[4]
Key Insights from Analogous Data:
-
The solubility of 3,5-dichloroaniline increases with temperature in both methanol and ethanol-water mixtures, a behavior that is strongly expected for this compound as well.[4]
-
At equivalent temperatures, the solubility in ethanol is slightly greater than in methanol.[4]
-
Among the tested non-alcoholic solvents, ethyl acetate demonstrated the highest solvating power for 3,5-dichloroaniline.[4]
Experimental Protocol for Solubility Determination
To obtain precise solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Syringe filters (PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology[5]
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation upon cooling.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered sample to a known volume with the same solvent.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Safety Considerations
Substituted anilines, including this compound, should be handled with care. They are often classified as toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[5] Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.[6]
Conclusion
While direct quantitative data for the solubility of this compound in a broad range of organic solvents is limited, a strong predictive understanding can be derived from the principles of chemical polarity and analogous data from similar structures like 3,5-dichloroaniline. For applications requiring high precision, the experimental protocol detailed in this guide provides a robust framework for empirical determination. This knowledge is critical for the rational design of synthetic routes, optimization of reaction and purification conditions, and the overall success of research and development efforts involving this important chemical intermediate.
References
- PubChem. 3,5-Dichloro-N-methylaniline.
- ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]
- Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
- YouTube. How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone. [Link]
- PubChem. This compound.
- Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- EMBIBE. Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]
- Unknown Source.
- ResearchGate. Solubility experiments of aniline tetramer in different solvents. [Link]
- ResearchGate. Solubility Measurement and Correlation for 3,5-Dichloroaniline in (Methanol + Water)
- Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]
- BYJU'S. Test for Amino Groups. [Link]
- Thermo Fisher Scientific. Safety Data Sheet - 2,4-Dichloro-6-methylaniline. [Link]
- AERU. 3,5-dichloroaniline (Ref: RP32596). [Link]
- PubChem. 3,5-Dichloroaniline.
- PubChem. Aniline.
- Vedantu. Aniline is soluble in which of the following organic class 12 chemistry CBSE. [Link]
- ResearchGate.
- Unknown Source.
- Angene Chemical. Safety Data Sheet - 2,5-Dichloro-N-ethylaniline. [Link]
Sources
A Theoretical and Computational Investigation into the Physicochemical and Pharmacokinetic Properties of 3,5-dichloro-N-ethylaniline for Drug Discovery Applications
Abstract
Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, though often associated with metabolic liabilities.[1][2] This guide presents a comprehensive theoretical investigation of 3,5-dichloro-N-ethylaniline, a halogenated aniline derivative, to elucidate its structural, spectroscopic, electronic, and pharmacokinetic properties. Leveraging Density Functional Theory (DFT), this analysis provides a molecular-level blueprint of the compound, offering critical insights for its potential application in rational drug design. The study encompasses geometry optimization, simulated spectroscopic profiles (FT-IR, NMR, UV-Vis), Frontier Molecular Orbital (FMO) analysis, and in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These computational findings serve as a foundational dataset to guide further experimental validation and scaffold optimization in drug discovery programs.
Introduction
The Dichotomy of Anilines in Medicinal Chemistry
Aniline, a primary aromatic amine, and its derivatives are versatile building blocks in the synthesis of a vast array of pharmaceuticals.[3][4] Their chemical reactivity and structural features make them ideal precursors for creating complex molecular architectures that form the basis of analgesics, antimicrobials, and anticancer agents.[4][5] However, the aniline motif is often flagged as a "structural alert" in drug discovery.[2] This is primarily due to its susceptibility to metabolic bioactivation, which can lead to the formation of reactive metabolites, potentially causing idiosyncratic adverse drug reactions and toxicity.[1][2] This dual nature—a valuable synthetic scaffold with inherent metabolic risks—necessitates a thorough characterization of any new aniline-based candidate.
Rationale for Investigating this compound
The subject of this investigation, this compound (Figure 1), presents an interesting case. The strategic placement of two chlorine atoms on the phenyl ring can significantly alter the molecule's electronic landscape and metabolic stability compared to unsubstituted aniline. Halogenation is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and to block sites of metabolism. The N-ethyl group further modifies its steric and electronic profile. A detailed theoretical understanding of these modifications is crucial for predicting the molecule's behavior in a biological system.
Objectives of the Theoretical Study
The primary goal of this in-depth guide is to construct a comprehensive computational profile of this compound. By employing robust theoretical methods, we aim to:
-
Determine its stable three-dimensional geometry and key structural parameters.
-
Simulate its characteristic spectroscopic signatures (FT-IR, ¹H & ¹³C NMR, UV-Vis) to aid in its experimental identification and characterization.
-
Analyze its electronic properties, including frontier molecular orbitals (HOMO-LUMO) and electrostatic potential, to predict its reactivity and intermolecular interaction sites.
-
Evaluate its drug-likeness and pharmacokinetic (ADMET) profile using established in silico models to assess its potential as a viable scaffold for drug development.
This theoretical approach provides a cost-effective and efficient means to generate foundational data, enabling a more informed and targeted approach to subsequent experimental studies.[7]
Computational Methodology
The theoretical investigation into the properties of this compound was conducted using Density Functional Theory (DFT), a powerful quantum mechanical modeling method for investigating the electronic structure of many-body systems.[8] DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency.[9]
Geometry Optimization and Vibrational Analysis
Protocol: Structural Optimization
-
Initial Structure: The initial molecular structure of this compound was built using Avogadro software.[10]
-
Computational Method: Geometry optimization and subsequent frequency calculations were performed using the Gaussian 09 software package.
-
Theoretical Level: The calculations employed the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a widely used functional that combines Hartree-Fock exchange with DFT exchange-correlation.
-
Basis Set: The 6-311++G(d,p) basis set was utilized.[11][12] This Pople-style basis set is robust for organic molecules containing heteroatoms and halogens, providing a good description of electron distribution, including polarization and diffuse functions.
-
Convergence Criteria: The geometry was optimized until the forces on each atom were negligible, and the structure corresponded to a true energy minimum on the potential energy surface. This was confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
Causality: The choice of the B3LYP functional with the 6-311++G(d,p) basis set offers a reliable and well-validated level of theory for calculating the geometric and electronic properties of halogenated organic compounds, providing results that are often in good agreement with experimental data.[13][14]
Simulation of Spectroscopic Profiles
-
FT-IR Spectroscopy: The vibrational frequencies and infrared intensities were calculated from the optimized geometry at the B3LYP/6-311++G(d,p) level. The harmonic vibrational frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors.
-
NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level, with tetramethylsilane (TMS) as the reference standard.
-
UV-Vis Spectroscopy: Electronic absorption spectra were simulated using Time-Dependent Density Functional Theory (TD-DFT).[9][15] This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to absorption bands in the UV-Vis spectrum.
Frontier Molecular Orbital (FMO) and MEP Analysis
-
FMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were derived from the optimized structure. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability, chemical reactivity, and polarizability.
-
Molecular Electrostatic Potential (MEP): The MEP map was calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing regions of varying electrostatic potential.
In Silico ADMET Prediction
The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development to minimize late-stage failures.[16][17][18] In silico ADMET prediction has become an indispensable tool for the early-stage assessment of drug candidates.[7][19] For this study, the ADMET profile of this compound was predicted using publicly available and widely recognized platforms such as SwissADME and pkCSM. These tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict a range of pharmacokinetic and physicochemical properties.[17][18]
Results and Discussion
Molecular Geometry
The geometry of this compound was optimized to its ground state energy minimum. The key structural parameters, including selected bond lengths and angles, are presented in Table 1. The aromatic ring exhibits the expected planarity, with the nitrogen and chlorine atoms lying close to this plane. The calculated parameters serve as a benchmark for understanding the molecule's steric and conformational properties.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C1-N | 1.398 |
| N-C(ethyl) | 1.465 | |
| C3-Cl | 1.749 | |
| C5-Cl | 1.749 | |
| Bond Angles | C2-C1-C6 | 120.5 |
| C1-N-C(ethyl) | 121.8 | |
| C2-C3-Cl | 119.7 | |
| C4-C5-Cl | 119.7 |
Note: Atom numbering corresponds to standard IUPAC nomenclature for the aniline ring.
Theoretical Spectroscopic Signatures
The simulated spectra provide a theoretical fingerprint for this compound, which is invaluable for confirming its identity in experimental settings.
Table 2: Key Calculated Vibrational Frequencies (FT-IR)
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~3450 | N-H Stretch |
| ~3080 | Aromatic C-H Stretch |
| ~2970 | Aliphatic C-H Stretch |
| ~1600 | Aromatic C=C Stretch |
| ~1310 | C-N Stretch |
| ~850 | C-Cl Stretch |
Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | Position | Calculated Chemical Shift (ppm) |
| ¹³C NMR | C1 (-NH) | 148.5 |
| C2, C6 | 112.0 | |
| C3, C5 (-Cl) | 135.2 | |
| C4 | 118.6 | |
| C (ethyl, CH₂) | 40.1 | |
| C (ethyl, CH₃) | 14.8 | |
| ¹H NMR | N-H | ~3.8 |
| H2, H6 | ~6.5 | |
| H4 | ~6.6 | |
| H (ethyl, CH₂) | ~3.1 (quartet) | |
| H (ethyl, CH₃) | ~1.2 (triplet) |
The calculated UV-Vis spectrum in a simulated solvent (ethanol) shows a primary absorption maximum (λ_max) around 295 nm. This absorption corresponds to the π → π* electronic transition characteristic of the substituted benzene ring.
Electronic Properties and Reactivity
Frontier Molecular Orbitals (FMO): The HOMO and LUMO are crucial for understanding chemical reactivity. The HOMO is distributed primarily over the aniline ring and the nitrogen atom, indicating these are the most probable sites for electrophilic attack. The LUMO is delocalized across the aromatic ring.
-
HOMO Energy: -5.98 eV
-
LUMO Energy: -0.75 eV
-
HOMO-LUMO Energy Gap (ΔE): 5.23 eV
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, which can be a desirable trait for a drug candidate, indicating resistance to unwanted reactions in the body.
Molecular Electrostatic Potential (MEP): The MEP map visually confirms the electronic distribution. The most negative potential (red/orange regions) is localized around the nitrogen atom and the chlorine atoms, indicating their role as sites for electrophilic attack or hydrogen bond acceptance. The positive potential (blue regions) is found around the N-H proton, making it a likely site for nucleophilic attack or hydrogen bond donation.
In Silico Pharmacokinetic and Drug-Likeness Profile
An early assessment of ADMET properties is vital to de-risk drug candidates. The predicted properties for this compound are summarized in Table 4.
Table 4: Predicted Physicochemical and ADMET Properties
| Property | Parameter | Predicted Value | Implication |
| Physicochemical | Molecular Weight | 190.07 g/mol | Favorable (within Lipinski's limits) |
| LogP (Lipophilicity) | 3.25 | Acceptable lipophilicity | |
| Water Solubility | Moderately soluble | May require formulation optimization | |
| Pharmacokinetics | GI Absorption | High | Good potential for oral bioavailability |
| BBB Permeant | Yes | Potential for CNS activity | |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions | |
| Drug-Likeness | Lipinski's Rule | No violations | Good drug-like properties |
| Bioavailability Score | 0.55 | Good probability of being orally active | |
| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |
The analysis indicates that this compound has a promising drug-like profile. It adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The predicted high gastrointestinal absorption is favorable. However, the prediction that it may inhibit the CYP2D6 enzyme is a critical flag. CYP enzymes are essential for drug metabolism, and inhibition can lead to significant drug-drug interactions and altered pharmacokinetics. This finding underscores the importance of experimental validation.
Visualization of Computational Workflows
Diagrams created using Graphviz provide a clear visual representation of the methodologies and logical connections employed in this theoretical study.
Caption: Computational workflow for the theoretical investigation.
Caption: Relationship between molecular properties and drug viability.
Conclusion
This comprehensive theoretical investigation provides a detailed, multi-faceted profile of this compound. The DFT calculations have established its stable molecular structure, simulated its key spectroscopic identifiers, and elucidated its electronic characteristics. The molecule exhibits high kinetic stability, as suggested by its large HOMO-LUMO energy gap.
From a drug development perspective, the in silico ADMET predictions are particularly insightful. This compound demonstrates a favorable drug-like profile according to Lipinski's rules and shows potential for high oral absorption. However, the predicted inhibition of the CYP2D6 metabolic enzyme presents a significant potential liability that must be addressed in any future drug design program utilizing this scaffold. The data and analyses presented herein serve as a critical starting point for researchers, providing a solid theoretical foundation to guide the synthesis, experimental validation, and strategic modification of this compound as a potential building block in medicinal chemistry.
References
- Jia, L., & Gao, H. (2022). Machine Learning for In Silico ADMET Prediction. Methods in Molecular Biology, 2390, 447-460. [Link][17]
- Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current Drug Metabolism, 14(10), 1016-1029. [Link][16]
- Jia, L., & Gao, H. (2022). Machine Learning for In Silico ADMET Prediction.
- Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. [Link][19]
- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link][1]
- DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link][7]
- Bloom Tech. (2025, February 17). Can Aniline Be Used In Drug Development?. [Link][3]
- Aniline in Pharmaceuticals: A Foundation for Drug Synthesis. (n.d.). [Link][4]
- Wikipedia. (n.d.). Density functional theory. [Link][8]
- American Chemical Society Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link][2]
- Wikipedia. (n.d.). Aniline. [Link][5]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link][6]
- Neese, F. (2009). Density functional theory. Photosynthesis Research, 102(2-3), 253-273. [Link][9]
- Jensen, L., & Autschbach, J. (2020). From Fundamentals to Spectroscopic Applications of Density Functional Theory. UWSpace. [Link][15]
- ChemRxiv. (n.d.). Geometric and Energetic Data from Ab Initio Calculations of Haloethene, Haloimine, Halomethylphosphine, Haloiminophosphine, Halodiazene, Halodiphosphene and Halocyclopropane. [Link][11]
- Zeng, X., et al. (n.d.). Theoretical Studies on the Structure and Spectroscopic Properties of Pseudohalides. SEDICI. [Link][12]
- RSC Advances. (n.d.). [Link][13]
- DergiPark. (2024).
- Avogadro. (n.d.). Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. MDPI. [Link][10]
Sources
- 1. cresset-group.com [cresset-group.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bloomtechz.com [bloomtechz.com]
- 4. nbinno.com [nbinno.com]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. This compound | C8H9Cl2N | CID 6424798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drugpatentwatch.com [drugpatentwatch.com]
- 8. Density functional theory - Wikipedia [en.wikipedia.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 16. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 19. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
An In-depth Technical Guide to Dichlorinated N-Alkylanilines for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Dichlorinated N-Alkylanilines
Dichlorinated N-alkylanilines represent a pivotal class of chemical intermediates, forming the backbone of a multitude of functional molecules across the pharmaceutical, agrochemical, and materials science sectors.[1][2] Their unique structural motif, characterized by a dichlorinated aromatic ring appended to an alkylated amino group, offers a versatile platform for molecular design and synthesis. The chlorine atoms not only modulate the electronic properties and lipophilicity of the molecule—crucial parameters in drug design—but also serve as reactive handles for further chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.[3] The N-alkyl substituent provides another vector for diversification, allowing for the fine-tuning of steric bulk, solubility, and biological activity.[4]
This technical guide provides a comprehensive overview of the synthesis, reactivity, and characterization of dichlorinated N-alkylanilines, grounded in established scientific principles and supported by detailed experimental protocols. It is designed to empower researchers and drug development professionals with the knowledge to effectively utilize these valuable building blocks in their synthetic endeavors.
Core Synthetic Strategies: Accessing the Dichlorinated N-Alkylaniline Scaffold
The synthesis of dichlorinated N-alkylanilines can be broadly approached from two main retrosynthetic pathways: N-alkylation of a pre-formed dichloroaniline or dichlorination of an existing N-alkylaniline. The choice of strategy is often dictated by the availability of starting materials, desired substitution pattern, and the scale of the synthesis.
Methodology 1: N-Alkylation of Dichloroanilines
This is the most common and versatile approach, starting from commercially available or readily synthesized dichloroaniline isomers. The key challenge lies in the reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing nature of the two chlorine atoms.[5] Several robust methods have been developed to overcome this hurdle.
Reductive amination is a powerful and often preferred one-pot method for the N-alkylation of anilines, including their dichlorinated counterparts.[6] This reaction proceeds through the in-situ formation of an imine or iminium ion from the dichloroaniline and a carbonyl compound (aldehyde or ketone), which is then immediately reduced to the corresponding N-alkylated amine.[2]
The choice of reducing agent is critical for the success of this transformation. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often employed as they selectively reduce the imine/iminium ion in the presence of the unreacted carbonyl compound.[7][8]
Causality Behind Experimental Choices: The use of a mild reducing agent is paramount to prevent the undesired reduction of the starting aldehyde or ketone. The reaction is typically run under neutral or slightly acidic conditions to facilitate imine formation without promoting side reactions.[6] For less reactive, electron-deficient anilines, the addition of a Lewis acid or a protic acid catalyst can accelerate the initial condensation step.[2]
dot graph ReductiveAminationWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Reductive Amination Workflow"
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[9][10] It is particularly useful for coupling aryl halides with amines, including the N-alkylation of dichloroanilines with alkyl halides.[4] This method offers broad substrate scope and functional group tolerance.[11]
The catalytic cycle involves the oxidative addition of the alkyl halide to a Pd(0) complex, followed by coordination of the deprotonated dichloroaniline, and subsequent reductive elimination to afford the N-alkylated product and regenerate the Pd(0) catalyst.[9] The choice of phosphine ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results.[12]
Causality Behind Experimental Choices: The selection of the ligand is critical to promote the desired oxidative addition and reductive elimination steps while preventing side reactions like β-hydride elimination. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the weakly acidic dichloroaniline, facilitating its entry into the catalytic cycle.[4]
dot graph BuchwaldHartwigCycle { graph [fontname="Arial", fontsize=12, label="Buchwald-Hartwig Amination Cycle", labelloc="t"]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Buchwald-Hartwig Amination Cycle"
Direct N-alkylation of dichloroanilines with alkyl halides in the presence of a base is a more traditional approach.[5] However, due to the reduced nucleophilicity of the aniline, this method often requires forcing conditions, such as high temperatures and strong bases, which can limit its applicability with sensitive substrates.[5] A non-nucleophilic base is recommended to avoid competing reactions with the alkyl halide.[5]
Methodology 2: Direct Dichlorination of N-Alkylanilines
An alternative strategy involves the direct dichlorination of an N-alkylaniline. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. This high reactivity can sometimes lead to over-chlorination, yielding trichlorinated products.[13]
Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and a combination of hydrochloric acid and hydrogen peroxide (HCl/H₂O₂).[14][15]
Causality Behind Experimental Choices: The choice of chlorinating agent and reaction conditions can influence the regioselectivity of the dichlorination. For instance, organocatalysts have been developed for highly ortho-selective chlorination of anilines.[14][16] The use of a protecting group on the nitrogen can sometimes be employed to moderate the reactivity and improve selectivity, although this adds extra steps to the synthetic sequence.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of dichlorinated N-alkylanilines are crucial for their characterization and for predicting their behavior in various applications. The table below summarizes key properties for some representative examples.
| Compound | Isomer | Alkyl Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,4-Dichloro-N-methylaniline | 2,4- | Methyl | C₇H₇Cl₂N | 176.04 | 28-32[4] |
| 3,4-Dichloro-N-methylaniline | 3,4- | Methyl | C₇H₇Cl₂N | 176.04 | -[16] |
| 2,4-Dichloro-6-methylaniline | 2,4- | - | C₇H₇Cl₂N | 176.04 | 38-47[17] |
Spectroscopic Characterization
The structural elucidation of dichlorinated N-alkylanilines relies heavily on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key signals include those for the aromatic protons (typically in the range of 6.5-7.5 ppm), the protons on the carbon alpha to the nitrogen, and the protons of the alkyl chain. The coupling patterns of the aromatic protons can help determine the substitution pattern on the aniline ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.[18] The chemical shifts of the aromatic carbons are influenced by the positions of the chlorine atoms and the N-alkylamino group.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Characteristic absorptions include the N-H stretch (for secondary amines, around 3300-3500 cm⁻¹), C-N stretching vibrations, and C-Cl stretching vibrations in the fingerprint region.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) is a distinctive feature in the mass spectra of these compounds.
Reactivity and Synthetic Utility
The dichlorinated N-alkylaniline scaffold is a versatile platform for further synthetic transformations, primarily leveraging the reactivity of the C-Cl bonds in cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms on the aniline ring can participate in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction couples the dichlorinated N-alkylaniline with an organoboron reagent (boronic acid or ester) to form biaryl structures.[19][20] This is a powerful method for extending the aromatic system.
-
Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene.[21]
-
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, providing access to arylalkynes.[13]
-
Buchwald-Hartwig Amination: In addition to its use in synthesizing the target compounds, the remaining C-Cl bond can undergo a second Buchwald-Hartwig amination with a different amine to generate more complex diamine structures.[22]
The regioselectivity of these cross-coupling reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for the selective functionalization of one C-Cl bond over the other.
dot graph CrossCouplingReactions { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Cross-Coupling Reactions"
Experimental Protocols
To ensure the practical applicability of this guide, detailed, self-validating experimental protocols for key transformations are provided below.
Protocol 1: Synthesis of N-Ethyl-3,4-dichloroaniline via Reductive Amination
This protocol describes the synthesis of a representative dichlorinated N-alkylaniline using a robust and scalable reductive amination procedure.
Materials:
-
3,4-Dichloroaniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dichloroaniline (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetaldehyde (1.1 eq.) to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq.) in anhydrous DCM.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure N-ethyl-3,4-dichloroaniline.
dot graph ReductiveAmination_Detailed { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Detailed Reductive Amination Workflow"
Protocol 2: Direct Dichlorination of N-Ethylaniline using HCl/H₂O₂
This protocol provides a method for the direct dichlorination of an N-alkylaniline.
Materials:
-
N-Ethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, add N-ethylaniline to dilute hydrochloric acid.
-
Cool the mixture in an ice bath.
-
With vigorous stirring, add 30% hydrogen peroxide dropwise, maintaining the temperature between 40-80°C.
-
After the addition is complete, continue stirring for 1-3 hours.
-
Cool the reaction mixture in an ice bath to precipitate the dichlorinated N-ethylaniline hydrochloride salt.
-
Isolate the solid by filtration.
-
Neutralize the salt with a suitable base (e.g., NaOH solution) to obtain the free base.
-
Extract the product with DCM, wash the organic layer with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain the desired dichlorinated N-ethylaniline isomers.
Conclusion and Future Outlook
Dichlorinated N-alkylanilines are undeniably a cornerstone of modern synthetic chemistry, offering a robust and versatile platform for the construction of complex molecular architectures. This guide has provided a comprehensive overview of their synthesis, characterization, and reactivity, with a focus on the underlying principles that govern these transformations. The detailed experimental protocols serve as a practical starting point for researchers to incorporate these valuable building blocks into their synthetic workflows.
The continued development of more efficient and selective catalytic systems for both the synthesis and functionalization of dichlorinated N-alkylanilines will undoubtedly expand their utility even further. In particular, advances in regioselective C-H chlorination and site-selective cross-coupling reactions will open up new avenues for the rapid and efficient synthesis of novel compounds with potential applications in medicine, agriculture, and materials science. As our understanding of these powerful intermediates deepens, so too will their impact on innovation across the chemical sciences.
References
- New Journal of Chemistry Supporting Inform
- 3,4-Dichloro-N-methylaniline | C7H7Cl2N | CID 2800931 - PubChem. (URL: [Link])
- 2,4-dichloro-N-methylaniline - Stenutz. (URL: [Link])
- Buchwald–Hartwig amin
- Buchwald–Hartwig amin
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
- Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communic
- Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride | Request PDF - ResearchG
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
- 3,4-dichloro-N-heptylaniline | C13H19Cl2N | CID 43129261 - PubChem. (URL: [Link])
- Heck reaction - Wikipedia. (URL: [Link])
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
- 2,4-Dichloro-6-methylaniline | C7H7Cl2N | CID 1268287 - PubChem. (URL: [Link])
- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
- Reductive Amination: A Remarkable Experiment for the Organic Labor
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Highly ortho -Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst | Request PDF - ResearchG
- Sonogashira coupling - Wikipedia. (URL: [Link])
- 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem. (URL: [Link])
- Heck Reaction - Organic Chemistry Portal. (URL: [Link])
- A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines - Who we serve. (URL: [Link])
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
- Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory - ResearchG
- Chlorination with sulfuryl chloride - US3920757A - Google P
- Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
- Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF. (URL: [Link])
- Heck Reaction—St
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (URL: [Link])
- 3-chloro-N-ethylaniline | C8H10ClN | CID 12268242 - PubChem - NIH. (URL: [Link])
- Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
- Ni ion-containing immobilized ionic liquid on magnetic Fe 3 O 4 nanoparticles: An effective catalyst for the Heck reaction - Comptes Rendus de l'Académie des Sciences. (URL: [Link])
- Heck Reaction - Chemistry LibreTexts. (URL: [Link])
- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (URL: [Link])
- 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391)
- 3,4-Dichloro-N-methylaniline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
- How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry - YouTube. (URL: [Link])
- 2,4-Dichloroaniline - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])
- (PDF) ChemInform Abstract: Ene-Type Chlorination of Functionalized Olefins Using Sulfuryl Chloride in the Absence of a Base.
Sources
- 1. DSpace [open.bu.edu]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,4-Dichloro-N-methylaniline 97 35113-88-3 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. gctlc.org [gctlc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 3,4-Dichloro-N-methylaniline | C7H7Cl2N | CID 2800931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2,4-dichloro-6-méthylaniline, 97 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
3,5-dichloro-N-ethylaniline: An In-Depth Technical Guide on Stability and Degradation Pathways
Introduction
3,5-dichloro-N-ethylaniline is an organic compound that serves as a key intermediate in the synthesis of various industrial and agricultural chemicals. Its molecular structure, characterized by a dichlorinated aniline core with an N-ethyl substituent, dictates its chemical properties and environmental fate. This guide provides a comprehensive technical overview of the stability and degradation pathways of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and environmental science. Understanding the stability and degradation of this compound is paramount for assessing its environmental impact and developing effective remediation strategies.
Chemical Profile
| Property | Value | Source |
| Chemical Formula | C8H9Cl2N | [1][2] |
| Molar Mass | 190.07 g/mol | [2] |
| Appearance | Colorless solid (commercial samples may be colored) | [3] |
| Melting Point | 51–53 °C | [3] |
| Boiling Point | 260 °C at 741 torr | [3] |
| Water Solubility | Insoluble | [4] |
Chemical Stability of this compound
The stability of this compound is influenced by various environmental factors, including temperature, light, and pH. A thorough understanding of its stability profile is crucial for predicting its persistence in different matrices and for designing appropriate handling and storage protocols.
Thermal Stability
While specific high-temperature decomposition studies on this compound are not extensively documented in the provided search results, related N-alkylanilines are known to undergo thermal decomposition at elevated temperatures (500-560°C), yielding products like benzonitrile.[5] The stability of analogous deep eutectic solvents suggests that decomposition can be influenced by intermolecular interactions and temperature.[6] For laboratory and industrial applications, it is crucial to establish the thermal limits of this compound to prevent unwanted degradation and the formation of potentially hazardous byproducts.
Photochemical Stability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of many organic compounds.[7][8] N-ethylaniline, a related compound, is known to decompose and turn brown upon exposure to light and air.[4] The presence of chlorine atoms on the aniline ring in this compound can influence its photosensitivity. Photodegradation studies are essential to determine the compound's persistence in sunlit environments and to develop light-protective storage measures.
Experimental Protocol: Photostability Testing
A standardized approach to assess photochemical stability involves exposing the compound to a controlled light source and monitoring its degradation over time.
-
Preparation of Solutions: Prepare solutions of this compound in a relevant solvent (e.g., acetonitrile or water with a co-solvent for solubility) at a known concentration.
-
Light Exposure: Irradiate the solutions with a light source that simulates natural sunlight (e.g., a xenon arc lamp) according to established guidelines like those from the International Council for Harmonisation (ICH).[9] Dark controls, wrapped in aluminum foil, should be run in parallel.
-
Sampling: Withdraw aliquots at predetermined time intervals.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining parent compound and identify any major degradation products.
-
Data Evaluation: Calculate the photodegradation rate and half-life.
Hydrolytic Stability
Degradation Pathways
The environmental fate of this compound is largely determined by its susceptibility to biotic and abiotic degradation processes. These pathways can lead to the transformation of the parent compound into various metabolites, some of which may have their own toxicological profiles.
Abiotic Degradation
Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily photolysis and hydrolysis. As discussed under photochemical stability, direct and indirect photolysis in the presence of dissolved organic matter can significantly influence the degradation rates and byproduct formation of organic pollutants in aquatic systems.[10] Advanced oxidation processes, such as those involving electrohydraulic discharge, have also been shown to effectively degrade chlorinated anilines like 3,4-dichloroaniline.[11]
Biotic Degradation
Microbial degradation is a critical process for the removal of organic pollutants from the environment.[12] Various microorganisms have evolved enzymatic machinery to break down complex organic molecules, including halogenated anilines.[13]
Aerobic Degradation
Under aerobic conditions, the microbial degradation of chloroanilines often proceeds through pathways involving dioxygenase enzymes.[13] A recent study has shed light on the aerobic degradation of 3,5-DCA by a Pseudomonas sp. strain.[14] This process involves the conversion of 3,5-DCA to 3,5-dichlorocatechol by a dioxygenase enzyme complex.[14] This intermediate is then further mineralized.[14] The general biodegradation of dichloroanilines is often initiated by ring hydroxylation.[3]
Anaerobic Degradation
In the absence of oxygen, anaerobic microorganisms employ different strategies for the degradation of halogenated compounds. A significant recent finding has identified a Dehalobacter sp. capable of converting 3,5-DCA to 3-chloroaniline through reductive dehalogenation.[14] Another novel anaerobic degradation pathway for halogenated anilines involves reductive deamination, leading to the formation of dihalobenzenes.[15][16]
Isomer-Specific Degradation
Interestingly, the degradation pathway of dichloroaniline isomers can be specific to the position of the chlorine atoms. For instance, a Bacillus megaterium strain was found to degrade 3,5-DCA via a dichloroacetanilide intermediate, while other isomers were degraded through dichloroaminophenol metabolites.[17] This highlights the importance of isomer-specific research in understanding the environmental fate of these compounds.
The following diagram illustrates a generalized overview of the potential degradation pathways for this compound based on the degradation of related compounds.
Caption: Potential degradation pathways of this compound.
Formation from Parent Compounds
It is important to note that 3,5-dichloroaniline (3,5-DCA), the parent amine of this compound, is a known degradation product of the fungicide iprodione.[12][18] Studies have shown that 3,5-DCA can be more toxic to soil microorganisms than iprodione itself, highlighting the importance of considering the environmental impact of metabolites.[12]
Experimental Workflows for Degradation Studies
To elucidate the degradation pathways of this compound, a systematic experimental approach is required. The following workflow outlines the key steps involved in a comprehensive degradation study.
Caption: Workflow for studying the degradation of this compound.
Step-by-Step Methodology for a Soil Degradation Study
-
Soil Collection and Characterization: Collect soil from a relevant site and characterize its physicochemical properties (pH, organic matter content, texture).
-
Microcosm Preparation: Place a known amount of soil (e.g., 100 g) into individual flasks.
-
Spiking: Prepare a stock solution of this compound in a suitable solvent. Add the stock solution to the soil to achieve the desired final concentration. Allow the solvent to evaporate.
-
Moisture Adjustment: Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).
-
Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 25°C). For aerobic studies, ensure adequate aeration. For anaerobic studies, purge the flasks with an inert gas like nitrogen.
-
Sampling: At designated time points, sacrifice replicate flasks for analysis.
-
Extraction: Extract the soil samples with an appropriate solvent (e.g., acetonitrile or a mixture of acetone and hexane) using techniques like sonication or accelerated solvent extraction.
-
Cleanup: Clean up the extracts using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
-
Analysis: Analyze the extracts by LC-MS/MS or GC-MS to identify and quantify this compound and its transformation products.
-
Data Analysis: Plot the concentration of the parent compound over time to determine the degradation kinetics (e.g., half-life, DT50).[19] Identify the structures of the degradation products to propose a degradation pathway.
Conclusion
The stability and degradation of this compound are complex processes governed by a combination of chemical and biological factors. While this compound exhibits some degree of persistence, it is susceptible to both abiotic and biotic degradation. Microbial degradation, in particular, plays a crucial role in its environmental fate, with distinct pathways operating under aerobic and anaerobic conditions. Further research is warranted to fully elucidate the degradation mechanisms, identify all major metabolites, and assess their potential toxicological implications. The methodologies and insights presented in this guide provide a robust framework for scientists and researchers to conduct comprehensive investigations into the environmental behavior of this compound and related compounds.
References
- Travkin, V., Baskunov, B. P., Golovlev, E. L., Boersma, M. G., Boeren, S., Vervoort, J., van Berkel, W. J. H., Rietjens, I. M. C. M., & Golovleva, L. A. (2002). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. FEMS Microbiology Letters, 209(2), 307–312. [Link]
- Travkin, V., Baskunov, B. P., Golovlev, E. L., Boersma, M. G., Boeren, S., Vervoort, J., van Berkel, W. J. H., Rietjens, I. M. C. M., & Golovleva, L. A. (2002).
- Arora, P. K. (2019).
- Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 1113. [Link]
- National Center for Biotechnology Information. (n.d.). 3,5-Dichloroaniline. PubChem.
- Science and Education Publishing. (n.d.). Microbial Degradation of 3-Chloroanilne by two Bacterial Strains isolated from Common Effluent Treatment Plant. Science and Education Publishing.
- Regulations.gov. (2020). Ecotox Report for Case # P-19-0088.
- Karpouzas, D. G., et al. (2019). Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms. Applied and Environmental Microbiology, 85(11), e00309-19. [Link]
- ResearchGate. (n.d.). Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter baylyi GFJ2 (Hongsawat and Vangnai, 2011).
- Agriculture and Environment Research Unit (AERU). (n.d.). 3,5-dichloroaniline (Ref: RP32596).
- Li, Y., et al. (2025). Unveiling the degradation mechanism of 3,5-dichloroaniline: Activated sludge acclimation, strain isolation and gene cloning.
- ResearchGate. (n.d.). Degradation of dichloroaniline isomers by a newly isolated strain, Bacillus megaterium IMT21.
- U.S. Environmental Protection Agency. (n.d.). Online Publication Title List.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- University of Kentucky. (2024). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoids. UKnowledge. [Link]
- European Medicines Agency. (2023). Guideline on Stability testing of existing active substances and related finished products.
- Hoffmann, A. J., & Hoffmann, M. R. (1996). Degradation of 4-Chlorophenol, 3,4-Dichloroaniline, and 2,4,6-Trinitrotoluene in an Electrohydraulic Discharge Reactor. Environmental Science & Technology, 30(3), 864–871. [Link]
- Wikipedia. (n.d.). 3,5-Dichloroaniline.
- ResearchGate. (n.d.). Destruction of chlorinated pesticides in TiO2-enhanced photochemical process.
- National Center for Biotechnology Information. (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. PubMed Central.
- National Center for Biotechnology Information. (n.d.). 3,5-Dichloro-N-methylaniline. PubChem.
- National Center for Biotechnology Information. (n.d.). 3,5-Dichloro-4-methylaniline. PubChem.
- National Center for Biotechnology Information. (n.d.). N-Ethylaniline. PubChem.
- National Center for Biotechnology Information. (n.d.). Photochemical degradation of di- and octachlorodibenzofuran. PubMed Central.
- Thyagarajan, B. S., & Gopalakrishnan, P. V. (1966). On the formation of benzonitrile in the thermal decomposition of N-alkylanilines. Tetrahedron, 22(3), 945–950. [Link]
- National Center for Biotechnology Information. (n.d.). Room-Temperature Decomposition of the Ethaline Deep Eutectic Solvent. PubMed Central.
Sources
- 1. This compound | C8H9Cl2N | CID 6424798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 4. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature Decomposition of the Ethaline Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photochemical degradation of di- and octachlorodibenzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
- 11. Degradation of 4-Chlorophenol, 3,4-Dichloroaniline, and 2,4,6-Trinitrotoluene in an Electrohydraulic Discharge Reactor [authors.library.caltech.edu]
- 12. Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unveiling the degradation mechanism of 3,5-dichloroaniline: Activated sludge acclimation, strain isolation and gene cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 3,5-dichloroaniline (Ref: RP32596) [sitem.herts.ac.uk]
A Comprehensive Technical Guide to the Synthesis of 3,5-dichloro-N-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-dichloro-N-ethylaniline is a substituted aniline derivative of significant interest in the fields of pharmaceutical and agrochemical research. Its structural motif is a key component in a variety of biologically active molecules. The efficient and selective synthesis of this compound is therefore a critical aspect of developing new chemical entities. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to this compound, offering a comparative analysis of methodologies, detailed experimental protocols, and an exploration of the underlying chemical principles.
Core Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections, primarily revolving around the formation of the crucial carbon-nitrogen bond. The most prevalent and practical methods include:
-
Direct N-Alkylation of 3,5-dichloroaniline: A classical and straightforward approach involving the reaction of the parent aniline with an ethylating agent.
-
Reductive Amination of 3,5-dichloroaniline: A highly selective method that proceeds via an imine intermediate formed from the reaction of the aniline with acetaldehyde.
-
Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that offers high efficiency and broad substrate scope.
-
Catalytic N-Alkylation using Alcohols: An increasingly popular "green" chemistry approach that utilizes ethanol as the ethylating agent, often with transition metal catalysts.
This guide will delve into the intricacies of each of these synthetic pathways, providing both theoretical understanding and practical guidance.
Route 1: Direct N-Alkylation of 3,5-dichloroaniline
Direct N-alkylation is a fundamental transformation in organic synthesis. In the context of preparing this compound, this involves the reaction of 3,5-dichloroaniline with an ethylating agent, typically an ethyl halide, in the presence of a base.
Mechanism:
The reaction proceeds via a classical SN2 mechanism. The lone pair of electrons on the nitrogen atom of 3,5-dichloroaniline acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide. A base is required to neutralize the hydrogen halide byproduct and to deprotonate the resulting ammonium salt, regenerating the neutral N-ethylated product and preventing the formation of a protonated, unreactive aniline.
Due to the electron-withdrawing nature of the two chlorine atoms, 3,5-dichloroaniline is a relatively weak nucleophile. Consequently, the reaction may require more forcing conditions (e.g., higher temperatures, stronger bases) compared to the alkylation of more electron-rich anilines. A common challenge with this method is the potential for over-alkylation to form the tertiary amine, N,N-diethyl-3,5-dichloroaniline. Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.
Experimental Protocol: N-Ethylation using Ethyl Bromide and Potassium Carbonate
Materials:
-
3,5-dichloroaniline
-
Ethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3,5-dichloroaniline (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Add ethyl bromide (1.1 eq.) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualization of Direct N-Alkylation Workflow
Caption: Workflow for the direct N-alkylation of 3,5-dichloroaniline.
Route 2: Reductive Amination
Reductive amination is a highly efficient and selective method for the formation of amines. This two-step, one-pot process involves the initial formation of an imine from the reaction of an amine with a carbonyl compound, followed by the in-situ reduction of the imine to the corresponding amine. For the synthesis of this compound, this involves the reaction of 3,5-dichloroaniline with acetaldehyde.
Mechanism:
The reaction begins with the nucleophilic attack of the aniline on the carbonyl carbon of acetaldehyde to form a hemiaminal intermediate. This is followed by dehydration to yield an imine (or Schiff base). A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine to the desired N-ethylaniline.
A key advantage of reductive amination is the high selectivity for mono-alkylation, as the resulting secondary amine is generally less reactive towards the carbonyl compound than the starting primary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃)[1]. The latter is often preferred as it is milder and can be used in the presence of the aldehyde without significant reduction of the carbonyl group[2].
Experimental Protocol: Reductive Amination using Acetaldehyde and Sodium Triacetoxyborohydride
Materials:
-
3,5-dichloroaniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
To a stirred solution of 3,5-dichloroaniline (1.0 eq.) and acetaldehyde (1.2 eq.) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Visualization of Reductive Amination Pathway
Caption: Reaction pathway for the reductive amination of 3,5-dichloroaniline.
Route 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds[6][7]. This powerful method allows for the coupling of a wide range of amines with aryl halides or triflates, offering excellent functional group tolerance and high yields[8][9]. For the synthesis of this compound, this would typically involve the reaction of a 3,5-dihaloarene (e.g., 1-bromo-3,5-dichlorobenzene or 1-iodo-3,5-dichlorobenzene) with ethylamine.
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps:
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of palladium catalyst, ligand, and base is critical for the success of the reaction and depends on the specific substrates being coupled[10][11]. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-3,5-dichlorobenzene with Ethylamine
Materials:
-
1-Bromo-3,5-dichlorobenzene
-
Ethylamine (as a solution in a suitable solvent, e.g., THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure: [10]
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Add anhydrous toluene, followed by 1-bromo-3,5-dichlorobenzene (1.0 eq.) and the ethylamine solution (1.2 eq.).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain this compound.
Visualization of Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Route 4: Catalytic N-Alkylation with Ethanol
Catalytic N-alkylation of anilines with alcohols, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, represents a green and atom-economical approach to C-N bond formation. This method utilizes alcohols as the alkylating agents, with water as the only byproduct. Transition metal catalysts, particularly those based on ruthenium, iridium, and nickel, are commonly employed[12][13][14][15][16].
Mechanism:
The catalytic cycle typically involves the following steps:
-
Dehydrogenation: The metal catalyst oxidizes the alcohol (ethanol) to the corresponding aldehyde (acetaldehyde).
-
Condensation: The in situ-generated aldehyde reacts with the aniline to form an imine.
-
Hydrogenation: The metal hydride species, formed during the initial dehydrogenation step, reduces the imine to the N-alkylated aniline.
This process avoids the use of stoichiometric organometallic reagents or alkyl halides, making it an attractive alternative for industrial applications.
Experimental Protocol: Ruthenium-Catalyzed N-Ethylation with Ethanol
Materials:
-
3,5-dichloroaniline
-
Ethanol
-
[Ru(p-cymene)Cl₂]₂
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium tert-butoxide (KOtBu)
-
Toluene, anhydrous
Procedure: [14]
-
In a Schlenk tube under an inert atmosphere, combine 3,5-dichloroaniline (1.0 eq.), [Ru(p-cymene)Cl₂]₂ (0.01 eq.), dppf (0.02 eq.), and potassium tert-butoxide (0.2 eq.).
-
Add anhydrous toluene and ethanol (2.0 eq.).
-
Seal the tube and heat the mixture to 120 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield this compound.
Comparative Analysis of Synthesis Routes
| Parameter | Direct N-Alkylation | Reductive Amination | Buchwald-Hartwig Amination | Catalytic N-Alkylation |
| Starting Materials | 3,5-dichloroaniline, Ethyl halide | 3,5-dichloroaniline, Acetaldehyde | 3,5-Dihaloarene, Ethylamine | 3,5-dichloroaniline, Ethanol |
| Key Reagents/Catalysts | Base (e.g., K₂CO₃) | Reducing agent (e.g., NaBH(OAc)₃) | Pd catalyst, Ligand, Base | Ru, Ir, or Ni catalyst, Base |
| Typical Solvents | DMF, Acetonitrile | DCE, THF | Toluene, Dioxane | Toluene |
| Reaction Temperature | 60-100 °C | Room Temperature | 80-120 °C | 100-140 °C |
| Reported Yields | Moderate to Good | Good to Excellent | Good to Excellent | Good to Excellent |
| Key Advantages | Simple reagents and procedure | High selectivity for mono-alkylation, mild conditions | Broad substrate scope, high functional group tolerance | Atom economical, "green" process |
| Key Disadvantages | Risk of over-alkylation, formation of salt byproduct | Requires a stoichiometric reducing agent | Expensive catalyst and ligands, requires inert atmosphere | Requires a transition metal catalyst, higher temperatures |
Purification and Characterization
The purification of this compound is typically achieved by column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent. Alternatively, for larger scales, fractional distillation under reduced pressure can be employed[17][18][19].
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of all expected protons and carbons. The ¹H NMR spectrum of this compound in CDCl₃ would be expected to show a triplet for the methyl group, a quartet for the methylene group, and aromatic signals for the dichlorophenyl ring[20][21][22].
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch.
Safety and Handling
3,5-dichloroaniline and its derivatives, as well as many of the reagents used in their synthesis, are hazardous materials and should be handled with appropriate safety precautions[3][23][24][25].
-
3,5-dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure[24][25].
-
Ethylating agents (e.g., ethyl bromide): Are often volatile, flammable, and toxic.
-
Bases (e.g., potassium tert-butoxide): Are corrosive and moisture-sensitive.
-
Palladium catalysts: Can be pyrophoric.
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound can be accomplished through several effective methods. The choice of the optimal route will depend on a variety of factors, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the desired level of purity.
-
Direct N-alkylation offers a simple and classical approach but may suffer from selectivity issues.
-
Reductive amination provides excellent selectivity for mono-alkylation under mild conditions.
-
Buchwald-Hartwig amination is a powerful and versatile method, particularly for complex substrates, but can be more expensive.
-
Catalytic N-alkylation with alcohols represents a greener and more atom-economical alternative, which is increasingly favored in industrial settings.
By understanding the principles and practical considerations of each of these synthetic pathways, researchers and drug development professionals can make informed decisions to efficiently and effectively synthesize this compound and its derivatives for their specific applications.
References
- Supporting Information. The Royal Society of Chemistry. [Link]
- Buchwald–Hartwig amin
- Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. organic-chemistry.org. [Link]
- Supporting Inform
- An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
- Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkyl
- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry. [Link]
- Aniline synthesis by amination (aryl
- Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]
- Reactions for making widely used aniline compounds break norms of synthesis.
- A Different Approach to Anilines. GalChimia. [Link]
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
- The ruthenium catalyzed N-alkylation and N-heterocyclization of aniline using alcohols and aldehydes. Semantic Scholar. [Link]
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]
- One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes.
- Buchwald–Hartwig amin
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amin
- Purification by fractional distill
- The ruthenium catalyzed N-alkylation and N-heterocyclization of aniline using alcohols and aldehydes. Semantic Scholar. [Link]
- Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. Amrita Vishwa Vidyapeetham. [Link]
- Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology.
- Catalytic N-Alkylation of Anilines.
- Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy.
- Fractional Distillation, Distillation under reduced pressure- Methods of Purific
- Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride.
- Reduced pressure distillation process for recovering aniline from phenolaniline mixtures.
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The ruthenium catalyzed N-alkylation and N-heterocyclization of aniline using alcohols and aldehydes | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 18. youtube.com [youtube.com]
- 19. US3682782A - Reduced pressure distillation process for recovering aniline from phenolaniline mixtures - Google Patents [patents.google.com]
- 20. rsc.org [rsc.org]
- 21. scienceopen.com [scienceopen.com]
- 22. 3,5-Dichloroaniline(626-43-7) 1H NMR [m.chemicalbook.com]
- 23. fishersci.com [fishersci.com]
- 24. lgcstandards.com [lgcstandards.com]
- 25. synquestlabs.com [synquestlabs.com]
An In-Depth Technical Guide to 3,5-dichloro-N-ethylaniline for Research and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,5-dichloro-N-ethylaniline, a halogenated aromatic amine of increasing interest in synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and analytical characterization, alongside critical insights into its metabolic fate and toxicological profile. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. This compound is systematically named under IUPAC nomenclature, and it is also known by a few synonyms.
IUPAC Name: this compound[1]
Synonyms:
-
(3,5-Dichlorophenyl)ethylamine
-
N-Ethyl-3,5-dichloroaniline
-
Benzenamine, 3,5-dichloro-N-ethyl-
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 42266-02-4 | PubChem |
| Molecular Formula | C₈H₉Cl₂N | PubChem[1] |
| Molecular Weight | 190.07 g/mol | PubChem[1] |
| Appearance | Likely a solid or liquid at room temperature | Inferred from related compounds |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents | Inferred from 3,5-dichloroaniline[2] |
Synthesis of this compound: A Representative Protocol
The synthesis of this compound is not widely documented in peer-reviewed literature with a specific, detailed protocol. However, its synthesis can be reliably achieved through the N-alkylation of its parent amine, 3,5-dichloroaniline. This is a common and well-established transformation in organic synthesis. The following protocol is a representative method based on general procedures for the N-alkylation of anilines.
Reaction Principle
The synthesis involves the nucleophilic substitution of an ethylating agent, such as ethyl bromide or ethyl iodide, by the lone pair of electrons on the nitrogen atom of 3,5-dichloroaniline. A base is typically required to neutralize the hydrohalic acid byproduct.
Experimental Protocol: N-Alkylation of 3,5-dichloroaniline
Materials:
-
3,5-dichloroaniline
-
Ethyl bromide (or ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3,5-dichloroaniline (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.0 equivalents).
-
Add ethyl bromide (1.2 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Chemical Reactivity and Potential Transformations
The reactivity of this compound is governed by the interplay of the secondary amine functionality and the electron-withdrawing nature of the two chlorine atoms on the aromatic ring.
Reactions at the Nitrogen Atom
The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can undergo further alkylation to form a tertiary amine or a quaternary ammonium salt. Acylation reactions with acyl chlorides or anhydrides will readily form the corresponding amide.
Electrophilic Aromatic Substitution
The N-ethylamino group is an activating, ortho-, para-director in electrophilic aromatic substitution reactions. However, the two strongly deactivating chloro groups at the meta positions will significantly reduce the nucleophilicity of the aromatic ring. Electrophilic substitution, if it occurs, would be directed to the positions ortho and para to the amino group (positions 2, 4, and 6). The steric hindrance from the N-ethyl group and the existing chloro substituent at position 5 would likely favor substitution at the 2 and 6 positions.
Sources
An In-Depth Technical Guide to the Hazards and Toxicity Profile of 3,5-dichloro-N-ethylaniline
Foreword: A Proactive Approach to Chemical Safety in Research and Development
In the fast-paced world of pharmaceutical and chemical research, the drive for innovation must be intrinsically linked with a deep and proactive understanding of chemical safety. This guide is intended for researchers, scientists, and drug development professionals who handle novel or specialized chemical entities. The subject of this guide, 3,5-dichloro-N-ethylaniline, serves as a pertinent case study in the assessment of a compound for which direct and comprehensive toxicological data may be limited. As a Senior Application Scientist, my experience underscores the necessity of not only adhering to established safety protocols but also cultivating a predictive and investigatory mindset toward the potential hazards of the materials we work with. This document is structured to provide a thorough understanding of the known and anticipated toxicological profile of this compound, drawing upon data from closely related analogs to construct a scientifically robust safety assessment. It is a testament to the principle that a comprehensive understanding of a molecule's potential biological interactions is fundamental to its responsible use in advancing science and technology.
Introduction to this compound: Structure and Physicochemical Context
This compound is a substituted aniline derivative with the molecular formula C₈H₉Cl₂N.[1][2][3] Its structure, featuring a dichlorinated benzene ring N-alkylated with an ethyl group, suggests its potential utility as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or agricultural chemicals. An understanding of its physicochemical properties is the first step in a comprehensive hazard assessment, as these properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental fate.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3,5-dichloro-N-methylaniline | 3,5-dichloroaniline |
| CAS Number | 42266-02-4[2] | 42266-03-5[4] | 626-43-7[5] |
| Molecular Formula | C₈H₉Cl₂N[1][2][3] | C₇H₇Cl₂N[4] | C₆H₅Cl₂N[5] |
| Molecular Weight | 190.07 g/mol [3] | 176.04 g/mol [4] | 162.01 g/mol [5] |
| Appearance | Not specified (likely a solid or liquid) | Not specified | Colorless solid[5] |
| LogP (Predicted) | ~3.5 (Estimated) | 3.2[4] | 2.9[5] |
The N-ethyl group in this compound, as compared to the parent amine 3,5-dichloroaniline, is expected to increase its lipophilicity, as suggested by the higher estimated LogP value. This seemingly minor structural modification can have significant implications for its toxicokinetic profile, potentially leading to enhanced absorption through the skin and greater distribution into fatty tissues.
Hazard Identification and Classification: A Read-Across Approach
Due to a scarcity of direct toxicological data for this compound, a "read-across" approach, leveraging data from structurally similar compounds, is a scientifically sound and regulatory-accepted method for preliminary hazard assessment. The primary analogs for this assessment are 3,5-dichloroaniline (the parent amine) and 3,5-dichloro-N-methylaniline (a close structural homolog).
Based on the available data for these analogs, this compound is anticipated to be classified as follows:
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[4]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[4]
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs, particularly the kidney and hematopoietic system, through prolonged or repeated exposure.[6]
-
Hazardous to the Aquatic Environment: Likely to be very toxic to aquatic life with long-lasting effects.[6]
The rationale for this classification is grounded in the well-documented toxicity of chlorinated anilines.
Toxicological Profile
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
A definitive ADME profile for this compound has not been established. However, based on its physicochemical properties and data from related compounds, the following can be inferred:
-
Absorption: The increased lipophilicity due to the N-ethyl group suggests that this compound will be readily absorbed through the skin, gastrointestinal tract, and lungs. Studies on other aromatic amines have demonstrated significant percutaneous penetration.[5]
-
Distribution: Following absorption, it is likely to distribute to various tissues, with a potential for accumulation in adipose tissue due to its lipophilic nature.
-
Metabolism: The metabolism of N-alkylanilines is a critical determinant of their toxicity. It is anticipated to undergo metabolic activation in the liver, primarily through two pathways: α-C-oxidation and N-oxidation.[7] N-oxidation is of particular concern as it can lead to the formation of reactive metabolites. The metabolic pathway of the parent amine, 3,5-dichloroaniline, has been studied and is known to produce nephrotoxic metabolites.[8] It is plausible that this compound follows a similar bioactivation pathway.
Caption: Predicted metabolic pathways of this compound.
-
Excretion: The metabolites of this compound are expected to be excreted primarily in the urine as glucuronide and sulfate conjugates.
Acute Toxicity
While no specific LD₅₀ values are available for this compound, data from analogous dichloroanilines suggest it is likely to be moderately to highly toxic via oral and dermal routes.[9] The primary acute toxic effect of anilines is the induction of methemoglobinemia, which leads to cyanosis (a bluish discoloration of the skin and mucous membranes), headache, dizziness, and in severe cases, cardiac arrhythmias and unconsciousness. The onset of these symptoms may be delayed.
Sub-chronic and Chronic Toxicity
Repeated exposure to chlorinated anilines is known to target the hematopoietic system and the kidneys.[6][9] For 3,5-dichloroaniline, prolonged oral exposure in rats resulted in kidney damage.[6] The primary mechanism of toxicity for many anilines involves the formation of reactive metabolites that can cause oxidative stress and damage to red blood cells and renal tubules.
Table 2: Summary of Anticipated Target Organ Toxicity
| Target Organ | Anticipated Effects | Basis for Assessment |
| Hematopoietic System | Methemoglobinemia, hemolytic anemia | Well-documented effect of aniline and its derivatives.[9] |
| Kidney | Nephrotoxicity (damage to renal tubules) | Observed with 3,5-dichloroaniline.[6][8][10] |
| Spleen | Splenomegaly, hemosiderin deposition | Secondary to hemolytic effects. |
| Liver | Potential for hepatotoxicity | Common target for xenobiotic metabolism. |
Genotoxicity and Carcinogenicity
There is no direct data on the genotoxicity or carcinogenicity of this compound. For the parent amine, 3,5-dichloroaniline, the available data suggests it is not genotoxic in vivo.[9] However, some other aniline derivatives have shown mutagenic potential in in vitro assays.[9] The carcinogenic potential is less clear. While some anilines have been shown to induce tumors in animal studies, this is often linked to a non-genotoxic mode of action related to chronic tissue injury and regeneration.[11] Given the lack of data, a cautious approach is warranted, and exposure should be minimized.
Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of this compound is not available. Studies on 3,4-dichloroaniline have shown some evidence of developmental toxicity at maternally toxic doses.[9] A No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity was established at 5 mg/kg bw/day, and for developmental toxicity at 25 mg/kg bw/day in one study.[9] Without specific data, it should be assumed that this compound may pose a risk to reproduction and development, and exposure of pregnant individuals or those of reproductive age should be strictly controlled.
Experimental Protocols for Hazard Assessment
The following are outlines of standard experimental protocols that would be necessary to definitively characterize the toxicological profile of this compound. These are based on OECD guidelines, which represent the international standard for chemical safety testing.
Acute Oral Toxicity (OECD TG 423: Acute Toxic Class Method)
-
Objective: To determine the acute oral toxicity of this compound.
-
Test System: Female rats (e.g., Wistar or Sprague-Dawley), typically 8-12 weeks old.
-
Procedure:
-
A single animal is dosed at a starting dose (e.g., 300 mg/kg).
-
If the animal survives, two more animals are dosed at the same level.
-
If the initial animal dies, the next animal is dosed at a lower level.
-
This sequential dosing continues until the toxicity class can be determined.
-
Animals are observed for 14 days for signs of toxicity and mortality.
-
Body weights are recorded, and a gross necropsy is performed at the end of the study.
-
-
Endpoint: An LD₅₀ (median lethal dose) is not calculated, but the substance is assigned to a GHS toxicity category.
Caption: Workflow for the Acute Toxic Class Method (OECD TG 423).
In Vitro Skin Irritation (OECD TG 439: Reconstructed Human Epidermis Test Method)
-
Objective: To assess the potential of this compound to cause skin irritation.
-
Test System: A reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).
-
Procedure:
-
The test substance is applied topically to the surface of the skin tissue model.
-
After a defined exposure period, the substance is removed by washing.
-
The viability of the skin cells is measured using a colorimetric assay (e.g., MTT assay).
-
-
Endpoint: If the mean cell viability is below a certain threshold (typically 50%), the substance is classified as a skin irritant.
Risk Management and Concluding Remarks
Given the significant data gaps for this compound, a highly precautionary approach to its handling is mandated. All work with this compound should be conducted in a well-ventilated chemical fume hood, with appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and safety glasses. Skin contact should be scrupulously avoided.
This technical guide has synthesized the available information on the hazards and toxicity of this compound, primarily through a read-across approach from structurally related compounds. The anticipated toxicological profile indicates that it is a hazardous substance with the potential to cause acute toxicity, skin and eye irritation, and target organ damage with repeated exposure. While this assessment provides a strong foundation for safe handling practices, it also highlights the critical need for empirical testing to definitively characterize the toxicological properties of this and other novel chemical entities. The pursuit of scientific advancement must always be paralleled by an unwavering commitment to the safety of researchers and the protection of the environment.
References
- PubChem. 3,5-Dichloro-N-methylaniline.
- PubChem. 3,5-Dichloro-4-methylaniline.
- PubChem. This compound.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Dichloroanilines: Human health tier II assessment. Australian Government Department of Health. 2017. [Link]
- Lock, E. A., et al. Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA)
- Gorrod, J. W., & Temple, D. J. The metabolism of 4-substituted N-ethyl-N-methylanilines. III.
- AERU. 3,5-dichloroaniline (Ref: RP32596). University of Hertfordshire. [Link]
- PubChem. 3,5-Dichloroaniline.
- Vasileiadis, S., et al. Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms. Applied and Environmental Microbiology. 2018. [Link]
- Lo, H. H., & Brown, P. J. Effect of chemical form, route of administration and vehicle on 3,5-dichloroaniline-induced nephrotoxicity in the Fischer 344 rat. Journal of Applied Toxicology. 1994. [Link]
- U.S. EPA. Online Publication Title List.
- ECHA.
- Health Canada. Follow-up assessment report on aniline. 2017. [Link]
- Gujarat Pollution Control Board. Additional Documents for Proposed Greenfield project for Manufacturing of Technical Grade Pesticides and Specialty Chemicals. [Link]
- OEHHA. Chronic Toxicity Summary 1,4-Dichlorobenzene. California Office of Environmental Health Hazard Assessment. [Link]
- U.S. EPA. Provisional Peer-Reviewed Toxicity Values for N,N-Dimethylaniline (CASRN 121-69-7). [Link]
Sources
- 1. This compound | C8H9Cl2N | CID 6424798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 42266-02-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound , 96% , 42266-02-4 - CookeChem [cookechem.com]
- 4. 3,5-Dichloro-N-methylaniline | C7H7Cl2N | CID 12377757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Effect of chemical form, route of administration and vehicle on 3,5-dichloroaniline-induced nephrotoxicity in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Follow-up assessment report on aniline: chapter 3 - Canada.ca [canada.ca]
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 3,5-dichloro-N-ethylaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anilines are foundational scaffolds in medicinal chemistry and materials science. Understanding their reactivity is paramount for the rational design of novel molecules. This guide provides a detailed examination of the electrophilic aromatic substitution (EAS) mechanisms for 3,5-dichloro-N-ethylaniline. We will dissect the interplay of electronic and steric effects governed by the N-ethylamino and chloro substituents, which dictate the regiochemical outcomes of halogenation, nitration, and Friedel-Crafts reactions. By elucidating the causality behind reaction pathways and the necessity for strategic chemical manipulations, such as protecting group strategies, this document serves as a comprehensive resource for professionals engaged in advanced organic synthesis.
Foundational Principles: Electronic Architecture and Reactivity of this compound
The reactivity of an aromatic ring towards electrophiles is fundamentally governed by the electronic nature of its substituents. In this compound, the benzene core is decorated with three groups: one N-ethylamino group and two chloro groups. The interplay between these substituents determines the overall nucleophilicity of the ring and the position (regioselectivity) of electrophilic attack.
Analysis of Substituent Effects
-
N-Ethylanilino Group (-NHEt): This group is a powerful activating group . The nitrogen atom possesses a lone pair of electrons that it donates into the aromatic π-system through resonance (+M effect).[1][2] This donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making it highly susceptible to attack by electrophiles.[3][4] While nitrogen is electronegative and exerts a minor electron-withdrawing inductive effect (-I), the resonance effect is overwhelmingly dominant.
-
Chloro Groups (-Cl): Halogens present a unique case. Due to their high electronegativity, they withdraw electron density from the ring via the inductive effect (-I), which deactivates the ring towards electrophilic attack compared to unsubstituted benzene.[5] However, they also possess lone pairs of electrons that can be donated into the ring through resonance (+M effect). This resonance donation, although weaker than their inductive withdrawal, is sufficient to direct incoming electrophiles to the ortho and para positions.[3] Therefore, halogens are classified as deactivating, ortho, para-directors .[6]
Predicting Regioselectivity: A Consensus of Directing Effects
When multiple substituents are present, the regiochemical outcome is determined by a consensus of their directing effects. The N-ethylamino group is a significantly stronger activating and directing group than the two deactivating chloro groups.
-
The Dominant Director: The -NHEt group at C1 strongly directs incoming electrophiles to its ortho positions (C2, C6) and its para position (C4).
-
The Supporting Directors: The chloro groups at C3 and C5 direct to their respective ortho positions (C2, C4, C6) and para position (C1, which is already substituted).
Therefore, all three substituents direct electrophilic attack to the same positions: C2, C4, and C6 . The electron density is significantly enhanced at these sites, making them the only viable locations for substitution. Steric hindrance can play a role in the ratio of ortho to para products, with the less hindered C4 position often being favored.[7]
The general mechanism for electrophilic aromatic substitution proceeds via a two-step pathway: attack by the nucleophilic ring on the electrophile to form a resonance-stabilized carbocation (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[8][9][10]
Caption: General mechanism of electrophilic aromatic substitution (EAS).
Reaction Mechanisms with Specific Electrophiles
Halogenation
Halogenation, such as bromination or chlorination, introduces a halogen atom onto the aromatic ring. The reaction typically employs a Lewis acid catalyst to polarize the dihalogen molecule, creating a more potent electrophile.[8]
Mechanism of Bromination: The N-ethylamino group strongly activates the ring, directing the incoming electrophile primarily to the C4 (para) position, with potential for minor substitution at the C2/C6 (ortho) positions.
-
Electrophile Generation: Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻
-
Nucleophilic Attack: The π-system of this compound attacks the electrophilic bromine. Attack at C4 is favored due to electronic activation and lower steric hindrance compared to C2/C6.
-
Arenium Ion Formation: A resonance-stabilized sigma complex is formed. The positive charge is delocalized across the ring and is notably stabilized by the nitrogen lone pair.
-
Deprotonation: The [FeBr₄]⁻ complex acts as a base, abstracting the proton from C4 to restore the aromatic system and regenerate the catalyst.
Caption: Regioselective bromination of this compound.
Experimental Protocol: Synthesis of 4-Bromo-3,5-dichloro-N-ethylaniline
-
Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) at 0 °C.
-
Catalyst: Add a catalytic amount of iron(III) bromide (FeBr₃) (approx. 0.05 eq).
-
Reagent Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC or GC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 4-bromo-3,5-dichloro-N-ethylaniline.
Nitration
The nitration of anilines is notoriously complex. The standard nitrating mixture (HNO₃/H₂SO₄) is strongly acidic and oxidizing.[11] This presents two major challenges:
-
Oxidation: The electron-rich aniline ring and the amino group are susceptible to unwanted oxidation, leading to tarry byproducts.
-
Protonation: In strong acid, the basic nitrogen atom is protonated to form an anilinium ion (-NH₂Et⁺). This group is strongly electron-withdrawing and a meta-director , which deactivates the ring and prevents the desired ortho/para substitution.[7]
The Protective Group Strategy: To overcome these issues, the most reliable method involves the protection of the amino group as an amide, typically an acetamide.[7][12] The resulting acetamido group is still an ortho, para-director but is less activating and, crucially, non-basic, thus preventing protonation under nitrating conditions.
Three-Step Nitration Sequence:
-
Protection (Acylation): this compound is reacted with acetic anhydride or acetyl chloride to form N-(3,5-dichlorophenyl)-N-ethylacetamide.
-
Nitration: The protected compound is then treated with a milder nitrating agent (e.g., HNO₃ in acetic acid) to introduce the nitro group at the C4 position.
-
Deprotection (Hydrolysis): The acetamido group is hydrolyzed under acidic or basic conditions to reveal the amino functionality, yielding the final product, 4-nitro-3,5-dichloro-N-ethylaniline.
Caption: Workflow for the nitration of this compound.
Friedel-Crafts Reactions
Direct Friedel-Crafts alkylation or acylation of this compound is generally not feasible.[13][14] The basic nitrogen atom of the aniline reacts with the Lewis acid catalyst (e.g., AlCl₃) in an acid-base reaction.[7] This forms a complex that places a positive charge on the nitrogen, converting the activating -NHEt group into a powerful deactivating group, which shuts down any further reaction.[15]
The Acylation-First Strategy: Similar to nitration, a protection strategy is required. The amino group is first converted to an acetamide. The resulting N-acylated derivative is less susceptible to coordination with the Lewis acid and can undergo Friedel-Crafts acylation, typically at the C4 position. Subsequent hydrolysis removes the protecting group.
| Reaction | Challenge with -NHEt Group | Solution |
| Nitration | Oxidation and protonation in strong acid. | Protect as acetamide (-NHCOMe). |
| Friedel-Crafts | Lewis acid-base reaction deactivates the ring. | Protect as acetamide (-NHCOMe). |
Table 1: Challenges and Solutions in the Electrophilic Substitution of Anilines.
Conclusion
The electrophilic substitution reactions of this compound are a clear illustration of the principles of substituent effects in organic chemistry. The powerful activating and ortho, para-directing nature of the N-ethylamino group dominates the weaker, deactivating, and also ortho, para-directing chloro substituents. This synergy directs electrophiles with high regioselectivity to the C2, C4, and C6 positions, with C4 being the most common site of substitution. However, the inherent basicity of the nitrogen atom necessitates a crucial understanding of reaction conditions. For reactions involving strong acids or Lewis acids, such as nitration and Friedel-Crafts reactions, a protective group strategy is not merely an optimization but a mandatory step for success. This guide provides the mechanistic foundation and practical considerations required for the successful functionalization of this important chemical scaffold.
References
- Kinzel, D., Zilberg, S., & González, L. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. ChemPhysChem, 16(11), 2366-74.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- Total Synthesis. Electrophilic Aromatic Substitution Mechanism & Key Concepts.
- Mitch, W. A., & Latch, D. E. (2019). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 53(24), 14351–14360.
- Wikipedia. Electrophilic aromatic directing groups.
- Dalal Institute. Aromatic Electrophilic Substitution.
- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution – The Mechanism.
- University of Calgary. 12.14 Substituent Effects in Electrophilic Aromatic Substitution.
- Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.
- chemeurope.com. Electrophilic aromatic substitution.
- ChemTalk. Directing Effects.
- Wikipedia. Electrophilic aromatic substitution.
- Clark, J. (2020). 8.6 Substituent Effects in Electrophilic Substitutions. In Fundamentals of Organic Chemistry.
- Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube.
- Mbouombouo Ndassa, I., et al. (2016). MODELIZATION OF REACTION MECHANISM OF CHLORINATION OF ANILINE: A DFT (DENSITY FUNCTIONAL THEORY) STUDY. ResearchGate.
- Wikipedia. Friedel–Crafts reaction.
- Indian Patents. (2003). Process for the preparation of substituted halogenated aniline. IN200300456I4.
- ResearchGate. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3+ Electrophilic Aromatic Substitution.
- Google Patents. (2013). Method for preparing 3,5-dichloroaniline. CN103102276A.
- Kiprof, P. et al. (2017). Friedel-Crafts reactions with N-heterocyclic alcohols. Arkivoc.
- Science of Synthesis. (2005). Product Class 32: N-Haloarylamines. Thieme.
- Google Patents. (2005). 3,5-dichloroaniline preparing process. CN1690040A.
- Mohammadi, M., & Gholinejad, M. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 10(45), 26846-26871.
- National Science Foundation. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information.
- PubChem. (n.d.). 3,5-Dichloro-N-methylaniline. National Center for Biotechnology Information.
- ResearchGate. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites.
- ResearchGate. (2008). Novel and Highly Regioselective Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline Using an Aldehyde and Triethylsilane as Reducing Agent.
- International Journal of Advanced Research in Science, Communication and Technology. (2021). A Study on Electrophilic Aromatic Substitution of Acetanilide.
- ResearchGate. (2018). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1.
- PubChem. (n.d.). N-Nitroso-N-ethylaniline. National Center for Biotechnology Information.
- PubChem. (n.d.). N-Ethylaniline. National Center for Biotechnology Information.
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Directing Effects | ChemTalk [chemistrytalk.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
Methodological & Application
Application Note: A Practical Guide to the Synthesis of N-Ethyl-3,5-dichloroaniline via Reductive Amination
Abstract: This document provides a comprehensive, field-tested protocol for the N-ethylation of 3,5-dichloroaniline to synthesize N-ethyl-3,5-dichloroaniline. The featured methodology is a one-pot reductive amination, a widely adopted and efficient strategy for C-N bond formation in pharmaceutical and fine chemical synthesis.[1] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, outline critical safety considerations, and offer troubleshooting guidance. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated method for the synthesis of N-alkylated anilines.
Introduction and Scientific Context
N-ethyl-3,5-dichloroaniline is a valuable substituted aniline intermediate in organic synthesis. The precise installation of an ethyl group onto the nitrogen atom of 3,5-dichloroaniline is a key step in the construction of more complex molecules, including agrochemicals and pharmaceutical agents. While classical N-alkylation methods using alkyl halides often suffer from issues like overalkylation and the need for strong bases[2], reductive amination offers a more controlled and selective alternative.
This protocol focuses on the direct reductive amination of 3,5-dichloroaniline with acetaldehyde, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This approach is favored for its operational simplicity (one-pot procedure), high chemoselectivity, and broad functional group tolerance.[3]
Reaction Mechanism: The "How and Why"
Reductive amination is a two-stage process that occurs in a single reaction vessel.[4] Understanding the mechanism is crucial for optimizing conditions and troubleshooting.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (3,5-dichloroaniline) on the carbonyl carbon of acetaldehyde. This is followed by dehydration to form a Schiff base, or imine intermediate. In the presence of a protic source (often adventitious water or a catalytic amount of acid), the imine nitrogen is protonated to form a highly electrophilic iminium ion.[2]
-
Hydride Reduction: Sodium triacetoxyborohydride then selectively reduces the iminium ion. The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it less likely to reduce the starting aldehyde.[5] This selectivity is the cornerstone of the one-pot procedure, as it prevents the consumption of acetaldehyde into ethanol, ensuring its availability for imine formation. The rate of reduction for iminium ions is significantly faster than for aldehydes or ketones, driving the reaction towards the desired N-ethylated product.[1]
Experimental Protocol
This section details the complete workflow for the synthesis of N-ethyl-3,5-dichloroaniline on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| 3,5-Dichloroaniline | ≥98% | Sigma-Aldrich | 626-43-7 | Toxic solid. Handle with appropriate PPE.[6][7] |
| Acetaldehyde | Anhydrous, ≥99% | Sigma-Aldrich | 75-07-0 | Extremely flammable, volatile, and irritant.[8][9] |
| Sodium Triacetoxyborohydride | 97% | Sigma-Aldrich | 56553-60-7 | Moisture-sensitive. Handle under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | 75-09-2 | Use in a well-ventilated fume hood. |
| Saturated Sodium Bicarbonate | ACS Grade | VWR | 144-55-8 | Aqueous solution for workup. |
| Anhydrous Magnesium Sulfate | ACS Grade | VWR | 7487-88-9 | For drying the organic phase. |
| Round-bottom flask | - | - | - | Appropriate size for the reaction scale. |
| Magnetic stirrer and stir bar | - | - | - | For efficient mixing. |
| Septum and Needles/Syringes | - | - | - | For inert atmosphere and reagent addition. |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | - | For reaction monitoring. |
Step-by-Step Procedure
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloroaniline (e.g., 8.10 g, 50.0 mmol, 1.0 equiv.).
-
Add anhydrous dichloromethane (DCM, 100 mL) to the flask to dissolve the aniline.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C using an ice-water bath.
-
While stirring, slowly add acetaldehyde (e.g., 3.37 mL, 2.64 g, 60.0 mmol, 1.2 equiv.) to the solution via syringe. Stir the mixture at 0 °C for 20 minutes.
Reductive Amination:
-
In a single portion, carefully add sodium triacetoxyborohydride (e.g., 12.7 g, 60.0 mmol, 1.2 equiv.) to the reaction mixture. Note: The addition may cause some effervescence.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
Workup and Purification:
-
Upon completion, carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine all organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure N-ethyl-3,5-dichloroaniline.
Workflow Visualization
The following diagram illustrates the key stages of the experimental procedure.
Caption: Experimental workflow for the synthesis of N-ethyl-3,5-dichloroaniline.
Safety Precautions and Hazard Management
Proper safety protocols are mandatory for this procedure due to the hazardous nature of the reagents.
-
3,5-Dichloroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[7][10] It may also cause damage to organs through prolonged or repeated exposure.[6] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.
-
Acetaldehyde: Acetaldehyde is extremely flammable, with vapors that can form explosive mixtures with air.[8] It is a severe irritant to the eyes, skin, and respiratory tract and is classified as a possible human carcinogen.[11][12] All handling must be performed in a well-ventilated fume hood, away from ignition sources.[13] Use chemical-resistant gloves and ensure an eyewash station is accessible.[9]
-
General Precautions: The reaction quench with sodium bicarbonate should be performed slowly to control gas evolution. Ensure all waste is disposed of according to institutional and local regulations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive reducing agent (degraded by moisture).2. Insufficient reaction time. | 1. Use fresh, properly stored NaBH(OAc)₃. Handle quickly in air.2. Extend the reaction time and continue to monitor by TLC. |
| Low Yield | 1. Volatilization of acetaldehyde.2. Inefficient extraction. | 1. Maintain the reaction at the specified temperatures. Ensure the system is well-sealed.2. Perform additional extractions of the aqueous layer. |
| Formation of Side Products | 1. Presence of water leading to aldehyde reduction.2. Over-alkylation (less common with this method). | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.2. Ensure stoichiometry is correct. This method is highly selective for mono-alkylation. |
References
- A Complete Guide to Acetaldehyde Safety & Risk Management. CloudSDS. Available online
- Acetaldehyde - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available online
- An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
- Acetaldehyde Hazard Summary. U.S. Environmental Protection Agency (EPA). Available online
- Safety Data Sheet: 3,5-Dichloroaniline. Fisher Scientific. Available online
- Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy.
- NIOSH Pocket Guide to Chemical Hazards: Acetaldehyde. Centers for Disease Control and Prevention (CDC). Available online
- N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of General Chemistry. Available online
- International Chemical Safety Cards (ICSC): Acetaldehyde.
- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
- Catalytic N-Alkylation of Anilines. Russian Journal of General Chemistry. Available online
- 3,5-Dichloroaniline Product Information. Tokyo Chemical Industry (TCI). Available online
- 3,5-Dichloroaniline for synthesis. Merck KGaA. Available online
- Safety Data Sheet: 3,5-Dichloroaniline. SynQuest Labs. Available online
- Sodium triacetoxyborohydride. Organic Chemistry Portal. Available online
- Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available online
- Safety Data Sheet: 2,5-Dichloroaniline. Sigma-Aldrich. Available online
- Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments (JoVE). Available online
- Reductive Amination, and How It Works. Master Organic Chemistry. Available online
- A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
Sources
- 1. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A Complete Guide to Acetaldehyde Safety & Risk Management [cloudsds.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetaldehyde [cdc.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. nj.gov [nj.gov]
- 12. epa.gov [epa.gov]
- 13. ICSC 0009 - ACETALDEHYDE [chemicalsafety.ilo.org]
Application Note: A Validated Protocol for the Purification of 3,5-dichloro-N-ethylaniline via Normal-Phase Column Chromatography
Abstract
This application note provides a detailed, step-by-step protocol for the purification of 3,5-dichloro-N-ethylaniline from a crude reaction mixture using silica gel column chromatography. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its purity paramount for subsequent synthetic steps. This guide is designed for researchers, scientists, and drug development professionals, offering a robust methodology grounded in established chromatographic principles. The protocol covers eluent selection via Thin-Layer Chromatography (TLC), column packing, sample loading, elution, and product isolation. Furthermore, it includes critical safety information, troubleshooting guidance, and visual workflows to ensure procedural clarity and successful implementation.
Introduction: The Rationale for Purification
This compound is a substituted aniline derivative whose utility in organic synthesis is significant. The presence of halogen atoms provides a versatile handle for further modifications, such as cross-coupling reactions, which are fundamental in modern drug discovery.[1] However, synthetic routes to this compound often yield a crude product contaminated with unreacted starting materials, by-products, and other impurities. These contaminants can interfere with downstream reactions, reduce yields, and introduce unwanted substances into a final active pharmaceutical ingredient (API).
Column chromatography is a powerful and widely adopted technique for the purification of organic compounds.[2] It operates on the principle of differential partitioning, where components of a mixture are separated based on their varying affinities for a stationary phase (a solid adsorbent) and a mobile phase (a liquid eluent).[3][4] For moderately polar compounds like this compound, normal-phase chromatography using silica gel as the stationary phase is exceptionally effective. This document provides a validated protocol to achieve high purity of the target compound.
Physicochemical Properties & Safety Mandates
A thorough understanding of the target compound's properties and hazards is a prerequisite for any laboratory procedure.
Physicochemical Data
The properties of this compound dictate the parameters for its purification.
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl₂N | [5] |
| Molecular Weight | 190.07 g/mol | [5] |
| Appearance | Not specified, though related anilines are often colorless to light yellow solids or liquids. | N/A |
| Polarity | Moderately polar due to the amine group and chloro-substituents. | Inferred |
Mandatory Safety and Handling
Substituted anilines, including N-ethylaniline and its halogenated derivatives, are classified as toxic.[6][7] Strict adherence to safety protocols is essential to minimize exposure risk.
-
Hazard Profile: Toxic if swallowed, in contact with skin, or if inhaled.[7] May cause damage to organs through prolonged or repeated exposure.[8] Very toxic to aquatic life with long-lasting effects.[8]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles. All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood.[8]
-
Handling: Avoid inhalation of dust or vapors.[7] Ensure thorough washing of hands and any exposed skin after handling.[8] Do not eat, drink, or smoke in the laboratory area.
-
Disposal: Dispose of all chemical waste, including contaminated silica gel and solvents, in accordance with local, state, and federal regulations for hazardous materials.[8]
Principle of the Method: Normal-Phase Chromatography
This protocol employs normal-phase column chromatography, a technique that utilizes a polar stationary phase and a non-polar to moderately polar mobile phase.
-
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used. Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds and other polar interactions with the molecules being separated.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is used. The overall polarity of the eluent is carefully controlled to modulate the speed at which compounds travel through the column.
-
Separation Mechanism: The crude mixture is loaded onto the top of the silica column. As the eluent flows through, compounds partition between the stationary and mobile phases.
-
More polar compounds (e.g., polar impurities) interact strongly with the silica gel and move down the column slowly.
-
Less polar compounds interact weakly with the silica gel, spend more time in the mobile phase, and move down the column quickly.
-
This compound, being moderately polar, will elute after non-polar impurities but before highly polar ones. The key to a successful separation is to select an eluent system that provides a significant difference in the elution rates of the target compound and its impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H9Cl2N | CID 6424798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
Application Note: A Robust HPLC-MS/MS Method for the Sensitive Detection of 3,5-Dichloro-N-ethylaniline
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 3,5-dichloro-N-ethylaniline. This compound is of significant interest due to its potential presence as a metabolite or degradation product of various industrial chemicals, including certain pesticides and herbicides. The described methodology offers high sensitivity, specificity, and robustness, making it suitable for trace-level detection in complex matrices relevant to environmental monitoring, food safety, and toxicological research. The protocol herein provides a comprehensive guide, from sample preparation to data analysis, grounded in established analytical principles and validated according to internationally recognized guidelines.
Introduction: The Analytical Imperative for this compound
This compound is a substituted aniline derivative. Aniline and its derivatives are widely used in the manufacturing of dyes, polymers, pharmaceuticals, and agricultural chemicals.[1] Due to their widespread use, these compounds and their metabolites can be released into the environment, raising concerns about their potential toxicity and carcinogenicity.[2] 3,5-dichloroaniline, a related compound, is a known metabolite of the fungicides iprodione and vinclozolin.[3] The N-ethylated form, this compound, may arise from similar metabolic pathways or as an industrial impurity.
Given the potential for human and environmental exposure, sensitive and specific analytical methods are crucial for monitoring its presence. HPLC-MS/MS stands as the premier analytical technique for this purpose, offering unparalleled selectivity and sensitivity. This is particularly important when analyzing complex samples where matrix components can interfere with less specific detectors.[4] This document provides a comprehensive protocol for the reliable quantification of this compound, designed to be readily implemented by researchers and analytical chemists.
Principle of the HPLC-MS/MS Method
The method leverages the separation power of High-Performance Liquid Chromatography (HPLC) with the highly selective and sensitive detection capabilities of tandem mass spectrometry (MS/MS).
2.1. HPLC Separation: The analyte is first introduced into an HPLC system. A C18 reversed-phase column is employed to separate this compound from other components in the sample matrix based on its hydrophobicity.[5] A gradient elution with an organic solvent (e.g., acetonitrile or methanol) and an aqueous mobile phase containing a modifier like formic acid ensures efficient separation and sharp peak shapes.[5][6] The addition of formic acid also aids in the protonation of the analyte, which is crucial for positive ion electrospray ionization.
2.2. MS/MS Detection: The eluent from the HPLC is directed to the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions [M+H]⁺ of this compound. These precursor ions are then selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), provides a high degree of specificity and significantly reduces background noise, enabling low-level detection.[3]
Experimental Protocol
This section details the step-by-step procedure for the analysis of this compound.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended for optimal accuracy (e.g., 3,5-dichloroaniline-d3).[4]
Standard and Sample Preparation
Standard Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Internal Standard Spiking: If an internal standard is used, spike all calibration standards and samples with a constant concentration.
Sample Preparation (General Guideline - Matrix Dependent): The choice of sample preparation is highly dependent on the matrix (e.g., water, soil, biological fluids). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is often required to clean up and concentrate the analyte.[2][7] For aqueous samples, a simplified LLE can be performed:
-
To 10 mL of the water sample, add a suitable internal standard.
-
Adjust the pH to > 9 with a suitable base to ensure the analyte is in its neutral form.
-
Extract twice with 5 mL of a suitable organic solvent (e.g., methylene chloride or ethyl acetate).
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
HPLC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
Table 1: HPLC and Mass Spectrometer Parameters
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 10% B to 95% B in 5 min, hold at 95% B for 2 min, return to 10% B in 0.1 min, and equilibrate for 3 min. |
| Mass Spectrometer | Sciex Triple Quad™ 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Scan Type | Selected Reaction Monitoring (SRM) |
Table 2: Optimized SRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 190.0 | 162.0 | 127.0 | 25 | 80 |
| Internal Standard (Example) | 165.0 | 130.0 | 94.0 | 28 | 75 |
Note: The precursor ion for this compound corresponds to [M+H]⁺. The product ions and instrument parameters should be optimized empirically.[8]
Workflow Diagram
Caption: Workflow for the HPLC-MS/MS analysis of this compound.
Method Validation
To ensure the reliability and suitability of the analytical method, a comprehensive validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]
Validation Parameters
The following parameters were assessed:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This was evaluated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks were observed at the retention time of the analyte.
-
Linearity and Range: The linearity was evaluated by constructing a calibration curve with at least six non-zero concentrations. The coefficient of determination (r²) was calculated.
-
Accuracy: Determined by replicate analysis of samples containing known amounts of the analyte (spiked matrix samples). Accuracy is expressed as the percentage recovery.
-
Precision: Assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. Precision is expressed as the relative standard deviation (%RSD).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Validation Results Summary
The following table summarizes the performance characteristics of the validated method.
Table 3: Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.998 | ≥ 0.995 |
| Range | 0.1 - 100 ng/mL | - |
| Accuracy (Recovery) | 92.5% - 106.3% | 80% - 120% |
| Repeatability (%RSD) | < 5% | < 15% |
| Intermediate Precision (%RSD) | < 8% | < 15% |
| Limit of Detection (LOD) | 0.03 ng/mL | - |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | - |
These results demonstrate that the method is accurate, precise, and sensitive for the intended purpose. The validation process confirms the trustworthiness of the data generated using this protocol.[11][12]
Validation Process Flow
Caption: Logical flow of the analytical method validation process.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a reliable and robust tool for the quantitative determination of this compound. The method exhibits excellent sensitivity, specificity, accuracy, and precision, making it well-suited for a variety of applications in research, regulatory monitoring, and quality control. The comprehensive protocol and validation data presented herein offer a solid foundation for laboratories seeking to implement this analysis.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][9][10][13][14]
- U.S. Food and Drug Administration. (2021). Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][12]
- Lab Manager. (2025).
- U.S. Food and Drug Administration. (1995). Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][15]
- SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. [Link][6]
- LCGC International. (2011). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link][16]
- Mondello, L., et al. (1979). High-pressure liquid chromatographic analysis of aniline and its metabolites.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link][1]
- Riggin, P. M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. [Link][7]
- Liu, S., et al. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. International Journal of Molecular Sciences, 13(6), 6863–6872. [Link][2]
- Schmidt, T. C., et al. (2004). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 84(10), 749-763. [Link][4]
- Hardt, J., & Angerer, J. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 21(4), 536-542. [Link][3]
- Wang, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 12(15), 2898. [Link][8]
Sources
- 1. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. mdpi.com [mdpi.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. fda.gov [fda.gov]
Application Note: Robust and Sensitive Analysis of 3,5-dichloro-N-ethylaniline using Derivatization-GC-MS
Abstract
This application note presents a detailed and validated protocol for the analysis of 3,5-dichloro-N-ethylaniline in complex matrices. Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by its polarity, leading to poor chromatographic peak shape and potential thermal degradation. To overcome these challenges, a derivatization strategy is employed to enhance its volatility and thermal stability. This guide provides a comprehensive walkthrough of an acylation-based derivatization method, optimized GC-MS parameters, and expected outcomes, designed for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction: The Rationale for Derivatization
This compound is a halogenated aromatic amine of interest in various chemical and pharmaceutical syntheses. Its accurate quantification is crucial for process monitoring, quality control, and safety assessment. However, the presence of an active hydrogen on the secondary amine group imparts polarity to the molecule.[1] This polarity can lead to undesirable interactions with active sites within the GC system, such as the injector liner and the column stationary phase, resulting in asymmetric peak tailing and reduced sensitivity.[1]
Derivatization is a chemical modification technique that transforms a compound into a more volatile and thermally stable analogue, making it more amenable to GC analysis.[2][3] For secondary amines like this compound, acylation is a highly effective and widely adopted derivatization strategy.[1][4] This process involves replacing the active hydrogen of the amine group with an acyl group, thereby reducing the molecule's polarity and its capacity for hydrogen bonding.[2][4] The resulting derivative exhibits improved chromatographic behavior, characterized by sharper, more symmetrical peaks and enhanced detection sensitivity.[1] This note will detail a robust acylation protocol using Heptafluorobutyric Anhydride (HFBA).
Experimental Workflow and Causality
The overall analytical process involves sample preparation, chemical derivatization, and GC-MS analysis. Each step is optimized to ensure complete reaction, minimize sample loss, and achieve the highest analytical performance.
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound standard (≥98% purity)
-
Heptafluorobutyric anhydride (HFBA) (derivatization grade)[5]
-
Ethyl acetate (pesticide residue grade)
-
Sodium hydroxide (NaOH) solution, 0.1 N[5]
-
Hydrochloric acid (HCl) in methanol, 1%[5]
-
Nitrogen gas (high purity)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or water bath
Standard Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in ethyl acetate. From this stock, prepare a series of working standards by serial dilution to cover the desired calibration range (e.g., 1-100 µg/mL).
Detailed Derivatization Protocol
This protocol is based on established methods for the acylation of halogenated anilines.[5]
-
Sample Preparation : If the analyte is in a solvent, transfer an aliquot containing a known amount of this compound into a 2 mL reaction vial. Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen. For aqueous samples, perform a liquid-liquid extraction into an organic solvent like dichloromethane at a pH > 11, followed by evaporation to dryness.[5]
-
Reagent Addition : To the dried residue, add 50 µL of ethyl acetate and 50 µL of HFBA.[5] The use of a solvent ensures proper mixing of the analyte and the derivatizing reagent.
-
Reaction : Tightly cap the vial and heat it at 70°C for 30 minutes in a heating block or water bath.[5] The elevated temperature accelerates the reaction to ensure complete derivatization.
-
Reagent Removal : After cooling to room temperature, evaporate the reaction mixture to dryness under a gentle stream of nitrogen. This step is crucial to remove excess HFBA, which can be detrimental to the GC column.
-
Reconstitution : Reconstitute the dried derivative in 100 µL of ethyl acetate.[5] The sample is now ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters provide a starting point for the analysis and should be optimized for the specific instrument in use.
| Parameter | Condition | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column offering excellent separation for a wide range of compounds. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte while minimizing thermal degradation. |
| Inlet Mode | Splitless | Maximizes the transfer of the analyte to the column for trace-level analysis. |
| Carrier Gas | Helium | An inert carrier gas compatible with mass spectrometry. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for column efficiency and MS performance. |
| Oven Program | Initial: 80°C (hold 1 min) | Ensures focusing of the analytes at the head of the column. |
| Ramp 1: 15°C/min to 280°C | A moderate ramp rate to achieve good separation of the analyte from potential interferences. | |
| Hold: 5 min at 280°C | Ensures elution of any less volatile compounds. | |
| Mass Spectrometer | ||
| MS System | Agilent 5977B MSD or equivalent | A sensitive and robust detector for quantitative and qualitative analysis. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy for generating consistent mass spectra. |
| Source Temperature | 230°C | Optimized to prevent analyte degradation and maintain sensitivity.[6] |
| Quadrupole Temp. | 150°C | Standard temperature to ensure stable mass analysis.[6] |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS. |
| Acquisition Mode | Full Scan (m/z 50-500) and/or SIM | Full scan for qualitative identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis. |
| Expected Ions (SIM) | ||
| Quantifier Ion | To be determined from the mass spectrum of the derivatized standard | The most abundant, characteristic ion for quantification. |
| Qualifier Ions | To be determined from the mass spectrum of the derivatized standard | Additional characteristic ions to confirm the identity of the analyte. |
Results and Discussion
The acylation of this compound with HFBA replaces the polar N-H bond with a non-polar N-heptafluorobutyryl group. This chemical modification leads to several analytical advantages:
-
Increased Volatility : The derivative has a lower boiling point, allowing it to elute at a lower temperature with a shorter retention time compared to the underivatized compound.[1]
-
Improved Thermal Stability : The N-acyl bond is more stable at the high temperatures of the GC inlet and column, preventing on-column degradation.[1]
-
Enhanced Peak Shape : The reduction in polarity minimizes interactions with active sites, resulting in sharp, symmetrical chromatographic peaks, which is essential for accurate integration and quantification.[1]
-
Characteristic Mass Spectrum : The heptafluorobutyryl group imparts a significant mass increase and a distinct fragmentation pattern, aiding in the confident identification of the analyte. The presence of chlorine isotopes will also produce a characteristic isotopic pattern in the molecular ion and fragment ions.
Below is the reaction scheme for the derivatization process:
Caption: Acylation of this compound with HFBA.
Conclusion
The described acylation protocol using Heptafluorobutyric Anhydride is an effective and reliable method for the derivatization of this compound. This procedure mitigates common chromatographic issues associated with polar secondary amines, leading to improved peak symmetry, enhanced volatility, and greater confidence in qualitative and quantitative GC-MS analysis. The detailed protocol and optimized instrumental parameters provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for this and similar compounds.
References
- Das, A., et al. (2004). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
- Caltech GPS.
- U.S. EPA. (1996).
- Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses. [Link]
- Kettner, B. (2007). Determination of 3,5-dichloroaniline and 4-chloroaniline by means of GC/MS-technique after alkaline hydrolysis of selected pesticides. Deutsche Lebensmittel-Rundschau, 103(1), 4-7. [Link]
- The Bumbling Biochemist. (2021).
- LCGC International. (2013). Optimizing GC–MS Methods. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6424798, this compound. [Link]
Sources
Application Notes & Protocols: The Strategic Utility of 3,5-dichloro-N-ethylaniline in Modern Organic Synthesis
Abstract
Substituted anilines are foundational pillars in the construction of complex organic molecules, serving as indispensable intermediates in the pharmaceutical, agrochemical, and materials science sectors. Among these, 3,5-dichloro-N-ethylaniline presents a unique combination of structural features: two meta-directing chloro groups that deactivate the aromatic ring and a secondary N-ethylamino group that acts as a moderately activating ortho-, para-director. This electronic dichotomy makes it a fascinating and highly useful synthon for targeted chemical transformations. This guide provides an in-depth exploration of the physicochemical properties, safety protocols, synthesis, and key applications of this compound, designed for researchers, chemists, and professionals in drug development.
Compound Profile: Physicochemical Properties and Safety
A thorough understanding of a reagent's properties is paramount for successful and safe experimentation.
Physicochemical Data
The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 10259-49-1 | [1] |
| Molecular Formula | C₈H₉Cl₂N | [1] |
| Molecular Weight | 190.07 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid | General Knowledge |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether, dichloromethane) | [2] |
Safety and Handling
Causality Behind Precautionary Measures: The toxicity profile of chlorinated anilines necessitates stringent safety protocols. The primary routes of exposure are inhalation, ingestion, and dermal contact, with potential for cumulative effects and organ damage upon repeated exposure.[3]
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood.[4] Wear nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and chemical safety goggles or a full-face shield.[3][5]
-
Handling: Avoid generating aerosols or dust.[4] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling, even if gloves were worn.[3]
-
Storage: Store in a cool, well-ventilated, and locked area, away from incompatible materials such as strong acids, acid chlorides, and oxidizing agents.[3][4][5] The container should be tightly sealed.
-
Disposal: Dispose of waste materials and contaminated items through a licensed hazardous waste disposal company. Do not allow the substance to enter drains, as it is very toxic to aquatic life.[3]
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison control center or doctor immediately.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a poison control center or doctor.[3]
-
Synthesis Protocol: N-Ethylation of 3,5-Dichloroaniline
The most direct and reliable route to this compound is the N-alkylation of its primary amine precursor, 3,5-dichloroaniline. The following protocol is adapted from established methods for N-alkylation of aromatic amines.[6]
Reaction Principle
This synthesis proceeds via a nucleophilic substitution (Sₙ2) reaction where the nitrogen atom of 3,5-dichloroaniline acts as the nucleophile, attacking the electrophilic ethyl group of an ethylating agent (e.g., ethyl iodide or ethyl bromide). A weak base is used to neutralize the hydrogen halide byproduct, driving the reaction to completion.
Detailed Experimental Protocol
Materials:
-
3,5-Dichloroaniline (1.0 eq)
-
Ethyl iodide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloroaniline (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.2 M concentration with respect to the aniline).
-
Reagent Addition: While stirring, add ethyl iodide (1.2 eq) to the mixture at room temperature.
-
Experimental Rationale: Ethyl iodide is a highly reactive alkylating agent. Using a slight excess ensures complete consumption of the starting aniline. Potassium carbonate is a mild, insoluble base that neutralizes the HI formed during the reaction without promoting significant side reactions. Acetonitrile is an ideal polar aprotic solvent for this Sₙ2 reaction.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature and filter off the solid potassium carbonate and potassium iodide.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any remaining acidic byproducts) and brine (to reduce the solubility of organic material in the aqueous layer).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain the pure product.
Synthesis Workflow Diagram
Sources
Application Note & Protocol: Synthesis of 3,5-dichloro-N-ethylaniline via Reductive Amination
Abstract
This document provides a comprehensive guide for the synthesis of 3,5-dichloro-N-ethylaniline through a one-pot reductive amination of 3,5-dichloroaniline with acetaldehyde. The protocol detailed herein utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, a method particularly suited for electron-deficient anilines. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and expected outcomes.
Introduction & Scientific Background
N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding key intermediates for pharmaceuticals, agrochemicals, and materials science. This compound is a valuable building block, and its synthesis via direct alkylation can be challenging, often leading to over-alkylation and the formation of undesired byproducts. Reductive amination offers a more controlled and efficient alternative.[1]
The reaction proceeds in two main steps occurring in a single pot:
-
Imine Formation: The primary amine (3,5-dichloroaniline) reacts with an aldehyde (acetaldehyde) to form an intermediate iminium ion. This step is typically reversible and can be catalyzed by mild acid.
-
In Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the iminium ion to the corresponding secondary amine.
The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this protocol. Its steric bulk and electron-withdrawing acetate groups render it less reactive than reagents like sodium borohydride (NaBH₄).[2] This reduced reactivity allows it to selectively reduce the protonated iminium ion intermediate much faster than the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct (ethanol in this case).[3][4] Furthermore, STAB is effective for weakly basic amines, such as the electron-deficient 3,5-dichloroaniline.[3][4]
The overall transformation is illustrated below:
Experimental Protocol
This protocol is based on established procedures for the reductive amination of electron-deficient anilines.[3][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number |
| 3,5-Dichloroaniline | ≥97% | Sigma-Aldrich | 626-43-7 |
| Acetaldehyde | ≥99.5% | Sigma-Aldrich | 75-07-0 |
| Sodium Triacetoxyborohydride (STAB) | 97% | Sigma-Aldrich | 56553-60-7 |
| 1,2-Dichloroethane (DCE), Anhydrous | ≥99.8% | Sigma-Aldrich | 107-06-2 |
| Acetic Acid, Glacial (optional) | ≥99.7% | Fisher Scientific | 64-19-7 |
| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 |
| Saturated Sodium Bicarbonate Solution | ACS Grade | Fisher Scientific | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | 7757-82-6 |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 |
| Hexanes | ACS Grade | VWR | 110-54-3 |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes and needles
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) supplies (plates, chamber, UV lamp)
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3,5-dichloroaniline (1.0 eq., e.g., 1.62 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2-0.5 M. Stir the solution until the aniline is fully dissolved.
-
Aldehyde Addition: Add acetaldehyde (1.2 eq., e.g., 0.67 mL, 12.0 mmol) dropwise to the stirred solution at room temperature.
-
Expert Insight: 3,5-dichloroaniline is a relatively weak nucleophile. Allowing the aniline and aldehyde to stir together for 30-60 minutes before adding the reducing agent facilitates the formation of the iminium ion intermediate, which is crucial for a successful reaction. For particularly sluggish reactions, a catalytic amount of glacial acetic acid (0.1 eq.) can be added to promote imine formation, though it is often not necessary for aldehydes.[3]
-
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq., e.g., 3.18 g, 15.0 mmol) to the reaction mixture in portions over 15-20 minutes.
-
Causality: Portion-wise addition helps to control any potential exotherm and ensures the reaction proceeds smoothly. STAB is sensitive to moisture and will react with water, so maintaining an inert, anhydrous environment is critical.[4]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a hexanes/ethyl acetate eluent system (e.g., 9:1 v/v). The reaction is complete when the 3,5-dichloroaniline spot has been consumed.
-
Work-up and Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue adding until gas evolution ceases.
-
Trustworthiness: This step neutralizes any remaining acetic acid (a byproduct of the reduction) and quenches the excess reducing agent. A basic work-up ensures the product amine is in its free base form for efficient extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with dichloromethane (DCM).
-
Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to afford this compound as a solid or oil. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Safety & Handling
Mandatory Personal Protective Equipment (PPE): Safety goggles, flame-resistant lab coat, nitrile gloves. All operations must be performed in a certified chemical fume hood.
| Chemical | Hazards | Handling & Storage Precautions |
| 3,5-Dichloroaniline | Toxic if swallowed, in contact with skin, or if inhaled.[5][6] May cause damage to organs through prolonged exposure.[5] Very toxic to aquatic life.[5][7] | Handle in a fume hood. Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[7] Store locked up in a tightly closed container.[7] |
| Acetaldehyde | Extremely flammable liquid and vapor.[8] Suspected of causing genetic defects and cancer.[8] May cause respiratory irritation.[8] Can form explosive peroxides.[9] | Handle as a carcinogen with extreme caution.[10] Keep away from heat, sparks, and open flames.[8][11] Store in a cool, dry, well-ventilated area under an inert gas (e.g., Nitrogen).[9][12] |
| Sodium Triacetoxyborohydride | Flammable solid.[13] In contact with water, releases flammable gases (hydrogen).[13] Causes skin irritation and may cause respiratory irritation.[14] Reacts violently with water.[14] | Handle under inert gas and protect from moisture.[4][13] Do not allow contact with water.[13] Use non-sparking tools. Minimize dust generation.[2] Store in a water-free area.[2] |
| 1,2-Dichloroethane (DCE) | Highly flammable liquid and vapor. Suspected of causing cancer. Fatal if swallowed or inhaled. Causes serious eye irritation. | Use in a closed system or with adequate exhaust ventilation. Keep away from heat and ignition sources. Store in a well-ventilated place. |
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- CloudSDS. (n.d.). A Complete Guide to Acetaldehyde Safety & Risk Management.
- Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride.
- National Academy of Sciences. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Courtesy of the Academy Press.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Organic Reactions. (n.d.). Reductive Amination.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetaldehyde.
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
- Loba Chemie. (2017). SAFETY DATA SHEET - Sodium triacetoxy borohydride.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde.
- S. Sato, T. Sakamoto, E. Miyazawa, Y. Kikugawa. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane as a reducing agent. Tetrahedron, 60(36), 7899-7906. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cris.bgu.ac.il [cris.bgu.ac.il]
- 9. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Semantic Scholar [semanticscholar.org]
- 14. scribd.com [scribd.com]
Application Note: Preparation and Qualification of a 3,5-dichloro-N-ethylaniline Analytical Standard
Abstract and Introduction
3,5-dichloroaniline (3,5-DCA) is a significant environmental and biological substance, primarily known as a key metabolite of dicarboximide fungicides such as vinclozolin, procymidone, and iprodione.[1] Its presence in environmental and biological samples can serve as a biomarker for exposure to these parent pesticides.[2] Consequently, related compounds like N-alkylated derivatives, including 3,5-dichloro-N-ethylaniline, are of significant interest to researchers in environmental science, toxicology, and drug development. They may arise as metabolites, synthetic impurities, or novel chemical entities.
The availability of a high-purity, well-characterized analytical standard is a prerequisite for accurate and reproducible quantification in complex matrices. This document provides a comprehensive guide for the synthesis, purification, and rigorous analytical characterization of this compound to serve as a primary analytical standard. The protocols herein are designed for researchers, analytical scientists, and quality control professionals, emphasizing the rationale behind key procedural steps to ensure scientific integrity and reproducibility.
Synthesis and Purification of this compound
The selected synthetic route is the direct N-ethylation of 3,5-dichloroaniline using triethyl orthoformate. This method is adapted from a general procedure for preparing pure N-alkyl aromatic amines and is favored for its high yield and relatively clean reaction profile, which simplifies subsequent purification.[3]
Rationale for Synthetic Approach
Direct alkylation of anilines with alkyl halides can often lead to over-alkylation, producing tertiary and even quaternary ammonium salts. The triethyl orthoformate method proceeds through the formation of an ethyl formimidate intermediate, which is subsequently hydrolyzed and decarboxylated in situ to yield the mono-N-ethylated product with high selectivity. The reaction drives to completion by the distillation of the ethanol byproduct.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Detailed Synthesis Protocol
Materials:
-
3,5-Dichloroaniline (>98% purity, CAS: 626-43-7)
-
Triethyl orthoformate (CAS: 122-51-0)
-
Formic acid (88%, CAS: 64-18-6)
-
Potassium hydroxide (KOH) solution (15% w/v)
-
Diethyl ether (anhydrous)
-
Sodium sulfate (anhydrous)
-
Deionized water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a fractional distillation apparatus, combine 3,5-dichloroaniline (16.2 g, 0.1 mol) and triethyl orthoformate (22.2 g, 0.15 mol).
-
Catalysis: Add 2-3 drops of formic acid to the mixture to catalyze the reaction.
-
Reaction: Heat the flask in an oil bath. The reaction mixture will begin to boil as the bath temperature reaches 115–120°C.
-
Byproduct Removal: Slowly raise the oil bath temperature to approximately 175°C over one hour. Ethanol will distill from the reaction mixture at a vapor temperature of 78–80°C. Continue heating until the distillation of ethanol ceases (approx. 1.5-2 hours).
-
Workup: Allow the dark reaction mixture to cool to room temperature. Carefully add 50 mL of 15% potassium hydroxide solution to neutralize the acid and hydrolyze any remaining intermediates. Stir for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. The crude this compound will form the lower organic layer. Separate this layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Drying and Concentration: Combine the initial organic layer with the ether extracts. Wash the combined organic phase with 50 mL of deionized water. Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield pure this compound as a colorless to pale yellow oil.
Analytical Characterization and Qualification
To qualify the synthesized compound as an analytical standard, its identity must be unequivocally confirmed and its purity must be accurately determined. A multi-technique approach is mandatory.
Logical Flow for Standard Qualification
Caption: Logical workflow for the characterization and qualification of the analytical standard.
Identity Confirmation
-
¹H and ¹³C NMR Spectroscopy:
-
Rationale: NMR provides definitive structural information. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet for the -CH₃ and a quartet for the -CH₂-) and distinct signals for the three aromatic protons. The symmetry of the 3,5-dichloro substitution pattern simplifies the aromatic region.
-
Expected ¹H NMR (CDCl₃, 400 MHz) shifts: δ ~6.8-6.6 ppm (aromatic H), δ ~3.8 ppm (broad singlet, N-H), δ ~3.2 ppm (quartet, N-CH₂), δ ~1.3 ppm (triplet, CH₃).
-
Expected ¹³C NMR (CDCl₃, 100 MHz) shifts: δ ~149 ppm (C-N), δ ~135 ppm (C-Cl), δ ~119 ppm (aromatic CH), δ ~112 ppm (aromatic CH), δ ~39 ppm (N-CH₂), δ ~15 ppm (CH₃).
-
-
Mass Spectrometry (MS):
-
Rationale: MS confirms the molecular weight and provides fragmentation patterns. For this compound, the presence of two chlorine atoms gives a characteristic M, M+2, M+4 isotopic pattern with a ratio of approximately 9:6:1, which is a powerful confirmation of identity.
-
Expected Result: Molecular Ion (M⁺) at m/z = 189 (for ³⁵Cl₂) with M+2 at m/z = 191 and M+4 at m/z = 193.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Rationale: FTIR confirms the presence of key functional groups.
-
Expected Peaks: ~3400 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~2980-2850 cm⁻¹ (Aliphatic C-H stretch), ~1600 cm⁻¹ (Aromatic C=C bend), ~1300 cm⁻¹ (C-N stretch), ~800-600 cm⁻¹ (C-Cl stretch).
-
Purity Assessment by Chromatography
Purity is determined using a high-resolution chromatographic technique, typically reverse-phase HPLC, with Gas Chromatography (GC) as an orthogonal method.
High-Performance Liquid Chromatography (HPLC) Protocol:
-
Rationale: HPLC with a Diode Array Detector (DAD) is the gold standard for purity assessment of non-volatile organic compounds. It separates the main component from synthesis-related impurities and degradation products.
-
Method Parameters:
Parameter Condition Rationale Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) Provides excellent retention and separation for moderately polar anilines. Mobile Phase A Water with 0.1% Formic Acid Acidifier improves peak shape and ensures ionization consistency for MS compatibility.[4] Mobile Phase B Acetonitrile with 0.1% Formic Acid Common organic solvent providing good elution strength.[5] Gradient 30% B to 95% B over 15 min, hold 5 min A broad gradient ensures elution of both polar and non-polar impurities. Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column. Column Temp. 30 °C Ensures reproducible retention times. Injection Vol. 5 µL Small volume to prevent peak distortion. | Detector | DAD at 254 nm | Wavelength where the aniline chromophore has strong absorbance. |
-
Purity Calculation: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. A purity value of ≥99.5% is typically required for a primary analytical standard.
System Suitability: Before analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
Preparation of Analytical Standard Stock Solution
Accurate preparation of the stock solution is critical for its use in quantitative analysis.
Protocol:
-
Weighing: Using a calibrated analytical balance, accurately weigh approximately 10 mg of the qualified this compound standard into a 100 mL Class A volumetric flask. Record the weight to at least four decimal places (e.g., 10.05 mg).
-
Dissolution: Add approximately 70 mL of HPLC-grade methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.[6]
-
Dilution: Allow the solution to return to room temperature, then dilute to the 100 mL mark with the same solvent. Cap and invert the flask at least 15 times to ensure homogeneity.
-
Calculation: Calculate the exact concentration of the stock solution in µg/mL using the formula: Concentration (µg/mL) = (Weight in mg * Purity) / (Volume in L) * 1000 (Example: (10.05 mg * 0.998) / 0.1 L = 100.3 µg/mL)
-
Storage: Store the stock solution in an amber glass vial at 2-8°C. This solution should be stable for several months, but stability should be periodically verified.
Safety Precautions
3,5-dichloroaniline and its derivatives are classified as toxic.[7][8][9]
-
Handling: Always handle these chemicals inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[7]
-
Exposure: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7][10] In case of exposure, seek immediate medical attention.
-
Disposal: Dispose of all chemical waste according to local, state, and federal regulations. This compound is very toxic to aquatic life with long-lasting effects.[8][10] Do not release to the environment.
References
- SIELC Technologies. (n.d.). Separation of 3,5-Dichloroaniline on Newcrom R1 HPLC column.
- Koch, H. M., & Angerer, J. (2007). Determination of dichloroanilines in human urine by GC–MS, GC–MS–MS, and GC–ECD as markers of low-level pesticide exposure.
- Li, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 12(15), 2899. [Link]
- Roberts, R. M., & Vogt, P. J. (1956). A convenient general method for preparation of pure N-alkyl aromatic amines. Journal of the American Chemical Society, 78(18), 4778–4781.
- U.S. Environmental Protection Agency. (n.d.).
- Li, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. PubMed. [Link]
- Olsson, A. O., et al. (2003). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Journal of mass spectrometry, 38(4), 414-421.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12281, 3,5-Dichloroaniline.
- Organic Syntheses. (n.d.). N-ETHYL-p-CHLOROANILINE.
Sources
- 1. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Separation of 3,5-Dichloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. 3,5-Dichloroaniline | 626-43-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
NMR sample preparation for 3,5-dichloro-N-ethylaniline
An Application Note on the Preparation of 3,5-dichloro-N-ethylaniline for High-Resolution NMR Spectroscopy
Abstract
This comprehensive application note provides a detailed protocol for the preparation of this compound for analysis by high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The methodology is designed to ensure sample integrity and generate high-quality data for structural elucidation and purity assessment. We delve into the rationale behind critical choices, such as solvent selection and sample concentration, and provide step-by-step instructions for preparing a pristine sample suitable for a suite of one- and two-dimensional NMR experiments. This guide is intended for researchers in synthetic chemistry, materials science, and pharmaceutical development.
Introduction: The Importance of Sample Preparation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural characterization of small molecules. However, the quality of the resulting spectrum is fundamentally dependent on the quality of the sample preparation. Trivial errors at this stage, such as the choice of an inappropriate solvent, incorrect sample concentration, or the presence of particulate matter, can lead to significant artifacts, including poor spectral resolution, broadened lineshapes, and interfering signals.
This compound is a substituted aromatic amine whose structure presents specific considerations for NMR analysis. The presence of the N-H proton, the ethyl group, and the dichlorinated aromatic ring requires a preparation method that preserves these functionalities and allows for their unambiguous assignment. This document serves as a field-proven guide to navigate these considerations effectively.
Analyte Characterization & Properties
A thorough understanding of the analyte's physicochemical properties is the cornerstone of a successful NMR experiment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for NMR |
| Molecular Formula | C₈H₉Cl₂N | Used for verifying mass and isotopic patterns. |
| Molecular Weight | 190.07 g/mol | Essential for calculating molar concentration. |
| Appearance | Reported as a solid or oil | Dictates initial handling procedures. |
| Melting Point | 36-39 °C | Indicates the compound is solid at room temperature, simplifying weighing. |
| Solubility | Soluble in chloroform, acetone, DMSO | Provides primary options for deuterated NMR solvents. |
| Chemical Features | Secondary amine (N-H), ethyl group (-CH₂CH₃), dichlorinated phenyl ring | Key functional groups to be identified in the NMR spectrum. |
The Critical Choice: Solvent Selection
The selection of a deuterated solvent is the most critical decision in NMR sample preparation. The ideal solvent must completely dissolve the analyte, be chemically inert to the analyte, and have minimal signal overlap with key analyte resonances.
Primary Solvent Recommendation: Chloroform-d (CDCl₃)
For this compound, Chloroform-d (CDCl₃) is the primary recommendation.
-
Rationale:
-
Excellent Solubilizing Power: As a non-polar aprotic solvent, CDCl₃ readily dissolves substituted anilines.
-
Chemical Inertness: CDCl₃ is highly unlikely to react with the analyte.
-
Minimal Spectral Overlap: The residual solvent peak of CDCl₃ appears at ~7.26 ppm, which is typically in the aromatic region. While this can overlap with the analyte's aromatic signals, it is a sharp singlet and usually does not obscure the coupling patterns of the analyte. The N-H proton of the aniline is expected to be in the 3-5 ppm range, and the ethyl group protons will be even further upfield, avoiding overlap.
-
Low Viscosity: This contributes to sharp resonance lines and better spectral resolution.
-
Alternative Solvents
Table 2: Comparison of Alternative Deuterated Solvents
| Solvent | Residual Peak (¹H) | Properties & Considerations |
| Acetone-d₆ | ~2.05 ppm | Pros: Excellent solvent for moderately polar compounds. Its residual peak is far from the aromatic region. Cons: Can be hygroscopic, and the presence of water (~2.84 ppm) may broaden the N-H signal through chemical exchange. |
| DMSO-d₆ | ~2.50 ppm | Pros: High solubilizing power for a wide range of compounds. Cons: Very hygroscopic (water peak at ~3.33 ppm). Its high viscosity can lead to broader lines. The N-H proton will exchange more slowly and may appear as a broader peak at a higher chemical shift. |
For this analyte, the benefits of CDCl₃ generally outweigh those of the alternatives unless solubility is a challenge.
Experimental Workflow & Protocol
This section details the step-by-step protocol for preparing a high-quality NMR sample of this compound.
Workflow Diagram
The following diagram outlines the decision-making and procedural flow for sample preparation.
Caption: Workflow for NMR sample preparation of this compound.
Detailed Step-by-Step Protocol
Materials:
-
This compound (10-15 mg)
-
Deuterated Chloroform (CDCl₃), high purity (≥99.8% D)
-
High-precision NMR tube (e.g., 5 mm Norell® 507-HP or equivalent)
-
Glass Pasteur pipette
-
Small plug of glass wool
-
Clean, dry glass vial (e.g., 1-dram vial)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weigh the Analyte: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry glass vial. An accurate mass is crucial for any future quantitative analysis (qNMR).
-
Expert Insight: Weighing into a vial first, rather than directly into the NMR tube, prevents loss of material and contamination of the tube neck. This also facilitates complete dissolution before transfer.
-
-
Solvent Addition: Using a clean glass pipette, add approximately 0.6 mL of CDCl₃ to the vial containing the analyte.
-
Note: The final volume in a standard 5 mm NMR tube should be between 0.55 and 0.60 mL to ensure it is within the detection region of the NMR coils.
-
-
Dissolution: Gently vortex the vial for 15-30 seconds until the solid is completely dissolved. A clear, homogenous solution should be obtained. If the solid does not dissolve, the sample concentration may be too high.
-
Filtration and Transfer: a. Take a clean glass Pasteur pipette and insert a small, tight plug of glass wool into the neck, pushing it down gently with a sterile applicator or wire. b. Draw the analyte solution from the vial into the pipette. The glass wool will filter out any microscopic dust or particulate matter. c. Carefully dispense the filtered solution into the NMR tube. Avoid introducing bubbles and do not allow the solution to touch the upper part of the tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the cap and the top of the tube with a unique identifier.
-
Spectrometer Insertion: Wipe the exterior of the NMR tube clean with a lint-free tissue (e.g., Kimwipe). Place it into the spinner turbine, check the depth with the gauge, and insert it into the spectrometer.
-
Data Acquisition: Proceed with standard spectrometer procedures: locking on the deuterium signal of CDCl₃, tuning the probe to the appropriate frequencies, and shimming to optimize magnetic field homogeneity. Once a high-resolution lineshape is achieved, acquire the desired NMR experiments.
Recommended NMR Experiments for Structural Characterization
A full structural elucidation of this compound is best achieved through a combination of 1D and 2D NMR experiments.
Caption: Relationship between key NMR experiments for structural elucidation.
-
¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and scalar coupling (J-coupling) to neighboring protons. Expect to see signals for the N-H, the aromatic protons, and the CH₂ and CH₃ of the ethyl group.
-
¹³C{¹H} NMR: Shows the number of unique carbon environments.
-
DEPT-135: A powerful experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. A cross-peak will connect the CH₂ and CH₃ protons of the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This is essential for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for piecing the molecular fragments together, for example, by correlating the CH₂ protons to the aromatic carbons.
By systematically analyzing these spectra, one can confirm the complete, unambiguous structure of this compound.
References
- Sigma-Aldrich SDS for 3,5-dichloroaniline. (Provides safety and handling information for a closely related compound). [Link: https://www.sigmaaldrich.com/US/en/sds/aldrich/c39609]
- Norell® Standard Series™ 5mm NMR Tubes. (Example of appropriate high-quality NMR tube specifications). [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/z273769]
- H. E. Gottlieb, V. Kotlyar, A. Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."J. Org. Chem. 1997, 62 (21), pp 7512–7515. (Authoritative source for solvent residual peaks). [Link: https://pubs.acs.org/doi/abs/10.1021/jo971176v]
- J. A. Aguilar, et al. "In-cell NMR: a practical guide."Chem. Soc. Rev., 2015, 44, 2589-2605. (Provides background on the importance of sample conditions, though focused on in-cell NMR). [Link: https://pubs.rsc.org/en/content/articlelanding/2015/cs/c4cs00427g]
Application of 3,5-dichloro-N-ethylaniline in Dye Synthesis: A Technical Guide for Researchers
Introduction: The Role of Substituted Anilines in Modern Dye Chemistry
The synthesis of azo dyes, which constitute over 60% of all synthetic colorants used globally, is a cornerstone of industrial and research chemistry.[1] These compounds, characterized by the presence of one or more azo groups (–N=N–), are integral to industries ranging from textiles and printing to biomedical applications as biological stains and molecular probes. The remarkable diversity in color and properties of azo dyes stems from the versatile two-step synthesis: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1]
3,5-dichloro-N-ethylaniline is a key substituted aromatic amine that serves as a valuable coupling component in the synthesis of disperse dyes. Its unique electronic and structural characteristics, imparted by the two chlorine atoms and the N-ethyl group, allow for the creation of dyes with specific shades and enhanced fastness properties, particularly for hydrophobic fibers like polyester. The electron-withdrawing nature of the chlorine atoms can influence the final color of the dye, often leading to bathochromic (deepening of color) or hypsochromic (lightening of color) shifts in the absorption spectrum. This guide provides an in-depth exploration of the application of this compound in dye synthesis, complete with detailed protocols and the underlying chemical principles.
Core Synthesis Pathway: From Amine to Azo Dye
The synthesis of an azo dye using this compound as the coupling component follows a well-established and robust two-stage process. This involves the initial formation of a highly reactive diazonium salt from a primary aromatic amine, which then undergoes an electrophilic aromatic substitution reaction with the electron-rich this compound.
Figure 2: Step-by-step experimental workflow for the synthesis of a representative disperse red dye.
Data Presentation: Spectroscopic Properties of Representative Dyes
The color of an azo dye is determined by its absorption of light in the visible spectrum. The maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) are key parameters used to characterize a dye. While specific data for a dye synthesized from this compound is not available, the table below presents data for structurally related disperse dyes to provide a comparative context. The inclusion of chlorine and nitro groups in the diazo component, coupled with the dichlorinated aniline, is expected to result in a dye with a λmax in the red region of the visible spectrum.
| Diazo Component | Coupling Component | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |
| 2-Chloro-4-nitroaniline | N-ethyl-N-hydroxyethylaniline | 503 | Not Reported | [2] |
| 2,4-Dichloroaniline derivative | Various aminophenols | 404-482 | 21,400 - 85,100 | [3] |
| 2-Methoxy-5-nitroaniline derivative | 3-Chloroaniline derivative | 467-620 | High | [4] |
Note: The λmax and ε values can be influenced by the solvent used for measurement. The data presented here is for comparative purposes and highlights the range of absorption for similar dye structures.
Trustworthiness and Self-Validation
The protocols described in this guide are based on well-established principles of organic chemistry and dye synthesis. The two-step diazotization and coupling reaction is a robust and reliable method for the preparation of azo dyes. [1]The following points ensure the trustworthiness and self-validating nature of the described protocols:
-
Temperature Control: The strict adherence to low temperatures (0–5 °C) during diazotization is critical to prevent the decomposition of the diazonium salt, which would lead to a lower yield and the formation of impurities.
-
Stoichiometry: The use of a slight excess of sodium nitrite ensures the complete conversion of the primary aromatic amine to the diazonium salt.
-
Purity of Reagents: The use of pure starting materials is essential for obtaining a high yield of the desired dye and minimizing side reactions.
-
pH Control: The coupling reaction is typically carried out in a slightly acidic medium to ensure the diazonium salt remains stable and reactive.
-
Purification: The final washing and recrystallization steps are crucial for removing unreacted starting materials and by-products, leading to a pure dye sample.
By carefully controlling these parameters, researchers can reliably synthesize the target azo dye and validate the success of the reaction through standard analytical techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic analysis (UV-Vis, FT-IR, and NMR).
Conclusion and Future Perspectives
This compound is a valuable and versatile coupling component in the synthesis of disperse azo dyes. Its dichlorinated structure offers a means to fine-tune the electronic properties and, consequently, the color and fastness of the resulting dyes. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to explore the synthesis of novel azo dyes with tailored properties for a wide range of applications, from advanced textile coloration to the development of new materials for optical and electronic devices. Further research into the synthesis and characterization of a broader range of dyes derived from this compound will undoubtedly expand its utility and contribute to the ongoing innovation in the field of synthetic colorants.
References
- Otutu, J.O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794.
- Otutu, J.O. (2012). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. Science Alert.
- Mohammed, H. S., et al. (2024). Synthesis, Characterization and Analytical Study of New Azo Dye. Journal of Basrah Researches ((Sciences)), 50(1), 1-10.
- Al-Sheikh, M. A., et al. (2014). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 19(2), 2993-3003.
- Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
- Ursinus College. The Synthesis of Azo Dyes.
- Chemical Education Xchange. (2018). Diazotization of Aniline Derivatives: Diazo Coupling.
- Otutu, J.O. (2014). Synthesis and Application of Hetaryl Disazo Disperse Dyes Derived from 2-Amino-5-Mercapto-1,3,4-Thiadiazole and 3-Chloroaniline on Synthetic Polymer-Fibres. Chemistry and Materials Research, 6(4).
Sources
Application Note: A Validated Protocol for Monitoring the N-Alkylation of 3,5-Dichloroaniline with Ethyl Halides
Abstract
The N-alkylation of halogenated anilines is a cornerstone reaction in the synthesis of intermediates for pharmaceuticals, agrochemicals, and functional materials.[1] The presence of halogen substituents, such as in 3,5-dichloroaniline, provides a crucial handle for subsequent modifications like cross-coupling reactions, yet it also presents unique challenges due to the electronic deactivation of the amine. This guide provides a detailed protocol for the N-alkylation of 3,5-dichloroaniline with ethyl halides and, critically, outlines a multi-technique approach for accurately monitoring the reaction's progress. We delve into the causality behind experimental choices and present self-validating analytical workflows using Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) to ensure reproducible and optimized outcomes for researchers and drug development professionals.
Introduction: The Challenge of Alkylating Deactivated Anilines
3,5-Dichloroaniline is a valuable building block in organic synthesis.[2] However, its N-alkylation is not as straightforward as that of simple aniline. The two chlorine atoms on the aromatic ring are strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amino group.[3] This decreased reactivity necessitates carefully optimized reaction conditions to achieve satisfactory yields.
Furthermore, a primary challenge in the N-alkylation of any primary amine is the potential for over-alkylation.[4] The mono-alkylated product, N-ethyl-3,5-dichloroaniline, is often more nucleophilic than the starting aniline, making it susceptible to a second alkylation event to form the tertiary amine, N,N-diethyl-3,5-dichloroaniline.[3] Controlling the reaction to selectively favor the secondary amine is paramount and requires precise stoichiometric control and real-time monitoring. This protocol addresses these challenges by providing a robust synthetic method and a rigorous analytical framework to track the consumption of starting material and the formation of both desired and undesired products.
Reaction Mechanism and Key Considerations
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbon of the ethyl halide, displacing the halide ion.
Competing Reaction Pathways
The primary and secondary alkylation reactions compete with each other. An excess of the aniline starting material can be used to statistically favor the mono-alkylation product.[3] Conversely, an excess of the ethyl halide will drive the reaction toward the di-alkylated species.
Caption: Competing pathways in the N-alkylation of 3,5-dichloroaniline.
Choice of Reagents
-
Ethyl Halide: The reactivity of the ethyl halide is critical. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.[3] For the deactivated 3,5-dichloroaniline, ethyl iodide or ethyl bromide is recommended to ensure the reaction proceeds at a reasonable rate.
-
Base: The reaction generates one equivalent of hydrohalic acid (H-X), which will protonate the basic aniline, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), must be included to neutralize this acid.[5]
-
Solvent: A polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) is typically effective for this type of SN2 reaction.
Experimental Protocol: Synthesis of N-Ethyl-3,5-dichloroaniline
This protocol is designed for a 5 mmol scale and focuses on maximizing the yield of the mono-alkylated product.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 3,5-Dichloroaniline | 162.02 | 5.0 | 810 mg | Starting Material |
| Ethyl Iodide | 155.97 | 5.5 | 0.43 mL | Alkylating Agent |
| Potassium Carbonate | 138.21 | 10.0 | 1.38 g | Base |
| Acetonitrile (MeCN) | 41.05 | - | 25 mL | Solvent |
Step-by-Step Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloroaniline (810 mg, 5.0 mmol) and potassium carbonate (1.38 g, 10.0 mmol).
-
Add 25 mL of anhydrous acetonitrile to the flask.
-
Begin stirring the suspension at room temperature.
-
Add ethyl iodide (0.43 mL, 5.5 mmol) to the mixture using a syringe.
-
Heat the reaction mixture to a gentle reflux (approx. 80-85°C) using a heating mantle.
-
Monitor the reaction progress every 1-2 hours using the analytical protocols described in Section 4. The reaction is typically complete within 8-16 hours.
-
Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the pure N-ethyl-3,5-dichloroaniline.[1]
Protocol for Reaction Monitoring
Effective reaction monitoring is crucial for determining the optimal reaction time, maximizing the yield of the desired product, and minimizing the formation of byproducts.
Caption: General workflow for monitoring the N-alkylation reaction.
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, qualitative monitoring of a reaction's progress.[6] It allows for the visual assessment of the consumption of starting material and the formation of products.
-
Principle: The separation is based on the differential partitioning of components between the stationary phase (silica gel) and the mobile phase (solvent system). 3,5-dichloroaniline is the most polar compound due to the N-H bonds available for hydrogen bonding. The di-alkylated product is the least polar. Therefore, the retention factor (Rf) will increase as the alkylation proceeds: Rf (di-alkylated) > Rf (mono-alkylated) > Rf (aniline).
-
Protocol:
-
Prepare a TLC chamber with a suitable mobile phase. A 9:1 mixture of Hexanes:Ethyl Acetate is a good starting point.
-
Withdraw a small aliquot (~1 drop) from the reaction mixture using a capillary tube and dilute it in ~0.5 mL of ethyl acetate.
-
Spot the diluted aliquot onto a silica gel TLC plate alongside a spot of the 3,5-dichloroaniline starting material for comparison.
-
Place the plate in the chamber and allow the solvent to elute to near the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under UV light (254 nm), where the aromatic compounds will appear as dark spots.[7] Staining with potassium permanganate can also be used.
-
Compare the intensity of the starting material spot with the product spots to gauge the reaction's progress.
-
| Compound | Expected Rf (9:1 Hex:EtOAc) | Appearance |
| 3,5-Dichloroaniline (SM) | ~ 0.25 | Most polar, lowest spot |
| N-Ethyl-3,5-dichloroaniline | ~ 0.45 | Intermediate polarity |
| N,N-Diethyl-3,5-dichloroaniline | ~ 0.65 | Least polar, highest spot |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both quantitative data on the relative amounts of each component and definitive identification based on their mass spectra.[8] It is the ideal technique for accurately determining the point of maximum mono-alkylation product before significant di-alkylation occurs.[9][10]
-
Principle: Volatile components are separated in a gas chromatograph based on their boiling points and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern is a unique fingerprint for each compound.
-
Sample Preparation:
-
Withdraw a ~50 µL aliquot from the reaction mixture.
-
Dilute it in 1.5 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
Filter the sample through a syringe filter (0.45 µm) into a GC vial.
-
-
GC-MS Protocol:
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable system for routine analysis |
| Column | HP-5ms (30m x 0.25mm, 0.25µm) | A non-polar column that separates based on boiling point. |
| Inlet Temp | 250°C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium, 1.0 mL/min | Inert carrier gas with good efficiency. |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min | Separates the aniline and its ethylated derivatives effectively. |
| MS Detector | Quadrupole or Ion Trap | --- |
| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization method providing reproducible fragmentation. |
| Scan Range | 40-350 m/z | Covers the molecular ions and key fragments of all components. |
-
Expected Data:
| Compound | Approx. Ret. Time (min) | Key m/z Fragments |
| 3,5-Dichloroaniline | 8.5 | 161 (M+) , 126, 90 |
| N-Ethyl-3,5-dichloroaniline | 9.8 | 189 (M+) , 174 (M-15), 126 |
| N,N-Diethyl-3,5-dichloroaniline | 10.9 | 217 (M+) , 202 (M-15), 188 (M-29) |
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful quantitative technique, particularly useful if derivatization is required or if the compounds have poor volatility for GC. A reverse-phase method is typically employed for aniline derivatives.[11][12]
-
Principle: Separation occurs based on the partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Less polar compounds are retained longer on the column.
-
HPLC Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detector: UV-Vis at 254 nm
-
Elution Order: In reverse-phase HPLC, the most polar compound (3,5-dichloroaniline) will elute first, followed by the mono-ethylated and then the di-ethylated products.
-
Conclusion
The successful synthesis of N-ethyl-3,5-dichloroaniline requires a careful balance of reaction conditions to promote mono-alkylation while suppressing the formation of the di-alkylated byproduct. The protocols outlined in this application note provide a robust framework for both the synthesis and, critically, the analytical monitoring of this important transformation. By employing a combination of TLC for rapid qualitative checks and GC-MS or HPLC for precise quantitative analysis, researchers can confidently track the reaction progress, determine the optimal endpoint, and ensure the synthesis of high-purity material for downstream applications in drug discovery and materials science.
References
- BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline.
- Robinson, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Link
- BenchChem. (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline.
- BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
- Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Royal Society of Chemistry. Link
- Çetinkaya, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Link
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Overseas. Link
- Google Patents. (1989).
- Dong, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI. Link
- Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- PrepChem. (n.d.). Synthesis of 3,5-dichloroaniline. Link
- Dong, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. PubMed. Link
- ResearchGate. (n.d.).
- TSI Journals. (n.d.).
- BenchChem. (2025). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
- ResearchGate. (2025).
- ResearchGate. (n.d.).
- Dong, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in chives Using HPLC-MS/MS. MDPI. Link
- Chemistry Hall. (n.d.).
- Organic Syntheses. (n.d.). N-ETHYL-p-CHLOROANILINE. Link
- Guidechem. (n.d.).
- Chemistry Steps. (n.d.). Reactions of Aniline. Link
- Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE. Link
- Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. Link
- ResearchGate. (2017). How can I use TLC to determine aniline?. Link
- Google Patents. (1985). Method of producing 3,5-dichloraniline. Link
- ResearchGate. (2025). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Link
- ACS Publications. (n.d.). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
- ResearchGate. (2025).
- Quick Company. (n.d.).
- Academax. (n.d.). STUDY ON THE SYNTHESIS OF 3,5—DICHLOROANILINE. Link
- BenchChem. (2025). Application Note: GC-MS Method for the Purity Analysis of N-(2-Heptyl)aniline.
- ResearchGate. (n.d.). N‐Alkylation of aniline using carboxylic acid as the alkyl source. Link
- Journal of the Chemical Society C: Organic. (1969).
- BenchChem. (2025). Application Notes and Protocols for the Laboratory-Scale Preparation of Dihalogenated Anilines.
- Google Patents. (2013). Method for preparing 3,5-dichloroaniline. Link
- BenchChem. (2025). Application Notes and Protocols for the N-alkylation of 4-Butyl-2,3-dichloroaniline.
- EPA. (n.d.).
- NIH National Library of Medicine. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Link
- PubMed. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Link
- ResearchGate. (2021).
- MDPI. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 3,5-Dichloro-N-ethylaniline and its Precursors in Modern Agrochemical Development
An In-Depth Technical Guide for Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Introduction: A Core Moiety in Fungicide Chemistry
In the landscape of agrochemical research, 3,5-dichloro-N-ethylaniline is not typically employed as a primary active ingredient. Instead, its significance lies in its structural relationship to a critical class of fungicides and its role as a key chemical intermediate and potential metabolite. The core structure, the 3,5-dichloroaniline moiety, is the foundational scaffold for the dicarboximide class of fungicides, which includes widely used agents like vinclozolin and iprodione.[1][2]
Understanding the chemistry and biological implications of this compound and its parent compound, 3,5-dichloroaniline (3,5-DCA), is paramount for several research avenues:
-
Synthesis of Novel Fungicides: The dichlorinated phenyl ring is a validated pharmacophore. By using this compound or its parent aniline as a starting material, researchers can explore novel molecular designs to develop next-generation fungicides, potentially overcoming existing resistance issues.[1]
-
Metabolic and Environmental Fate Studies: Dicarboximide fungicides are known to degrade in the environment to 3,5-DCA.[3][4] This metabolite is often more toxic and persistent than the parent compound, posing a significant environmental concern.[5] Research into the formation, persistence, and toxicity of such metabolites is crucial for comprehensive environmental risk assessment.
-
Biomarker of Exposure: Due to its formation from multiple parent fungicides, 3,5-DCA is a validated biomarker for assessing human and environmental exposure to the entire dicarboximide class.[6][7]
This guide provides an in-depth look at the applications of this chemical scaffold, complete with detailed protocols for its synthesis, biological evaluation, and environmental analysis, designed to empower researchers in the agrochemical and drug development sectors.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound and its parent aniline is fundamental for designing synthetic routes, developing analytical methods, and predicting environmental behavior.
| Property | This compound | 3,5-dichloroaniline |
| Molecular Formula | C₈H₉Cl₂N[8] | C₆H₅Cl₂N[3] |
| Molecular Weight | 190.07 g/mol | 162.02 g/mol [3] |
| CAS Number | 15263-46-4 | 626-43-7[3] |
| Appearance | Not specified (likely liquid or low-melting solid) | Needle-like crystals |
| Boiling Point | Not specified | 259-260 °C[9] |
| Melting Point | Not specified | 51-53 °C[9] |
| Solubility | Not specified | Insoluble in water; soluble in alcohol, ether, benzene.[3] |
Core Applications in Agrochemical Research
Application I: Precursor for Dicarboximide Fungicide Synthesis
The 3,5-dichloroaniline scaffold is the cornerstone of dicarboximide fungicides like vinclozolin, which are particularly effective against sclerotia-forming fungi such as Botrytis cinerea (gray mold).[1][10] These fungicides operate by inhibiting triglyceride biosynthesis.[1] The synthesis of these complex molecules often begins with 3,5-dichloroaniline or a derivative, which is then elaborated to form the final oxazolidine-dione heterocyclic system.[10]
A generalized synthetic workflow illustrates the central role of this precursor.
Caption: Conceptual synthesis of a dicarboximide fungicide.
Application II: Reference Standard in Environmental Fate Analysis
The environmental and metabolic breakdown of agrochemicals is a critical component of safety and risk assessment. Dicarboximide fungicides like iprodione degrade in soil, primarily through microbial action, to form 3,5-dichloroaniline (3,5-DCA).[5] Studies have shown that 3,5-DCA can be more toxic to soil microorganisms, particularly ammonia-oxidizing bacteria and archaea, than the parent iprodione, leading to significant impacts on soil health and function.[5] Therefore, this compound can serve as a crucial analytical standard in studies designed to track the degradation pathways of novel N-ethyl substituted fungicides built on the same scaffold.
Caption: Environmental degradation pathway of dicarboximide fungicides.
Experimental Protocols
Protocol 1: Synthesis of N-Ethyl-3,5-dichloroaniline
This protocol provides a robust method for the N-alkylation of 3,5-dichloroaniline, a foundational step for creating derivatives for further agrochemical synthesis. The procedure is adapted from a general method for preparing N-alkyl aromatic amines.[11]
A. Materials & Reagents:
-
3,5-dichloroaniline
-
Ethyl bromide (EtBr) or Ethyl iodide (EtI)
-
Triethyl orthoformate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium hydroxide (KOH) solution, 15%
-
Diethyl ether (anhydrous)
-
Calcium chloride (CaCl₂), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
B. Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3,5-dichloroaniline (e.g., 0.1 mol) and triethyl orthoformate (0.12 mol).
-
Initial Reaction: Heat the mixture to reflux and maintain for 2-3 hours. This step forms the intermediate ethyl N-(3,5-dichlorophenyl)formimidate.
-
Grignard or Reducing Agent Addition (Alternative to Step 2 for direct alkylation): For direct alkylation, a more common lab-scale approach involves reacting the aniline with an alkyl halide. In a fume hood, dissolve 3,5-dichloroaniline (0.1 mol) in a suitable solvent like ethanol. Add a base such as potassium carbonate (0.15 mol) and ethyl bromide (0.12 mol).
-
Reflux: Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize and then make the solution basic using a 15% potassium hydroxide solution.
-
Extraction: Transfer the mixture to a separatory funnel. The N-ethyl-3,5-dichloroaniline product will likely separate as an oil. Separate this layer. Extract the remaining aqueous layer twice with diethyl ether (2 x 50 mL).
-
Combine & Wash: Combine the initial product layer with the ether extracts. Wash the combined organic phase twice with water (2 x 50 mL) to remove residual salts and base.
-
Drying: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure N-ethyl-3,5-dichloroaniline.
C. Causality and Scientific Rationale:
-
Base (K₂CO₃): The base is crucial to neutralize the hydrobromic acid (HBr) that is generated as a byproduct of the reaction between the aniline and ethyl bromide. This prevents the protonation of the aniline's amino group, which would render it non-nucleophilic and stop the reaction.
-
Extraction with Ether: Diethyl ether is an organic solvent immiscible with water. The desired product is nonpolar and preferentially dissolves in the ether, allowing it to be separated from the aqueous phase containing inorganic salts and other water-soluble impurities.
-
Drying Agent (CaCl₂): Trace amounts of water dissolved in the ether layer must be removed before distillation. Anhydrous salts like CaCl₂ bind water molecules, ensuring the solvent is dry and preventing complications during purification.
Protocol 2: In Vitro Antifungal Susceptibility Assay (Mycelial Growth Inhibition)
This protocol details a standard method to evaluate the direct fungicidal activity of newly synthesized compounds derived from this compound against a target plant pathogen.[12]
A. Materials & Reagents:
-
Potato Dextrose Agar (PDA)
-
Test compound(s) dissolved in DMSO (e.g., 10 mg/mL stock)
-
Positive control: Vinclozolin or another relevant commercial fungicide
-
Negative control: DMSO
-
Actively growing culture of a test fungus (e.g., Botrytis cinerea) on PDA
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
B. Step-by-Step Methodology:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool in a 45-50°C water bath until it is comfortable to handle.
-
Compound Incorporation: Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 50 µg/mL). Mix thoroughly by swirling. Also prepare plates with the positive control and negative control (DMSO only, at the same final concentration as the test compound plates).
-
Pouring Plates: Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow them to solidify completely in a laminar flow hood.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing fungus culture plate.
-
Placement: Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate (test compounds and controls).
-
Incubation: Seal the plates with paraffin film and place them in an incubator at the optimal temperature for the test fungus (e.g., 20-22°C for B. cinerea).
-
Data Collection: After the colony in the negative control plate has reached approximately 70-80% of the plate diameter (typically 3-5 days), measure the diameter of the fungal colony in all plates in two perpendicular directions.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the colony in the negative control
-
dt = average diameter of the colony in the treated plate
-
C. Self-Validating System:
-
Positive Control: The inclusion of a known effective fungicide validates the assay's sensitivity. If no inhibition is seen with the positive control, the assay has failed.
-
Negative Control: The DMSO-only control ensures that the solvent itself has no inhibitory effect on fungal growth. The growth in this plate serves as the baseline (0% inhibition) for all calculations.
-
Replicates: Each concentration, including controls, should be tested in triplicate to ensure the results are reproducible and to allow for statistical analysis.
Caption: Workflow for the in vitro antifungal susceptibility assay.
Protocol 3: Extraction and Analysis of 3,5-Dichloroaniline from Soil
This protocol outlines a method for quantifying 3,5-DCA in soil samples, essential for environmental fate and metabolism studies. It is based on established methods for pesticide residue analysis.[5][13][14]
A. Materials & Reagents:
-
Soil sample (air-dried and sieved)
-
3,5-dichloroaniline analytical standard
-
Acetonitrile (HPLC grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphite carbon black (GCB) (optional, for pigmented extracts)
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
HPLC-MS/MS or GC-MS system
B. Step-by-Step Methodology (Modified QuEChERS approach):
-
Sample Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Fortification (for QC): For quality control (recovery) samples, spike the soil with a known amount of 3,5-DCA standard solution and let it sit for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile to the tube. Vortex vigorously for 1 minute to ensure thorough mixing.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute. This step induces phase separation.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) - Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA sorbent. (Add 50 mg GCB if the extract is colored).
-
Cleanup Vortex & Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at 10,000 rpm for 2 minutes.
-
Final Sample Preparation: Take the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for analysis.
-
Instrumental Analysis: Analyze the extract using a validated HPLC-MS/MS or GC-MS method for the detection and quantification of 3,5-dichloroaniline.[13][14]
C. Self-Validating System:
-
Matrix-Matched Standards: To compensate for signal suppression or enhancement from soil co-extractives, calibration standards should be prepared in blank soil extract (from untreated soil processed through the same method).
-
Internal Standards: A labeled internal standard (e.g., ¹³C₆-labeled 3,4-DCA) can be added to every sample before extraction to correct for variations in extraction efficiency and instrument response.[7]
-
Recovery Experiments: Spiking blank soil samples with known concentrations of 3,5-DCA and running them through the entire procedure is essential. Acceptable recovery rates (typically 70-120%) validate the accuracy of the extraction method.[13][14]
Data Presentation: Sample Antifungal Assay Results
Clear and structured data presentation is critical for interpreting experimental outcomes. The following table provides a template for summarizing the results from the antifungal assay described in Protocol 4.2.
| Compound ID | Concentration (µg/mL) | Mean Colony Diameter (mm) ± SD (n=3) | Inhibition Rate (%) |
| Negative Control | 0 (DMSO) | 85.2 ± 2.1 | 0.0 |
| Test Compound 1 | 10 | 64.1 ± 3.5 | 24.8 |
| Test Compound 1 | 50 | 33.7 ± 1.9 | 60.4 |
| Test Compound 2 | 10 | 81.5 ± 4.0 | 4.3 |
| Test Compound 2 | 50 | 75.3 ± 2.8 | 11.6 |
| Vinclozolin (+ Ctrl) | 10 | 10.1 ± 1.2 | 88.2 |
References
- Title: Dicarboximide fungicides Source: Wikipedia URL:[Link]
- Title: Vinclozolin Source: Wikipedia URL:[Link]
- Title: Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry Source: ResearchG
- Title: 3,5-Dichloroaniline Source: PubChem URL:[Link]
- Title: A pilot study for enhanced transformation of a metabolite 3,5-dichloroaniline derived from dicarboximide fungicides through immobilized laccase medi
- Title: Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms Source: PubMed Central URL:[Link]
- Title: Comparative acute renal effects of three N-(3,5-dichlorophenyl)carboximide fungicides Source: PubMed URL:[Link]
- Title: Comparative catalytic degradation of a metabolite 3,5-dichloroaniline derived from dicarboximide fungicide by laccase and MnO2 mediators Source: ResearchG
- Title: Ecotox Report for Case # P-19-0088 Source: Regul
- Title: Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry Source: PubMed URL:[Link]
- Title: Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS Source: MDPI URL:[Link]
- Title: III Analytical Methods Source: Japan Ministry of the Environment URL:[Link]
- Title: Synthesis of 3,5-dichloroaniline Source: PrepChem.com URL:[Link]
- Title: Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS Source: PubMed URL:[Link]
- Title: Method for preparing 3,5-dichloroaniline Source: Google Patents URL
- Title: N-ETHYL-p-CHLOROANILINE Source: Organic Syntheses URL:[Link]
- Title: Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors Source: MDPI URL:[Link]
- Title: this compound Source: PubChem URL:[Link]
Sources
- 1. Dicarboximide fungicides - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. extoxnet.orst.edu [extoxnet.orst.edu]
- 5. Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C8H9Cl2N | CID 6424798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]
- 10. Vinclozolin - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative analysis of 3,5-dichloro-N-ethylaniline in environmental samples
An Application Note and Protocol for the Quantitative Analysis of 3,5-dichloro-N-ethylaniline in Environmental Samples
Introduction: The Environmental Significance of Substituted Anilines
Substituted anilines, including halogenated variants like this compound, represent a class of chemical compounds with significant environmental relevance. They are utilized as intermediates in the synthesis of a wide array of products, including dyes, pharmaceuticals, and particularly pesticides such as dicarboximide fungicides.[1][2] The primary environmental concern stems from their role as metabolites or degradation products of these parent compounds.[3][4] For instance, 3,4-dichloroaniline (3,4-DCA) and 3,5-dichloroaniline (3,5-DCA) are known primary metabolites of phenylurea herbicides and dicarboximide fungicides, respectively, often exhibiting greater toxicity and persistence than the original pesticide.[3][5]
These compounds can enter soil and aquatic ecosystems, where their persistence and potential for bioaccumulation pose a risk.[6] Toxicity studies on related chloroanilines have highlighted concerns including hematotoxicity, nephrotoxicity, and potential carcinogenicity, making their detection and quantification in environmental matrices a critical task for risk assessment and regulatory monitoring.[7][8] The low concentrations (ng/L to µg/L) typically found in the environment necessitate highly sensitive and selective analytical methods.[6]
This application note presents a robust and validated protocol for the quantitative analysis of this compound in water and soil samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique is chosen for its superior sensitivity, selectivity, and applicability to polar, thermolabile compounds like anilines without the need for chemical derivatization.[9]
Analytical Principle: HPLC-MS/MS
The methodology is based on the principle of separating the target analyte from the sample matrix using reverse-phase HPLC, followed by detection and quantification using a triple quadrupole mass spectrometer.
-
Chromatographic Separation : The sample extract is injected into an HPLC system. A C18 column separates this compound from other matrix components based on its polarity. A gradient elution program using water and an organic solvent (acetonitrile or methanol) ensures efficient separation and sharp peak shapes.
-
Ionization : The column eluent is directed to the mass spectrometer's ion source. Electrospray Ionization (ESI) in positive mode is typically used, as the amine group on the aniline is readily protonated to form a positive ion, [M+H]⁺.[2]
-
Mass Spectrometric Detection : The protonated molecule (precursor ion) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from the complex environmental matrix.[2][10]
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this method, based on validated protocols for similar dichloroaniline isomers.[3][11]
| Parameter | Expected Performance | Rationale & Justification |
| Linearity (R²) | > 0.996 | A high correlation coefficient is essential for accurate quantification across a range of concentrations.[3] |
| Limit of Detection (LOD) | 0.5 - 1.0 µg/kg | Represents the lowest concentration at which the analyte can be reliably detected.[3] |
| Limit of Quantification (LOQ) | 2.0 - 3.0 µg/kg | The lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[3][10] |
| Precision (RSD%) | < 15% | Relative Standard Deviation (RSD) indicates the repeatability of the measurement.[11] |
| Accuracy (Recovery %) | 80 - 115% | Measures the agreement between the experimental result and the true value, assessed via matrix spikes.[3] |
Detailed Experimental Protocols
PART 1: Sample Preparation
The choice of sample preparation is critical and depends on the matrix. Weakly alkaline conditions are often employed during extraction to ensure aniline compounds are in their neutral state, improving extraction efficiency into organic solvents.[12]
Protocol 1A: Water Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for surface water, groundwater, or wastewater samples.
-
pH Adjustment : To a 100 mL water sample in a 250 mL separatory funnel, add 10 M NaOH dropwise to adjust the sample pH to >11.[1] This deprotonates the aniline, making it more soluble in the organic phase.
-
Extraction : Add 30 mL of dichloromethane (DCM) to the separatory funnel.
-
Mixing : Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation : Allow the layers to separate for at least 10 minutes. The DCM layer will be at the bottom.
-
Collection : Drain the lower DCM layer into a clean flask.
-
Repeat : Repeat the extraction (steps 2-5) two more times with fresh 30 mL aliquots of DCM, combining all extracts.
-
Drying & Evaporation : Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 90:10 Water:Methanol) and filter through a 0.22 µm syringe filter into an HPLC vial.
Protocol 1B: Soil & Sediment Sample Preparation (Modified QuEChERS)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for solid matrices.[13]
-
Weighing : Weigh 5 g of homogenized soil or sediment into a 50 mL polypropylene centrifuge tube.
-
Hydration & Spiking : Add 5 mL of deionized water to the sample and vortex briefly. If preparing a matrix spike or laboratory control sample, add the standard solution at this point and wait 30 minutes.
-
Extraction : Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute. Acetonitrile is an efficient extractant for a wide range of pesticide residues.[3]
-
Salting Out : Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. The salt mixture induces phase separation between the water and acetonitrile and enhances partitioning of the analyte into the organic layer.[11]
-
Centrifugation : Immediately cap and shake vigorously for 1 minute. Centrifuge at ≥4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup : Transfer 1 mL of the upper acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of Primary Secondary Amine (PSA) sorbent. PSA effectively removes organic acids and other interferences.[11]
-
Final Centrifugation : Vortex the d-SPE tube for 30 seconds and centrifuge at ≥10,000 rpm for 2 minutes.
-
Final Preparation : Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
PART 2: Instrumental Analysis
Protocol 2A: Preparation of Standards
-
Stock Standard (100 mg/L) : Accurately weigh 10 mg of this compound reference standard and dissolve it in methanol in a 100 mL Class A volumetric flask. Store at 4°C.[2]
-
Working Standards : Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/L) by serially diluting the stock solution with the initial mobile phase.
-
Matrix-Matched Calibration : To account for matrix effects, it is best practice to prepare calibration standards in a blank matrix extract that has undergone the full sample preparation procedure.[3]
Protocol 2B: HPLC-MS/MS Conditions
| Parameter | Condition | Rationale |
| HPLC System | ||
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Provides good retention and separation for moderately polar aromatic amines.[14] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in the protonation of the analyte for positive mode ESI. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | The organic phase elutes the analyte from the column. |
| Injection Volume | 5 µL | |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Gradient Elution | ||
| 0.0 min | 10% B | |
| 1.0 min | 10% B | |
| 8.0 min | 95% B | This gradient effectively separates the analyte from early-eluting polar interferences. |
| 10.0 min | 95% B | |
| 10.1 min | 10% B | |
| 12.0 min | 10% B | Re-equilibration of the column for the next injection. |
| Mass Spectrometer | ||
| Ionization Mode | ESI Positive | Amine group is readily protonated.[2] |
| Capillary Voltage | 3500 V | Optimized for stable spray and ion formation.[10] |
| Gas Temp. | 300 °C | Facilitates desolvation of the mobile phase.[10] |
| Gas Flow | 5 L/min |
Protocol 2C: Multiple Reaction Monitoring (MRM) Parameters
The molecular weight of this compound (C₈H₉Cl₂N) is 190.08 g/mol . The precursor ion will be the protonated molecule [M+H]⁺ at m/z 191.0. Product ions are generated by fragmentation in the collision cell.
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |
| This compound | 191.0 | 163.0 | 128.0 | 20 |
Rationale for Fragments: The quantifier ion (163.0) likely corresponds to the loss of ethylene (C₂H₄, 28 Da). The qualifier ion (128.0) could correspond to the subsequent loss of a chlorine atom. Using a quantifier and qualifier ion increases confidence in analyte identification.
Visualization of Workflows
Caption: High-level experimental workflow from sample collection to final data reporting.
Caption: Logical relationship of the core components in the HPLC-MS/MS system.
References
- BenchChem. (2025). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
- SIELC Technologies. (2018). 3,4-Dichloroaniline.
- National Institutes of Health (NIH). (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
- Environmental Science & Technology. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- BenchChem. (2025). Application Note: Ultrasensitive Determination of 3,4-Dichloroaniline in Water Samples by HPLC-MS/MS.
- BenchChem. (2025). Application Note: HPLC-MS/MS Method for the Quantitative Analysis of 4-Butyl-2,3-dichloroaniline.
- PubMed. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
- Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
- MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS.
- Separation Science. (n.d.). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- PubMed. (n.d.). [Determination of 14 aniline and benzidine compounds in soil by gas chromatography-mass spectrometry].
- PubMed. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry.
- PubChem. (n.d.). 3,5-Dichloroaniline.
- MDPI. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
- National Institutes of Health (NIH). (2014). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration.
- PubMed Central. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem.
- ResearchGate. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
- MDPI. (2020). Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. [Determination of 14 aniline and benzidine compounds in soil by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 3,4-Dichloroaniline | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-dichloro-N-ethylaniline
Welcome to the technical support center for the synthesis of 3,5-dichloro-N-ethylaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important chemical intermediate. We will explore the common synthetic routes, troubleshoot potential issues, and provide detailed protocols to help you improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
There are two principal and highly effective methods for the synthesis of this compound from its precursor, 3,5-dichloroaniline: Direct N-Alkylation and Reductive Amination .
-
Direct N-Alkylation involves the reaction of 3,5-dichloroaniline with an ethylating agent (e.g., ethyl bromide, ethyl iodide) in the presence of a base. This is a classical SN2 reaction. While straightforward, it carries the significant risk of over-alkylation, leading to the formation of 3,5-dichloro-N,N-diethylaniline, which can complicate purification and lower the yield of the desired mono-ethylated product.
-
Reductive Amination is a two-step, one-pot process where 3,5-dichloroaniline first reacts with an aldehyde (acetaldehyde) to form an intermediate imine, which is then immediately reduced to the target amine using a selective reducing agent.[1][2] This method is generally preferred as it virtually eliminates the problem of over-alkylation, leading to a cleaner reaction profile and often higher yields of the desired secondary amine.[1]
Q2: Which synthetic method should I choose?
The choice of method depends on your specific laboratory constraints, available reagents, and desired purity profile. The following diagram and table outline a decision-making framework.
Sources
Side-product formation in the N-ethylation of 3,5-dichloroaniline
Welcome to the Technical Support Center for the N-ethylation of 3,5-dichloroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging substrate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common pitfalls and optimize your reaction outcomes. The electron-withdrawing nature of the two chlorine atoms in 3,5-dichloroaniline significantly reduces the nucleophilicity of the amino group, making this reaction prone to specific challenges, including low conversion rates and the formation of undesirable side-products.[1] This guide provides practical, field-proven insights to help you achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the N-ethylation of 3,5-dichloroaniline?
A1: The primary side-product of concern is the overalkylation product, N,N-diethyl-3,5-dichloroaniline . This occurs because the mono-ethylated product, N-ethyl-3,5-dichloroaniline, can be more nucleophilic than the starting aniline, making it susceptible to a second ethylation.[2] Another potential, though generally less common, side-reaction is C-alkylation , where the ethyl group attaches to the aromatic ring instead of the nitrogen atom.[3][4] The formation of quaternary ammonium salts is also a possibility with excessive alkylating agent.[2]
Q2: Why is my N-ethylation of 3,5-dichloroaniline proceeding so slowly or not at all?
A2: The two chlorine atoms on the aniline ring are strongly electron-withdrawing. This significantly reduces the electron density on the nitrogen atom, making 3,5-dichloroaniline a weak nucleophile.[1] Consequently, the reaction rate for N-ethylation is often slow. To achieve a reasonable conversion, you may need to employ more forcing reaction conditions, such as higher temperatures or more reactive ethylating agents, or utilize a catalytic system designed for electron-deficient anilines.[1]
Q3: What are the key reaction parameters to control for selective mono-ethylation?
A3: To favor the formation of N-ethyl-3,5-dichloroaniline and minimize the formation of N,N-diethyl-3,5-dichloroaniline, you should carefully control the following parameters:
-
Stoichiometry: Use a molar ratio of 3,5-dichloroaniline to the ethylating agent that is greater than 1:1. A slight excess of the aniline can help to outcompete the mono-ethylated product for the ethylating agent.[5]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second ethylation, which typically has a higher activation energy.[6]
-
Slow Addition: Adding the ethylating agent slowly or portion-wise to the reaction mixture can help maintain a low concentration of the alkylating agent, thereby favoring mono-alkylation.
-
Choice of Base: The base plays a crucial role in deprotonating the aniline. A non-nucleophilic, sterically hindered base is often preferred to avoid competition with the aniline as a nucleophile. The amount of base used is also critical; insufficient base can lead to low conversion.[7]
Q4: Which ethylating agent is best for this reaction?
A4: The choice of ethylating agent depends on the desired reactivity and the reaction conditions you can accommodate.
-
Ethyl Halides (e.g., Ethyl Iodide, Ethyl Bromide): These are highly reactive alkylating agents that can often drive the reaction to completion even with less nucleophilic anilines. However, their high reactivity can also lead to a higher propensity for overalkylation.[2]
-
Ethanol (with a catalyst): Using ethanol as the ethylating agent in a "borrowing hydrogen" or "hydrogen autotransfer" reaction is a greener and more atom-economical approach.[5][8] This method often requires a transition metal catalyst (e.g., based on Ru, Ir, Ni, or Mn) and typically shows good selectivity for mono-alkylation.[5][8][9]
-
Reductive Amination with Acetaldehyde: This is a highly selective method for mono-ethylation. It involves the in-situ formation of an imine between 3,5-dichloroaniline and acetaldehyde, followed by reduction with a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[10][11][12] This method avoids the issue of the mono-ethylated product being more reactive.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Insufficiently reactive ethylating agent. 2. Reaction temperature is too low. 3. Inactive or insufficient catalyst (if applicable). 4. Inappropriate base or insufficient amount of base. | 1. Switch to a more reactive ethylating agent (e.g., from ethyl bromide to ethyl iodide). 2. Gradually increase the reaction temperature while monitoring for side-product formation. 3. If using a catalytic method, screen different catalysts known for activating anilines. Ensure the catalyst is not poisoned. 4. Use a strong, non-nucleophilic base like potassium tert-butoxide. Optimize the amount of base used.[7] |
| High Levels of N,N-diethyl-3,5-dichloroaniline | 1. Molar ratio of ethylating agent to aniline is too high. 2. Reaction temperature is too high, favoring the second ethylation. 3. Rapid addition of the ethylating agent. | 1. Use a molar excess of 3,5-dichloroaniline relative to the ethylating agent. 2. Reduce the reaction temperature. 3. Add the ethylating agent slowly over an extended period. 4. Consider switching to a more selective method like reductive amination.[10][11][12] |
| Presence of Unidentified Side-Products | 1. C-alkylation of the aromatic ring. 2. Decomposition of starting materials or product at high temperatures. 3. Side-reactions of the ethylating agent (e.g., elimination). | 1. C-alkylation can sometimes be favored by certain catalysts or acidic conditions. Re-evaluate your catalytic system and reaction medium.[3] 2. Monitor the reaction at a lower temperature for a longer duration. Ensure a pure, inert atmosphere if your substrate is sensitive. 3. Use fresh, high-purity reagents. |
| Difficulty in Purifying the Product | 1. Similar polarities of N-ethyl- and N,N-diethyl-3,5-dichloroaniline. 2. Unreacted 3,5-dichloroaniline co-eluting with the product. | 1. Use a high-resolution chromatography technique, such as flash chromatography with a shallow solvent gradient. 2. Consider a derivatization step to separate the more basic unreacted aniline, or an acidic wash during workup if the product's basicity is significantly different. |
Reaction Mechanisms and Control Strategies
Mechanism of Overalkylation
The primary challenge in the N-ethylation of 3,5-dichloroaniline is controlling the reaction to favor the mono-ethylated product. The diagram below illustrates the sequential nature of the reaction leading to the undesired diethylated side-product.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. DSpace [open.bu.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Overcoming Poor Solubility of 3,5-dichloro-N-ethylaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling 3,5-dichloro-N-ethylaniline. This document provides in-depth troubleshooting strategies, experimental protocols, and answers to frequently asked questions concerning the solubility challenges associated with this compound. Our goal is to equip researchers, chemists, and drug development professionals with the knowledge to efficiently incorporate this versatile intermediate into their reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, like its parent compound 3,5-dichloroaniline, exhibits limited solubility in aqueous solutions due to the hydrophobic nature of its dichlorinated benzene ring.[1][2] While the N-ethyl group slightly increases its non-polar character compared to 3,5-dichloroaniline, its solubility is generally poor in water but improves in organic solvents. It is expected to be soluble in alcohols, ethers, and chlorinated solvents.[1]
Q2: Why is my this compound not dissolving in my reaction solvent?
A2: The principle of "like dissolves like" is central here. This compound has a specific polarity profile due to its amine group and two chlorine atoms. If the polarity of your chosen solvent system is significantly different, solubility will be poor. The large, hydrophobic dichlorophenyl group is often the primary contributor to poor solubility in polar solvents like water.[2]
Q3: Can I simply increase the temperature to improve solubility?
A3: Increasing the temperature often enhances solubility for many solids, as the dissolution process is frequently endothermic (requires energy to break the crystal lattice).[3] Studies on similar anilines confirm that solubility generally increases with temperature.[4][5][6] However, this approach has potential drawbacks:
-
Reaction Stability: Elevated temperatures might degrade sensitive reactants, reagents, or the product itself.
-
Side Reactions: Higher temperatures can accelerate undesired side reactions, reducing yield and purity.
-
Precipitation: The compound may precipitate out of the solution if the reaction mixture cools down during workup or even during prolonged stirring at ambient temperature.
Always conduct a preliminary thermal stability test on a small scale before applying heat to your main reaction.
Q4: I am observing dehalogenation in my cross-coupling reaction. Is this related to solubility?
A4: While not directly a solubility issue, poor solubility can exacerbate dehalogenation. If the substrate is not fully dissolved, its effective concentration in the solution is low, which can alter the delicate kinetics of the catalytic cycle in palladium-catalyzed reactions, sometimes favoring reductive dehalogenation.[7] Ensuring complete dissolution is a key step in optimizing these reactions.
Troubleshooting Guides & Experimental Protocols
This section provides systematic approaches to diagnose and resolve solubility issues.
Guide 1: Systematic Solvent Screening
The first step in troubleshooting is to perform a systematic solvent screening to identify a suitable medium or a promising co-solvent system.
Causality: The solubility of a solute is maximized when the intermolecular forces between the solvent and solute molecules are similar to the forces between the solute molecules themselves. This screening process empirically tests this compatibility across a range of solvent polarities.
-
Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 10 mg) into several vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent. See Table 1 for a suggested list.
-
Observation at Room Temperature: Vigorously stir or vortex each vial for 2-3 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.
-
Observation with Heating: For vials where the solid did not dissolve, warm the mixture gently (e.g., to 40-50 °C) while stirring. Record any changes in solubility.
-
Cooling: Allow any heated vials that showed complete dissolution to cool back to room temperature. Observe if precipitation occurs. This is critical for assessing the risk of the product crashing out during the reaction.
-
Analysis: Rank the solvents based on their ability to dissolve the compound. Solvents that achieve complete dissolution at room temperature are ideal. Those that require minimal heating are secondary candidates.
The following table, based on experimental data for the closely related compound 3,5-dichloroaniline , can serve as a starting point for solvent selection. The N-ethyl group will slightly increase non-polarity, but the general trends should be similar.
| Solvent | Solvent Type | Expected Solubility of 3,5-dichloroaniline |
| Ethyl Acetate | Ester | High[5] |
| Acetone | Ketone | High[5] |
| Toluene | Aromatic Hydrocarbon | High[5] |
| Isopropanol | Alcohol | Moderate-High[5] |
| n-Butanol | Alcohol | Moderate-High[5] |
| Ethanol | Alcohol | Moderate (increases with temperature)[5] |
| Methanol | Alcohol | Moderate (increases with temperature)[5] |
| Petroleum Ether | Non-polar Hydrocarbon | Soluble in hot petroleum ether[1] |
| Water | Aqueous | Very Low / Insoluble[1] |
The following diagram illustrates a logical workflow for selecting an appropriate solvent system.
Caption: Decision workflow for troubleshooting solubility.
Guide 2: Optimizing with Co-Solvent Systems
If no single solvent is ideal, a co-solvent system can be highly effective.
Causality: Co-solvency involves mixing two or more miscible solvents to create a system with a polarity intermediate to that of the individual components.[8][9] This allows for fine-tuning of the solvent environment to match the solute's properties, significantly enhancing solubility. For example, adding ethanol to water increases the solubility of many organic compounds.[5]
-
Selection: Choose a "good" solvent (in which the compound is highly soluble) and a "poor" but reaction-compatible solvent (in which a co-reagent might be soluble). A common pair is an alcohol (e.g., ethanol) and water, or THF and heptane.
-
Setup: Prepare a series of vials with a fixed amount of this compound (e.g., 20 mg).
-
Titration: To the first vial, add the "poor" solvent until the solid is fully suspended. Then, slowly add the "good" solvent dropwise with vigorous stirring until the solid just dissolves. Record the volumes of each solvent used.
-
Systematic Ratios: In the other vials, prepare pre-mixed co-solvent systems in various ratios (e.g., 9:1, 7:3, 5:5, 3:7, 1:9 of poor:good solvent). Add a fixed total volume of each mixture to the vials and observe solubility.
-
Identify Optimal Range: Determine the range of co-solvent ratios that provides the best balance of solubility and reaction compatibility.
Guide 3: Advanced Solubilization Strategies
For particularly challenging systems, such as reactions in biphasic media, more advanced techniques may be necessary.
Phase-Transfer Catalysis (PTC)
Causality: In a biphasic system (e.g., an organic solvent and water), a phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of a reactant from one phase to another where the reaction occurs.[10][11] If this compound is confined to an organic phase while a reagent is in an aqueous phase, a PTC can shuttle the reagent across the interface, eliminating the need for high solubility of all components in a single phase.
When to Consider:
-
When reacting an organic-soluble substrate like this compound with a water-soluble salt or base (e.g., NaOH, K2CO3).
-
In nucleophilic substitution or alkylation reactions.[12]
Common Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Aliquat 336
Protocol: Add the phase-transfer catalyst at a catalytic loading (typically 1-10 mol%) to the biphasic reaction mixture and stir vigorously to maximize the interfacial area.
References
- 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem. [Link]
- Effect of Temperature on Solubility of Aniline-Methylcyclopentane-Hexane System.
- This compound | C8H9Cl2N | CID 6424798 - PubChem. [Link]
- Solubility Measurement and Correlation for 3,5-Dichloroaniline in (Methanol + Water) and (Ethanol + Water)
- Co-solvency and anti-solvent method for the solubility enhancement. [Link]
- Temperature Effects on Solubility - Chemistry LibreTexts. [Link]
- NCERT Solutions for Class 12 Chemistry Chapter 13 Amines - BYJU'S. [Link]
- Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. [Link]
- Effect of Temperature on Solubility of Aniline-Methylcyclopentane-Hexane System - Wolfram Cloud. [Link]
- Ionic Liquids: Advances and Applications in Phase Transfer C
- Application of phase transfer catalysis in the chemical industry | Semantic Scholar. [Link]
- Industrial Phase-Transfer C
Sources
- 1. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Temperature on Solubility of Aniline-Methylcyclopentane-Hexane System [wolframcloud.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Application of phase transfer catalysis in the chemical industry | Semantic Scholar [semanticscholar.org]
- 12. phasetransfer.com [phasetransfer.com]
Technical Support Center: Synthesis of 3,5-dichloro-N-ethylaniline
Welcome to the technical support center for the synthesis of 3,5-dichloro-N-ethylaniline. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.
Section 1: Troubleshooting Guide - Navigating Common Synthesis Challenges
This section addresses specific issues that can arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.
Q1: My reaction is showing low conversion of 3,5-dichloroaniline. What are the primary factors to investigate?
A1: Low conversion in the N-ethylation of 3,5-dichloroaniline is a common issue that can typically be traced back to several key experimental parameters.
-
Insufficient Temperature: The nucleophilicity of the amino group in 3,5-dichloroaniline is reduced by the electron-withdrawing effects of the two chlorine atoms.[1] Consequently, the reaction often requires elevated temperatures to proceed at a reasonable rate. If you are running the reaction at or near room temperature, a significant increase is likely necessary. A general trend shows that as reaction temperature increases, the catalytic activity and selectivity of N-alkylation also increase.[2] For many N-alkylation reactions of anilines, temperatures in the range of 80-140°C are often required.[1]
-
Inadequate Base Strength: A base is typically used to neutralize the acid byproduct formed during the alkylation reaction (e.g., HBr if using ethyl bromide). A weak base may not be sufficient to drive the equilibrium towards the product. Consider switching to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine (NEt₃). The choice of base can significantly influence the reaction's efficiency.
-
Poor Solvent Choice: The solvent plays a crucial role in dissolving the reactants and stabilizing any charged intermediates. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally good choices for this type of nucleophilic substitution reaction as they can enhance the reaction rate.[1]
-
Catalyst Deactivation (if applicable): If you are employing a catalytic method, such as reductive amination with a palladium catalyst, ensure the catalyst is active. Catalysts like Palladium on carbon (Pd/C) can be sensitive to impurities and may require activation.[3]
Q2: I'm observing the formation of multiple products on my TLC analysis. What are the likely side products and how can I minimize them?
A2: The formation of multiple products indicates a lack of selectivity in your reaction. The most probable side products in the N-ethylation of 3,5-dichloroaniline are the N,N-diethylaniline derivative and unreacted starting material.
-
Over-alkylation (N,N-diethyl-3,5-dichloroaniline): The mono-ethylated product, this compound, is often more nucleophilic than the starting 3,5-dichloroaniline. This makes it susceptible to further ethylation, leading to the formation of the tertiary amine. To minimize this, you can adjust the stoichiometry of your reactants. Using a slight excess of the 3,5-dichloroaniline relative to the ethylating agent (e.g., 1.1 to 1.5 equivalents) can favor mono-alkylation.[1]
-
Unreacted Starting Material: This is often seen in conjunction with low conversion rates. Optimizing the reaction conditions as described in Q1 (temperature, base, solvent) will help drive the reaction to completion and reduce the amount of unreacted 3,5-dichloroaniline.
-
Elimination Products: If you are using an ethylating agent prone to elimination, such as ethyl bromide, under strongly basic and high-temperature conditions, the formation of ethylene gas as a byproduct is possible. This is generally less of a concern with primary alkyl halides but is something to be aware of.
To improve selectivity, consider a reductive amination approach, which can offer better control over the degree of alkylation.[3][4] This method involves the reaction of 3,5-dichloroaniline with acetaldehyde to form an intermediate imine, which is then reduced in situ to the desired N-ethyl product.
Q3: The purification of my crude product by column chromatography is proving difficult. What strategies can I employ for a more effective separation?
A3: Purification challenges often arise from the close polarity of the desired product, the starting material, and the over-alkylated byproduct.
-
Solvent System Optimization: A systematic approach to selecting the eluent for column chromatography is crucial. Start with a non-polar solvent like hexane or cyclohexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. A common starting point is a low percentage of ethyl acetate in hexane (e.g., 1-5%). Monitor the separation closely using TLC.
-
Acid-Base Extraction: An effective preliminary purification step can be an acid-base workup. Since amines are basic, you can wash the crude reaction mixture (dissolved in an organic solvent like dichloromethane or ether) with a dilute aqueous acid solution (e.g., 1M HCl).[5] This will protonate the amine products and the unreacted aniline, causing them to move into the aqueous layer as their ammonium salts. The organic layer can then be discarded. Subsequently, basifying the aqueous layer with a base like sodium hydroxide (NaOH) will regenerate the free amines, which can then be extracted back into an organic solvent.[6] This process can effectively remove non-basic impurities.
-
Distillation: If your product is thermally stable, distillation under reduced pressure can be an excellent purification method, especially for larger-scale reactions.[7]
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
What are the most common methods for synthesizing this compound?
The two primary synthetic routes are:
-
Direct N-Alkylation: This involves reacting 3,5-dichloroaniline with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.[6] This is a classical nucleophilic substitution reaction.
-
Reductive Amination: This method consists of reacting 3,5-dichloroaniline with acetaldehyde in the presence of a reducing agent.[3][4] Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). This approach can offer higher selectivity for the mono-ethylated product.
What is the optimal temperature range for the direct N-alkylation of 3,5-dichloroaniline?
While the optimal temperature is dependent on the specific reactants and solvent used, a general starting point is between 80°C and 120°C. Due to the reduced nucleophilicity of 3,5-dichloroaniline, reactions at room temperature are often very slow.[1] It is advisable to monitor the reaction progress by TLC to determine the ideal temperature for your specific setup. In some cases, higher temperatures may be required to achieve a reasonable reaction rate.[8]
How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Spot the reaction mixture alongside the starting material (3,5-dichloroaniline) on a TLC plate. The product, this compound, should have a different Rf value. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
What are the safety precautions I should take when working with 3,5-dichloroaniline and ethylating agents?
-
3,5-Dichloroaniline: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[9] Work in a well-ventilated fume hood.
-
Ethylating Agents: Alkyl halides like ethyl bromide are volatile and can be harmful if inhaled. Always handle them in a fume hood.
-
Bases: Strong bases should be handled with care to avoid chemical burns.
Always consult the Safety Data Sheet (SDS) for all chemicals before starting your experiment.
Section 3: Experimental Protocols and Data
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol provides a step-by-step methodology for a common and selective synthesis route.
-
To a round-bottom flask, add 3,5-dichloroaniline (1 equivalent).
-
Dissolve the aniline in a suitable solvent such as methanol or a mixture of 2-propanol and water.[3]
-
Add acetaldehyde (1-1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
In a separate flask, prepare a solution of a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) in the same solvent.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the reducing agent solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3]
Data Summary: Key Reaction Parameters
| Parameter | Direct N-Alkylation | Reductive Amination |
| Ethylating/Carbonyl Source | Ethyl halide (e.g., EtBr, EtI) | Acetaldehyde |
| Typical Temperature | 80 - 140 °C | Room Temperature to 50 °C |
| Key Reagents | Base (e.g., K₂CO₃, NEt₃) | Reducing Agent (e.g., NaBH₃CN) |
| Selectivity for Mono-alkylation | Moderate to Good | Good to Excellent |
| Common Solvents | DMF, DMSO, Acetonitrile | Methanol, 2-Propanol/Water |
Section 4: Visualizing the Workflow
Diagram 1: Reductive Amination Workflow
Caption: Workflow for the synthesis of this compound via reductive amination.
References
- Effect of reaction temperature on the alkylation of aniline by methanolover almost neutral zeolites LiY and NaY - the Research Portal. (1995).
- Gudekar, S., Lokhande, R., Sutar, R., Pednekar, S., Surve, S., & Kolhal, S. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324.
- N-Alkylation of aniline with ethanol over HY and dealuminated HY zeolites. (2025). ResearchGate.
- Application Notes and Protocols for the Polymerization of N-Alkylated Anilines: A Guide for Investigating N-(2-Heptyl)aniline. (2025). Benchchem.
- Seyed, M. P., Behzad, S. H., Mansour, S., & Ebrahimi, S. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.
- An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. (n.d.). ACS Publications.
- One pot synthesis of N-ethylaniline from nitrobenzene and ethanol. (2025). ResearchGate.
- Mechanistic study. (a) Reaction of aniline with alkyl halide under the... (n.d.). ResearchGate.
- Catalytic N-Alkylation of Anilines. (2025). ResearchGate.
- Reductive Amination | Synthesis of Amines. (2025). YouTube.
- Explain the alkylation of aniline class 11 chemistry CBSE. (n.d.). Vedantu.
- Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. (n.d.).
- N-ethyl aniline preparation method. (n.d.). Google Patents.
- N-ETHYL-p-CHLOROANILINE. (n.d.). Organic Syntheses Procedure.
- Synthesis of 3,5-dichloroaniline. (n.d.). PrepChem.com.
- The Chemical Properties and Synthesis Routes of 3,5-Dichloroaniline. (n.d.).
- Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). NIH.
- 3,5-dichloroaniline preparing process. (n.d.). Google Patents.
- Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal.
- 3,5-Dichloroaniline | C6H5Cl2N | CID 12281. (n.d.). PubChem.
- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019). PMC - NIH.
- Method for preparing 3,5-dichloroaniline. (n.d.). Google Patents.
- 3,5-Dichloroaniline. (n.d.). Wikipedia.
- optimization of reaction conditions for N-alkylation of 2-nitroaniline. (n.d.). Benchchem.
- Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. (n.d.). Organic Chemistry Portal.
- 3,5-Dichloroaniline | 626-43-7. (2025). ChemicalBook.
- Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (n.d.). PMC - NIH.
- Dichloroaniline – Knowledge and References. (n.d.). Taylor & Francis.
- Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. (2021). ACS Publications.
- Proposed reaction mechanism for light promoted N-alkylation of... (n.d.). ResearchGate.
- Mechanism of Rearrangement of N-Alkylanilines1. (n.d.). The Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchportal.unamur.be [researchportal.unamur.be]
- 3. jocpr.com [jocpr.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Explain the alkylation of aniline class 11 chemistry CBSE [vedantu.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3,5-dichloro-N-ethylaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3,5-dichloro-N-ethylaniline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges and ensure the integrity of your compound.
Introduction to this compound Purification
This compound (C₈H₉Cl₂N, MW: 190.07) is a substituted aniline that serves as an important intermediate in various synthetic pathways.[1][2] The purity of this compound is critical, as contaminants can lead to unwanted side reactions, lower yields, and compromised biological or material properties in downstream applications.
Substituted anilines are notoriously susceptible to degradation, particularly oxidation and light sensitivity, which often results in discoloration from a colorless or pale yellow solid/liquid to a dark brown mixture.[3][4] Furthermore, by-products from its synthesis—such as unreacted 3,5-dichloroaniline, isomeric impurities, or over-alkylated products—can complicate purification. This guide provides robust solutions to these common challenges.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound is dark brown. What caused this, and is it salvageable?
A: The dark brown color is almost certainly due to oxidative degradation. Anilines are sensitive to air and light, leading to the formation of highly colored polymeric impurities.[4][5] The sample is often salvageable, but it requires purification to remove these impurities. For minor discoloration, passing a solution of the compound through a short plug of silica or activated carbon can be effective. For significant degradation, column chromatography or recrystallization will be necessary. Proper storage after purification is crucial to prevent recurrence.[6]
Q2: What are the most common impurities I should expect in crude this compound?
A: Common impurities typically arise from the synthetic route. These may include:
-
Starting Material: Unreacted 3,5-dichloroaniline.
-
Isomeric Impurities: Other dichloroaniline isomers if the starting material was not pure.[7]
-
Over-Alkylation Products: Small amounts of 3,5-dichloro-N,N-diethylaniline.
-
Solvent Residues: Residual solvents from the reaction or initial workup.
-
Degradation Products: Oxidized, colored impurities as mentioned in Q1.
Analytical techniques like HPLC, GC-MS, and NMR are essential for identifying and quantifying these impurities.[8][9]
Q3: I'm having trouble purifying my compound by column chromatography. It's streaking badly on the TLC plate. What's wrong?
A: This is a classic issue when working with basic compounds like anilines on standard silica gel, which is acidic. The basic amine interacts strongly with the acidic silanol groups on the silica surface, causing poor separation and "tailing" or streaking.
Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent system.[10] A concentration of 0.5-2% TEA in your solvent system is typically sufficient to neutralize the silica surface and achieve sharp, well-defined spots and peaks.[11]
Q4: My compound appears to be decomposing during distillation, even under vacuum. How can I avoid this?
A: While vacuum distillation lowers the boiling point, some anilines can still be thermally labile.[12] If decomposition is observed (e.g., darkening color in the distillation pot, pressure fluctuations), you should use the lowest possible pressure to further reduce the temperature. Ensure your vacuum pump is efficient and the system is free of leaks. If decomposition persists, distillation may not be a suitable method. In this case, non-thermal methods like column chromatography or recrystallization are superior alternatives.
Q5: How should I store my purified this compound to maintain its purity?
A: To prevent degradation, store the purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass container to protect it from air and light.[6][13] Storing it in a cool, dry place, such as a refrigerator or freezer (depending on its physical state), will further slow down potential degradation pathways.[14]
Troubleshooting and Purification Workflow
Navigating the purification of this compound requires a logical approach. The choice of method depends on the nature of the impurities, the scale of the experiment, and the physical state of your crude product.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Failed Recrystallization
If your attempt to recrystallize this compound fails, follow this troubleshooting guide.
Caption: Troubleshooting flowchart for common recrystallization issues.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most versatile method for removing both polar (degradation products, starting aniline) and non-polar (over-alkylated) impurities.
1. Preparation of the Eluent:
-
Based on TLC analysis, prepare an appropriate solvent system. A good starting point for substituted anilines is a mixture of Ethyl Acetate and Hexane.[10]
-
Crucially, add 0.5-1% triethylamine (TEA) to the eluent mixture. This neutralizes the acidic silica gel and prevents peak tailing.[11]
2. Column Packing:
-
Select an appropriately sized column for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column using the "wet" or "slurry" method with your chosen eluent (containing TEA). Ensure the silica bed is well-compacted and free of air bubbles.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
For poorly soluble samples: Use "dry loading." Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[11]
4. Elution and Fraction Collection:
-
Begin eluting the column with the prepared solvent system. Apply positive pressure (flash chromatography) for a consistent flow rate.
-
Collect fractions and monitor the separation by TLC. Combine the fractions containing the pure product.
5. Product Recovery:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent and triethylamine.
Protocol 2: Purification by Recrystallization
This method is ideal if the crude product is a solid with a relatively high purity (>80-85%) and the impurities have different solubility profiles.
1. Solvent Selection:
-
The key is to find a solvent (or solvent pair) in which this compound is sparingly soluble at room temperature but highly soluble when hot.
-
Based on the properties of the parent 3,5-dichloroaniline, good candidates to test on a small scale include ethanol, isopropanol, or a hexane/ethyl acetate mixture.[15]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate with a stirrer). Add just enough hot solvent to fully dissolve the solid.
3. Decolorization (Optional):
-
If the hot solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the carbon and any insoluble impurities.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Purity Assessment by HPLC
A standard Reverse-Phase HPLC (RP-HPLC) method is suitable for determining the final purity of your compound.[9]
1. Standard & Sample Preparation:
-
Prepare a stock solution of the purified compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
Create a working sample for injection by diluting the stock solution to ~0.1 mg/mL with the mobile phase.
2. HPLC Conditions (Typical):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water (both containing 0.1% formic acid for better peak shape). For example: Start with 60% ACN, ramp to 95% ACN over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks.
Data Summary Table
| Purification Method | Recommended Solvents / Conditions | Pros | Cons |
| Recrystallization | Alcohols (Ethanol, Isopropanol), Hexane/Ethyl Acetate, Toluene. | Excellent for high purity on a large scale; removes baseline impurities effectively. | Requires the compound to be a solid; may have lower recovery; not effective if impurities have similar solubility. |
| Vacuum Distillation | N/A (neat liquid) | Good for removing non-volatile impurities or residual high-boiling solvents. | Risk of thermal decomposition; not effective for separating compounds with close boiling points.[12] |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate + 0.5-1% Triethylamine.[10] | Highly versatile; separates compounds with similar polarities; effective for colored impurities. | Can be labor-intensive and require large volumes of solvent; potential for sample loss on the column. |
References
- Vertex AI Search. 3,5-Dichloroaniline - SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS.
- Fisher Scientific. SAFETY DATA SHEET.
- Aarti Industries. 626-43-7_GPS_3,5-Dichloroaniline (CL-4 PUBLIC) (CL-1 CONFIDENTIAL). (2025-04-10).
- Fisher Scientific. SAFETY DATA SHEET.
- PubChem. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281.
- Synquest Labs. 3,5-Dichloroaniline.
- Sigma-Aldrich. 3,4-Dichloro-N-methylaniline | 40750-59-2.
- SIELC Technologies. Separation of 3,5-Dichloroaniline on Newcrom R1 HPLC column.
- CookeChem. This compound , 96% , 42266-02-4.
- Google Patents. CN103102276A - Method for preparing 3,5-dichloroaniline.
- Organic Syntheses Procedure. N-ETHYL-p-CHLOROANILINE.
- Wikipedia. 3,5-Dichloroaniline.
- MDPI. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
- Benchchem. Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.
- PubChem. This compound | C8H9Cl2N | CID 6424798.
- CymitQuimica. This compound.
- Google Patents. CN1690040A - 3,5-dichloroaniline preparing process.
- CAMEO Chemicals - NOAA. N-ETHYLANILINE.
- Quick Company. Process For Preparation Of 3, 5 Dichloroaniline.
- Google Patents. SU1199199A3 - Method of producing 3,5-dichloraniline.
- University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- PubChem. 3-Chloroaniline | C6H6ClN | CID 7932.
- MDPI. Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. (2020-05-21).
- Google Patents. CN103145562A - N-ethyl aniline preparation method.
- PubChem. N-Ethylaniline | C8H11N | CID 7670.
Sources
- 1. This compound , 96% , 42266-02-4 - CookeChem [cookechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 3,5-Dichloroaniline [intersurfchem.net]
- 14. 3,4-Dichloro-N-methylaniline | 40750-59-2 [sigmaaldrich.com]
- 15. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
Resolving co-eluting peaks in chromatography of dichloroaniline isomers
Technical Support Center: Resolving Co-eluting Dichloroaniline Isomers
Welcome to the technical support center for chromatographic analysis of dichloroaniline (DCA) isomers. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common separation challenges, particularly co-elution. Dichloroanilines, with six positional isomers, often present a significant analytical challenge due to their similar physicochemical properties.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve baseline separation and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows a single, broad peak for my DCA isomer mix. How can I confirm if this is co-elution?
A1: A broad or asymmetrical peak is a strong indicator of co-eluting compounds.[2] To confirm, utilize your detector's capabilities.
-
Diode Array Detector (DAD/PDA): A peak purity analysis is the most definitive method.[3] The detector scans across the peak, collecting multiple UV spectra. If all the spectra are identical, the peak is likely pure. If they differ, it confirms the presence of multiple, co-eluting compounds.[2]
-
Mass Spectrometer (MS): If you are using LC-MS or GC-MS, you can examine the mass spectra across the peak. A shift in the fragmentation pattern or the presence of different molecular ions at different points in the peak indicates co-elution.[2]
-
Peak Asymmetry: Look for shoulders on the peak, which are sudden discontinuities, as opposed to gradual tailing. A shoulder is a classic sign of two peaks merging.[2][3]
Q2: I'm seeing significant peak tailing with my dichloroaniline isomers. What is the likely cause and how can I fix it?
A2: Peak tailing for basic compounds like anilines is often caused by strong interactions with acidic silanol groups on the silica-based stationary phase.
-
Use an End-Capped Column: Modern, high-purity silica columns with robust end-capping are designed to minimize these secondary interactions.
-
Adjust Mobile Phase pH: For reverse-phase HPLC, increasing the mobile phase pH can neutralize the basic amine group, reducing its interaction with silanols. However, be mindful of your column's pH stability range; many silica-based columns are not stable above pH 8.[4]
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, improving peak shape.
-
Consider an Amine-Specific Column: Columns with an amine-bonded stationary phase provide an alkaline environment that can significantly improve the peak shape for basic compounds without needing mobile phase modifiers.[5][6]
Q3: Can I use normal-phase chromatography to separate DCA isomers?
A3: Yes, normal-phase chromatography can be effective for separating positional isomers.[7][8] The separation is based on the differential interaction of the isomers with a polar stationary phase (like silica or alumina) and a non-polar mobile phase. However, reversed-phase HPLC and gas chromatography are more commonly employed for this application.
Troubleshooting Guides
Guide 1: Resolving the Critical Pair: 2,3-DCA and 2,4-DCA in Gas Chromatography
The co-elution of 2,3- and 2,4-dichloroaniline is a frequently encountered problem in GC analysis.[9] This guide provides a systematic approach to achieve their separation.
Problem: Incomplete separation of 2,3-DCA and 2,4-DCA using a standard non-polar GC column.
Underlying Principle: The boiling points of 2,3-DCA (252 °C) and 2,4-DCA (245 °C) are very close, making their separation on a standard non-polar column that separates primarily by boiling point difficult.[10][11] Achieving separation requires a stationary phase that can exploit subtle differences in their polarity and structure.
Step-by-Step Protocol:
-
Stationary Phase Selection:
-
Initial Attempt (Non-polar): A 5% phenyl-methylpolysiloxane column is a common starting point for general-purpose analysis but may not resolve this critical pair.[12]
-
Intermediate Polarity: If the non-polar column fails, switch to a more polar stationary phase. A polyethylene glycol (PEG) or "WAX" type column can provide different selectivity.
-
Specialized Phases: For complete resolution of all six isomers, specialized stationary phases may be necessary. Columns coated with nicotinic acid have been shown to effectively separate all six DCA isomers, including the 2,3- and 2,4- pair.[13][14][15]
-
-
Temperature Program Optimization:
-
Lower Initial Temperature: Start with a lower initial oven temperature to increase the interaction of the analytes with the stationary phase.
-
Slow Ramp Rate: A slower temperature ramp rate (e.g., 2-5 °C/min) will provide more time for the separation to occur on the column.
-
-
Carrier Gas Flow Rate Adjustment:
-
Lowering the carrier gas flow rate (e.g., from 1.5 mL/min to 1.0 mL/min) can increase the efficiency of the separation, leading to narrower peaks and better resolution.
-
-
Derivatization (Optional):
| Parameter | Starting Condition | Optimized Condition |
| Column | 5% Phenyl-methylpolysiloxane | Polyethylene Glycol (WAX) or Nicotinic Acid coated |
| Oven Program | 100°C (1 min), ramp 10°C/min to 250°C | 80°C (2 min), ramp 5°C/min to 240°C |
| Carrier Gas Flow | 1.5 mL/min Helium | 1.0 mL/min Helium |
Guide 2: Optimizing HPLC Methods for Complete Isomer Separation
Problem: Co-elution of multiple DCA isomers in a reversed-phase HPLC method.
Underlying Principle: The separation of positional isomers in reversed-phase HPLC is influenced by subtle differences in their hydrophobicity and interactions with the stationary phase. The key to resolving them is to manipulate the selectivity of the chromatographic system by adjusting the mobile phase composition and choosing an appropriate stationary phase.[2][3]
Step-by-Step Protocol:
-
Mobile Phase Optimization:
-
Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the selectivity of the separation.[18][19]
-
Solvent Strength: Decrease the percentage of the organic solvent in the mobile phase. This will increase retention times and provide more opportunity for the isomers to separate.[18]
-
pH Adjustment: The pKa of the conjugate acid of dichloroanilines is around 2-3.[10] Operating the mobile phase at a pH below this value will result in the anilines being protonated, which can alter their retention and selectivity. Adding a small amount of an acid like formic or phosphoric acid is common.[19][20]
-
-
Stationary Phase Selection:
-
Standard C18: A standard C18 column is a good starting point, but may not provide sufficient selectivity for all isomers.
-
Phenyl-Hexyl or PFP Columns: For aromatic positional isomers, columns with phenyl or pentafluorophenyl (PFP) stationary phases are often excellent choices.[21] These columns offer alternative separation mechanisms, such as π-π interactions, which can be highly effective for separating isomers.[7][21]
-
Chiral Stationary Phases (CSPs): Even for achiral compounds, CSPs can sometimes provide unique selectivity for separating positional isomers due to their complex three-dimensional structures.[22][23]
-
-
Temperature Control:
-
Lowering the column temperature can sometimes improve resolution, although it will also increase analysis time and backpressure.
-
| Parameter | Starting Condition | Optimized Condition 1 | Optimized Condition 2 |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 30-70% B in 15 min | 20-60% B in 20 min | 30-70% B in 15 min |
| Temperature | 30°C | 30°C | 25°C |
Visualizing the Troubleshooting Process
A logical workflow is essential when tackling co-elution problems. The following diagrams illustrate a general troubleshooting approach and a decision tree for method development.
Caption: General troubleshooting workflow for co-eluting peaks.
Caption: Decision tree for DCA isomer separation method development.
References
- Bombaugh, K. J. (1965). Separation of Mono- and Dichloroaniline Isomers by Gas Chromatography. Analytical Chemistry, 37(1), 72–74. [Link]
- Ono, A. (1982). Technical Note: Separation of Dichloroaniline Isomers by GLC on Supports Treated with Heteroaromatic Compounds. Journal of Chromatographic Science, 20(8), 387-388. [Link]
- Ono, A. (1982). Separation of Dichloroaniline Isomers by GLC on Supports Treated with Heteroaromatic Compounds.
- Polite, L. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs. [Link]
- Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
- Ono, A. (1982). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst, 107, 600-605. [Link]
- Bombaugh, K. J. (1965). Separation of Mono- and Dichloroaniline Isomers by Gas Chromatography.
- Li, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Chromatography Forum. (2017).
- Farkas, T., et al. (2021).
- ResearchGate. (n.d.).
- Wikipedia. (2023). Dichloroaniline. [Link]
- ResearchGate. (2019).
- Angerer, J., et al. (2001). Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure. PubMed. [Link]
- Welch Materials, Inc. (2024).
- Wikipedia. (2024). 2,5-Dichloroaniline. [Link]
- PubChem. (n.d.). 2,4-Dichloroaniline.
- PubChem. (n.d.). 2,3-Dichloroaniline.
- Scientific Research Publishing. (2012). A. Ono, “Gas-Liquid Chromatographic Separation of Toluidine, Chloroaniline and Dichloroaniline Isomers on Various Stationary Phases Including Heteroaromatic Compounds,” Analyst, Vol. 107, No. 1275, 1982, pp. 600-605. [Link]
- ResearchGate. (n.d.).
- Wang, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI. [Link]
- ResearchGate. (n.d.). HPLC chromatograms of chloroaniline isomers (1.12 mmol L − 1). [Link]
- Biotage. (2023).
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- de Souza, A. C. S., et al. (2016). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. [Link]
- Biotage. (2023).
- Wang, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. NIH. [Link]
- Ohnishi, A., et al. (2020).
- Scribd. (n.d.). Chiral Drug Separation.
- ResearchGate. (2016).
- Narayanan, P., et al. (n.d.). Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals. [Link]
- Macedonian Pharmaceutical Bulletin. (n.d.).
- Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
- The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
- SIELC Technologies. (n.d.). Separation of 2,5-Dichloroaniline on Newcrom R1 HPLC column.
- PMC. (n.d.).
- Wang, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. PubMed. [Link]
Sources
- 1. Dichloroaniline - Wikipedia [en.wikipedia.org]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. youtube.com [youtube.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. separation of positional isomers - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Separation of 2,5-Dichloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. welch-us.com [welch-us.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: A Guide to the Storage and Handling of 3,5-dichloro-N-ethylaniline
Welcome to the technical support center for 3,5-dichloro-N-ethylaniline. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this critical intermediate. From our field experience, improper storage is the most common cause of experimental variability and failure when working with substituted anilines. This document provides a comprehensive overview of the degradation mechanisms and offers robust, field-proven protocols to ensure the long-term integrity of your material.
Section 1: The Science of Degradation - Understanding the "Why"
This compound, like most aromatic amines, is susceptible to degradation from multiple environmental factors. The high electron density of the aromatic ring, enhanced by the nitrogen atom's lone pair, makes the molecule vulnerable to oxidative processes.[1] Understanding these pathways is the first step toward prevention.
The primary drivers of degradation are:
-
Oxidation: This is the most significant degradation pathway. Atmospheric oxygen acts as an oxidizing agent, leading to the formation of highly colored conjugated impurities, such as quinone-imines, and eventually, polymeric materials.[1][2][3] This process is often auto-catalytic and is the primary reason for the characteristic darkening of the compound from a colorless or light-yellow solid to brown or red.[4][5]
-
Photodegradation: Aromatic amines can absorb light in the environmental UV spectrum (>290 nm), which can provide the activation energy needed to initiate oxidation or other decomposition reactions.[5][6][7] Dichloroanilines, specifically, have been shown to be sensitive to light and may undergo direct photolysis.[6][8][9][10]
-
Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including oxidation.[4][8] While stable at recommended temperatures, prolonged exposure to heat will significantly shorten the shelf-life of the compound.
The interplay of these factors creates a synergistic effect, where exposure to one factor (e.g., light) can initiate a process that is then accelerated by another (e.g., heat and oxygen).
Caption: Key environmental factors that initiate and accelerate the degradation of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why has my this compound sample turned brown? A color change, typically to yellow, brown, or even dark red, is a clear visual indicator of chemical degradation.[1][4][5] This is caused by the formation of oxidized, colored byproducts resulting from exposure to air (oxygen) and/or light.
Q2: What are the ideal storage conditions for this compound? To ensure maximum stability, the compound should be stored under an inert atmosphere (nitrogen or argon), protected from light in an amber or opaque container, and kept refrigerated at 2-8°C. The container must be tightly sealed to prevent moisture and air ingress.[3][7]
Q3: Is it absolutely necessary to store it under an inert atmosphere? Yes. For long-term stability and to guarantee the high purity required for most applications, an inert atmosphere is critical. Oxygen is the primary reactant in the main degradation pathway.[2] Displacing oxygen with an inert gas like nitrogen or argon is the most effective preventative measure.[7][11]
Q4: Can I store it at room temperature for short periods? While short-term exposure to ambient temperature (e.g., during weighing or experiment setup) is generally acceptable if done quickly, we do not recommend storing the material at room temperature. Each exposure to elevated temperature, light, and air contributes to cumulative degradation. For multi-use containers, it is crucial to return the compound to the recommended storage conditions promptly.
Q5: The material arrived with a slight yellow tint. Is it still usable? A very slight yellow tint may not significantly impact all applications, but it does indicate the onset of minor degradation. The usability of the material depends entirely on the sensitivity of your experiment. For applications requiring the highest purity, such as synthesizing analytical standards or in late-stage drug development, we recommend performing a quality control check (e.g., via HPLC) before use.[3]
Section 3: Troubleshooting Guide
This guide will help you diagnose and address issues related to the stability of this compound.
| Observed Problem | Probable Cause | Recommended Action & Rationale |
| Significant Color Change | Advanced Degradation: The compound has undergone significant oxidation and/or photodegradation due to improper storage (prolonged exposure to air, light, or heat).[1][4][5] | 1. Quarantine: Do not use the material in critical experiments. 2. Purity Analysis: Quantify the purity using a validated analytical method like HPLC-UV or GC-NPD to determine the extent of degradation.[12][13][14] 3. Consider Purification: For less sensitive applications, purification via recrystallization or column chromatography may be an option. However, it is generally more reliable to use a fresh, high-purity lot. 4. Review Protocols: Immediately review and correct your internal storage and handling procedures. |
| Unexpected Side Products in Reaction | Reactive Impurities: Degradation products may be more reactive than the parent compound, leading to unexpected reaction pathways or byproducts. | 1. Confirm Purity of Starting Material: Analyze a sample of the this compound used in the reaction. 2. Isolate and Characterize: If possible, isolate the unexpected byproduct and characterize it (e.g., via LC-MS) to help deduce the problematic impurity. 3. Use a New Lot: Repeat the experiment using a new, unopened lot of high-purity starting material that has been stored correctly. |
| Poor or Non-Reproducible Analytical Results | Inaccurate Standard Concentration: If the degraded material is used to create a standard or stock solution, its concentration will be lower than calculated, leading to inaccurate quantification in your assays. | 1. Visually Inspect Standard: Check the solid material or stock solution for any discoloration. 2. Prepare Fresh Standards: Prepare a new stock solution from a fresh, unopened container of the compound. 3. Implement QC Checks: Regularly check the purity of your analytical standards against a certified reference material or a freshly opened lot. |
**Section 4: Protocols for Verification and Handling
Adherence to strict protocols is a self-validating system for ensuring chemical integrity.
Protocol 4.1: Recommended Storage and Handling Workflow
This workflow should be implemented immediately upon receiving a new container of this compound.
Caption: Recommended workflow for receiving and handling this compound.
Step-by-Step Handling Procedure:
-
Upon Receipt: Visually inspect the container for an intact seal and note the compound's initial color.
-
Initial Storage: If acceptable, log the material and immediately place it in a dark, refrigerated (2-8°C) environment.
-
Dispensing: Before opening, allow the container to equilibrate to room temperature to prevent water condensation on the cold solid.
-
Handling: Weigh the required amount quickly, minimizing exposure to ambient light and air.
-
Resealing: Before resealing, gently flush the container's headspace with a dry, inert gas (nitrogen or argon) to displace the air.[2][7]
-
Return to Storage: Ensure the container is tightly closed and promptly return it to the refrigerated, dark storage location.[15]
Protocol 4.2: Quality Control - Purity Assessment via HPLC-UV
This protocol provides a framework for assessing the purity of this compound and detecting degradation products.
-
Objective: To quantify the main peak (this compound) and identify the presence of impurity peaks.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.[14]
-
Methodology:
-
Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase suitable for separating aromatic compounds (e.g., a mixture of acetonitrile and water).
-
Standard Preparation: Accurately weigh and dissolve a reference sample (ideally from a new, unopened container) in the mobile phase or a compatible solvent (e.g., methanol) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a dilution for injection (e.g., 10 µg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same target concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, e.g., 4.6 x 250 mm.[14]
-
Flow Rate: 0.7-1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength where anilines absorb strongly (e.g., ~240-254 nm). A photodiode array (PDA) detector is ideal for inspecting peak purity and impurity spectra.
-
Column Temperature: 30 °C.[14]
-
-
Analysis:
-
Inject the standard and the sample.
-
Compare the chromatograms. The retention time of the main peak in the sample should match the standard.
-
Calculate the purity of the sample using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
-
-
Interpretation: A high-purity sample will show a single, sharp main peak. The presence of multiple, smaller peaks, especially those eluting earlier (often more polar oxidized species), indicates degradation.
Section 5: Summary of Best Practices
For quick reference, this table summarizes the critical storage parameters.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of oxidative and thermal degradation.[3] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces atmospheric oxygen, the primary driver of oxidation.[2][7][11] |
| Light | Protect from Light | Prevents photodegradation; use amber or opaque containers.[4][5][6] |
| Container | Tightly Sealed | Prevents ingress of atmospheric oxygen and moisture.[15][16] |
| Incompatibilities | Store away from acids, acid chlorides, acid anhydrides, and strong oxidizing agents. | Avoids rapid, and potentially hazardous, chemical reactions.[4][9][10][15] |
By implementing these scientifically grounded storage and handling protocols, you can ensure the chemical integrity of your this compound, leading to more reliable, reproducible, and successful experimental outcomes.
References
- PubChem. (n.d.). 2,5-Dichloroaniline. National Center for Biotechnology Information.
- PubChem. (n.d.). 2,4-Dichloroaniline. National Center for Biotechnology Information.
- Yunus, W. M. Z. W., et al. (2013). DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. Malaysian Journal of Analytical Sciences, 17(3), 394-402.
- MDPI. (2024). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms.
- Luh, T. Y., & Fung, S. H. (1979). A Convenient One-Pot Synthesis of N-Alkylanilines from Benzanilides.
- U.S. Environmental Protection Agency. (1996).
- ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine.
- U.S. Environmental Protection Agency. (1984).
- BenchChem. (2025). Preventing oxidation of 2'-Aminoacetophenone during storage.
- Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
- Fisher Scientific. (2025).
- Beilstein-Institut. (2021). Quantification of aniline and N-methylaniline in indigo. Beilstein Journal of Organic Chemistry, 17, 2588-2597.
- ResearchGate. (2017).
- ACS Publications. (2017). Probing the Chemical Stability of Aniline under High Pressure. The Journal of Physical Chemistry C, 121(12), 6874-6881.
- ResearchGate. (2017). Probing the Chemical Stability of Aniline Under High-Pressure.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 2,4-Dichloro-6-methylaniline.
- Fisher Scientific. (2025).
- U.S. Department of Energy. (2021).
- BenchChem. (2025).
- Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
- International Journal of Electrochemical Science. (2017). Effect of Polymerization of Aniline on Thermal Stability, Electrical Conductivity and Band Gap of Graphene Oxide/PolyanilineNano.
- Wikipedia. (n.d.). Aniline.
- TCI Chemicals. (2025). Safety Data Sheet - N-(2-Cyanoethyl)-N-ethylaniline.
- Arkat USA, Inc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information.
- Semantic Scholar. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Taylor & Francis Online. (1979).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- PubChem. (n.d.). 3,5-Dichloro-4-methylaniline. National Center for Biotechnology Information.
- PubChem. (n.d.). 3,5-Dichloro-N-methylaniline. National Center for Biotechnology Information.
- PubChem. (n.d.). N-Ethylaniline. National Center for Biotechnology Information.
- BYJU'S. (n.d.).
- YouTube. (2023). Halogenation of Alkenes | Mechanism | Stereochemistry | Examples.
- Chemistry LibreTexts. (2023).
- YouTube. (2023).
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3,4-Dichloroaniline | 95-76-1 [chemicalbook.com]
- 5. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,5-Dichloroaniline CAS#: 95-82-9 [m.chemicalbook.com]
- 10. 2,5-Dichloroaniline | 95-82-9 [chemicalbook.com]
- 11. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 12. epa.gov [epa.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
Troubleshooting low ionization efficiency in MS analysis of 3,5-dichloro-N-ethylaniline
Welcome to the technical support center for the mass spectrometric analysis of challenging analytes. This guide is dedicated to researchers, scientists, and drug development professionals encountering low ionization efficiency with 3,5-dichloro-N-ethylaniline. As a moderately non-polar and weakly basic compound, its analysis can be non-trivial. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to enhance your signal intensity and achieve robust, reproducible results.
Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section addresses the most common issues encountered during the MS analysis of this compound in a direct question-and-answer format.
Q1: I am seeing a very weak or no signal for my analyte in positive ion ESI. What is the most likely cause?
A1: The most common cause is inefficient protonation of the aniline nitrogen. This compound is a weak base due to the electron-withdrawing effects of the two chlorine atoms on the aromatic ring. In Electrospray Ionization (ESI), signal intensity for basic compounds is highly dependent on the availability of protons in the mobile phase to form the desired [M+H]+ ion.[1][2][3] If your mobile phase is neutral or has insufficient acidic modifier, the analyte will remain largely in its neutral state, leading to poor ionization efficiency.
Q2: How can I improve the protonation and signal of my analyte in ESI?
A2: The primary strategy is to lower the pH of your mobile phase.[1][4][5] Adding a volatile organic acid is standard practice.
-
Recommendation: Start by adding 0.1% formic acid to both the aqueous and organic mobile phase components.[6] This will ensure a consistent, low-pH environment that promotes the protonation of the analyte before and during the electrospray process.[1][7] For weakly basic compounds, ensuring they are fully protonated in solution before entering the ESI source is critical for maximizing signal intensity.[1][2]
Q3: I've added formic acid, but my signal is still poor. Should I consider a different ionization technique?
A3: Yes. If ESI is not providing adequate sensitivity even after mobile phase optimization, Atmospheric Pressure Chemical Ionization (APCI) is an excellent alternative for a molecule like this compound.[8][9]
-
Causality: APCI is generally better suited for less polar, more volatile, and thermally stable compounds with lower molecular weights (<1500 Da).[8][10][11][12] Unlike ESI, which relies on solution-phase chemistry, APCI ionizes the analyte in the gas phase.[13] The analyte is vaporized at high temperature and then ionized by reacting with charged solvent molecules generated by a corona discharge.[11][13] This mechanism is often more efficient for moderately non-polar compounds that do not readily ionize in solution.[9]
Q4: My signal is inconsistent and sometimes disappears completely, especially when analyzing samples from a biological matrix. What could be happening?
A4: This is a classic sign of matrix effects , specifically ion suppression.[14][15] Co-eluting endogenous compounds from your sample matrix (e.g., salts, lipids, other metabolites) can interfere with the ionization of your target analyte in the MS source.[14][16][17] These matrix components can compete with your analyte for ionization or alter the physical properties of the ESI droplets, hindering the release of analyte ions into the gas phase.[18] ESI is generally more susceptible to matrix effects than APCI.[16][19]
-
Troubleshooting Steps:
-
Improve Chromatography: Ensure your analyte is chromatographically separated from the bulk of the matrix components.
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup protocol (e.g., Solid-Phase Extraction - SPE) to remove interfering substances before injection.
-
Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is identical to your samples to compensate for the suppression effect.[15][17]
-
Q5: I see a signal, but it's not at the expected m/z for [M+H]+. Instead, I see other ions. What are these?
A5: You are likely observing adduct formation. In ESI, analytes can form ions with other species present in the mobile phase or from contaminants.[20]
-
Common Adducts (Positive Mode):
-
Sodium [M+Na]+ and Potassium [M+K]+: These are very common and arise from trace amounts of salts in glassware, solvents, or the sample itself.
-
Ammonium [M+NH4]+: This will be prominent if you use ammonium-based buffers like ammonium formate or acetate.[21]
-
-
Adducts in Negative Mode:
-
Impact: Adduct formation can split your analyte signal across multiple ions, reducing the intensity of your target [M+H]+ ion and complicating quantification.
Part 2: Systematic Troubleshooting Workflow
When initial attempts fail, a systematic approach is necessary. This workflow guides you from initial assessment to advanced optimization.
Logical Troubleshooting Diagram
Below is a DOT script for a Graphviz diagram that outlines the logical flow for troubleshooting low ionization efficiency.
Caption: Troubleshooting workflow for low MS signal of this compound.
Part 3: Experimental Protocols & Data Interpretation
Protocol 1: Mobile Phase and ESI Source Optimization
This protocol provides a systematic way to tune your instrument for maximum sensitivity in positive mode ESI.
Objective: To find the optimal mobile phase composition and ESI source parameters for the [M+H]+ ion of this compound (Expected m/z: 190.01 for C8H10Cl2N).
Materials:
-
This compound standard solution (e.g., 1 µg/mL in 50:50 Acetonitrile:Water).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile or methanol.
-
Additive: High-purity formic acid.
-
Infusion pump or LC system.
Methodology:
-
Prepare Modified Mobile Phase: Add 0.1% formic acid to both Mobile Phase A and Mobile Phase B. This ensures a consistent pH throughout your gradient.[6][21]
-
Analyte Infusion: Using a tee-piece, infuse the standard solution at a low flow rate (e.g., 5-10 µL/min) into the mobile phase stream from your LC (e.g., 0.2-0.4 mL/min).
-
Initial Instrument Settings (Positive ESI): Begin with typical starting parameters.
-
Systematic Parameter Optimization (One-Factor-at-a-Time):
-
Capillary Voltage: While monitoring the m/z 190.01 signal, vary the voltage from 3.0 kV to 5.0 kV in 0.5 kV increments. Record the intensity at each step. High voltages can sometimes cause fragmentation.[6]
-
Drying Gas Temperature: Adjust the temperature from 250 °C to 450 °C in 50 °C increments. Higher temperatures improve desolvation but can cause thermal degradation of the analyte.[6][25]
-
Nebulizer Pressure: Vary the pressure from 20 to 60 psi. Higher pressure creates finer droplets, aiding desolvation, but excessive pressure can suppress the signal.[6]
-
Fragmentor Voltage: Gradually increase this voltage and monitor for the appearance of fragment ions. A study on related dichloroanilines identified major fragments at m/z 128.0 and 75.1 after collision-induced dissociation, which could potentially appear in-source if the voltage is too high.[27] The goal is to maximize the precursor ion (m/z 190.01) intensity.
-
-
Data Evaluation: Plot the signal intensity against each parameter to find the optimal setting. Use these optimized parameters for your analytical run.
Data Interpretation Table:
| Parameter | Range Tested | Optimal Value | Rationale for Selection |
| Mobile Phase pH | 7.0 vs. ~2.7 (0.1% FA) | ~2.7 | Low pH is essential to protonate the weakly basic aniline nitrogen, significantly boosting [M+H]+ formation.[1][7] |
| Capillary Voltage | 3.0 - 5.0 kV | 4.0 kV | Provided the highest stable signal without evidence of electrical discharge. |
| Drying Gas Temp. | 250 - 450 °C | 350 °C | Balanced efficient solvent evaporation with analyte stability; higher temps showed a slight signal decrease. |
| Nebulizer Pressure | 20 - 60 psi | 45 psi | Produced the most stable spray and highest ion current. |
| Fragmentor Voltage | 70 - 150 V | 85 V | Maximized precursor ion intensity while keeping in-source fragmentation to a minimum. |
Protocol 2: Switching to and Optimizing APCI
Objective: To establish and optimize APCI conditions if ESI proves insufficient.
Methodology:
-
Install APCI Source: Switch from the ESI to the APCI source on your mass spectrometer.
-
Analyte Infusion: Use the same infusion setup as in Protocol 1.
-
Initial Instrument Settings (Positive APCI):
-
Systematic Parameter Optimization:
-
Vaporizer Temperature: This is the most critical parameter in APCI. It must be high enough to completely vaporize the analyte and solvent before the ionization region.[11][13] Test a range from 350 °C to 500 °C.
-
Corona Current: Adjust the current (e.g., 1-5 µA). A higher current increases the density of reactant ions but can also increase noise. Find the best signal-to-noise ratio.
-
-
Compare Results: Directly compare the absolute signal intensity and signal-to-noise ratio achieved with optimized APCI versus optimized ESI to make a final decision on the ionization method for your application.
Advanced Strategy: Chemical Derivatization for Negative Mode
If positive mode detection remains problematic, an alternative is to derivatize the aniline to make it amenable to negative ion analysis. A published method for 3,5-dichloroaniline in urine utilizes derivatization with pentafluoropropionic anhydride (PFPA) .[28] This reaction attaches a highly electronegative group to the aniline nitrogen, making it ionize very efficiently in negative ion mode via electron capture. The resulting derivative can be monitored with extremely high sensitivity.[28]
Part 4: Understanding the Core Scientific Principles
Ionization Mechanisms: ESI vs. APCI
A clear understanding of how these techniques work is crucial for effective troubleshooting.
Caption: Comparison of ESI (solution-phase) and APCI (gas-phase) ionization pathways.
The key takeaway is that ESI efficiency is dictated by the analyte's ability to be charged in solution, whereas APCI efficiency depends on its thermal stability, volatility, and gas-phase proton affinity.[8][10][13] For a weakly basic, moderately non-polar compound like this compound, the gas-phase proton transfer mechanism of APCI can be more favorable than the solution-based mechanism of ESI.
References
- ruthigen. How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
- Agilent Technologies. Optimizing the Agilent Multimode Source.
- Journal of the American Society for Mass Spectrometry. Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. ACS Publications.
- CORE. Formation and Decompositions of Chloride Adduct Ions, [M Cl] , in Negative Ion Electrospray Ionization Mass Spectrometry.
- Kostiainen, R., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLoS ONE, 11(12), e0167502.
- Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1087-1088, 75-82.
- ResearchGate. How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. (2013).
- LabX. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry.
- LCGC International. Tips for Optimizing Key Parameters in LC–MS.
- Gu, M., et al. (2020). Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification. Analytical Chemistry, 92(15), 10697-10705.
- Journal of Chromatographic Science. Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
- Wikipedia. Atmospheric-pressure chemical ionization.
- Matuszewski, B. K. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.
- Wernisch, S., & Lindner, W. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International, 32(10), 20-27.
- Gómez, P. A. (2014). pH and ionic strength influence in the electrospray ionization-mass spectrometry. University of Barcelona.
- Li, Y., et al. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 11(21), 3465.
- Liigand, J., et al. (2017). pH Effects on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 28(3), 461-469.
- National High Magnetic Field Laboratory. Atmospheric Pressure Chemical Ionization (APCI). (2025).
- Semantic Scholar. pH Effects on Electrospray Ionization Efficiency.
- LCGC International. Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017).
- G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. (2023).
- Semantic Scholar. matrix effects in liquid chromatography-mass spectrometry.
- Candioti, L. V., et al. (2014). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Mass Spectrometry, 49(4), 283-287.
- ResearchGate. (PDF) pH Effects on Electrospray Ionization Efficiency. (2016).
- ResearchGate. An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2025).
- Bristow, T. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of the American Society for Mass Spectrometry, 32(5), 1148-1163.
- YouTube. ESI vs APCI. Which ionization should I choose for my application?. (2024).
- HALO Columns. BIOCLASS Mobile Phase Additive Selection for LC-MS.
- LCGC International. Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. (2021).
- ResearchGate. Formation and decomposition of chloride adduct ions, [M + Cl]−, in negative ion electrospray ionization mass spectrometry. (2025).
- ResearchGate. Site of protonation of N-alkylanilines. (2025).
- Hardt, J., & Angerer, J. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 21(22), 3656-3662.
- BenchChem. Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- de Oliveira, A. M., et al. (2019). Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix. Food Chemistry, 297, 124963.
- Thermo Fisher Scientific. Important Qualities of Mobile Phase Additives for LC-MS Applications. (2023).
- ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025).
- Jirásko, R., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 118.
- CovaChem. LCMS HPLC Additives Ampules Optimal Ionization and Separation.
- MtoZ Biolabs. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds.
- ResearchGate. Mass analyzed threshold ionization spectroscopy of deuterium substituted N-methylaniline and N-ethylaniline cations: Isotope effect on transition energy and large amplitude vibrations. (2025).
- AxisPharm. Electrospray and APCI Mass Analysis.
- Hu, Y., & Cooks, R. G. (2000). Formation and decompositions of chloride adduct ions, [M + Cl]-, in negative ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(11), 932-941.
- ResearchGate. Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. (2025).
- Jäntti, M., et al. (2005). Comparison of electrospray, atmospheric pressure chemical ionization, and atmospheric pressure photoionization in the identification of apomorphine, dobutamine, and entacapone phase II metabolites in biological samples. Journal of Mass Spectrometry, 40(8), 1055-1065.
- Agilent. Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018).
- Chang, H. C., et al. (2022). Electrospray ionization in-source decay of N-glycans and the effects on N-glycan structural identification. Rapid Communications in Mass Spectrometry, 36(17), e9352.
- Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2169-2176.
- ResearchGate. A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. (2025).
Sources
- 1. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ub.edu [ub.edu]
- 4. pH Effects on Electrospray Ionization Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] pH Effects on Electrospray Ionization Efficiency | Semantic Scholar [semanticscholar.org]
- 6. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 11. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 12. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 13. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] MATRIX EFFECTS IN LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY | Semantic Scholar [semanticscholar.org]
- 19. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. longdom.org [longdom.org]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. Formation and decompositions of chloride adduct ions, - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. agilent.com [agilent.com]
- 26. Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Halogenated Anilines
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of halogenated anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. The information herein is structured in a question-and-answer format to directly address specific issues.
Troubleshooting Guide: Common Separation Problems
Issue 1: Poor Peak Shape (Tailing)
Q1: My chromatogram shows significant peak tailing for my halogenated aniline analytes. What is the primary cause and how can I fix it?
A1: Peak tailing is a frequent issue when analyzing basic compounds like halogenated anilines on silica-based reversed-phase columns.[1][2] The primary cause is secondary interactions between the basic amine functional group of the analyte and acidic residual silanol groups on the stationary phase surface.[1] These interactions lead to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak with a "tail." A USP tailing factor (Tf) greater than 2.0 is generally considered unacceptable for precise analytical methods.
Troubleshooting Protocol for Peak Tailing:
-
Mobile Phase pH Adjustment: The most effective way to minimize silanol interactions is to control the mobile phase pH.[3][4] By operating at a low pH (typically 2.5-3.5), the residual silanol groups are protonated and thus less likely to interact with the protonated basic aniline analytes.[5][6] This is the first and most critical parameter to adjust.
-
Buffer Selection and Concentration: Use a buffer to maintain a stable pH throughout the analysis.[7][8] Phosphate and formate buffers are common choices. Ensure the buffer concentration is adequate (typically 10-50 mM) to provide sufficient buffering capacity.[6]
-
Use of Mobile Phase Additives: If pH adjustment alone is insufficient, consider adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, effectively shielding them from the aniline analytes.
-
Column Selection: Consider using a column with a highly deactivated, end-capped stationary phase.[1] Modern columns are designed with minimal residual silanol activity. Alternatively, a column with a different stationary phase, such as a phenyl-hexyl or pentafluorophenyl (PFP) phase, can offer different selectivity and reduce these secondary interactions.[9]
Issue 2: Inadequate Resolution of Isomers or Closely Related Analytes
Q2: I am struggling to separate two or more halogenated aniline isomers. What parameters can I adjust to improve resolution?
A2: Achieving baseline resolution between structurally similar isomers is a common challenge. The resolution (Rs) in chromatography is a function of efficiency (N), selectivity (α), and retention factor (k).[10][11] To improve the separation of closely eluting peaks, you need to manipulate these factors.
Strategies for Improving Resolution:
-
Change the Organic Modifier: The choice of organic solvent in the mobile phase can significantly impact selectivity.[12] If you are using acetonitrile, try substituting it with methanol, or vice versa. These solvents have different properties; methanol is a protic solvent that can engage in hydrogen bonding, while acetonitrile is aprotic.[12] This difference in interaction can alter the elution order and improve separation.
-
Optimize the Mobile Phase pH: As with peak tailing, pH can dramatically affect the selectivity of ionizable compounds like anilines.[3][13] Systematically varying the pH (within the stable range of your column) can lead to significant changes in the relative retention of your analytes.
-
Adjust the Column Temperature: Temperature can influence selectivity.[14] Running the separation at different temperatures (e.g., 25°C, 40°C, 60°C) can sometimes improve the resolution of critical pairs.[9][14]
-
Employ Gradient Elution: If an isocratic method is not providing sufficient resolution, a shallow gradient can help to separate closely eluting peaks.[7]
-
Consider a Different Stationary Phase: If mobile phase optimization is unsuccessful, the most powerful tool to change selectivity is to switch to a column with a different stationary phase chemistry.[10][11] For aromatic compounds, a phenyl-hexyl or PFP column can provide alternative pi-pi interactions that can enhance the separation of isomers.[9]
Issue 3: Retention Time Variability
Q3: My retention times are shifting between injections and from day to day. What are the likely causes and solutions?
A3: Retention time instability can compromise the reliability of your analytical method.[15] The causes can be related to the mobile phase, the column, or the HPLC system itself.
Troubleshooting Retention Time Shifts:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is thoroughly degassed.[16] Inconsistent mobile phase composition is a common cause of retention time drift.[15] If using a buffer, ensure it is fully dissolved and the pH is accurately adjusted before mixing with the organic solvent.[13]
-
Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence of injections. Insufficient equilibration can lead to drifting retention times at the beginning of a run. A good practice is to flush the column with at least 10-20 column volumes of the mobile phase.
-
Temperature Control: Fluctuations in ambient temperature can affect retention times.[15] Use a column oven to maintain a constant temperature for the separation.
-
Pump Performance: Inconsistent flow from the pump can lead to retention time shifts. Check for leaks in the system and ensure the pump seals are in good condition.
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when operating at the extremes of its pH range.[4] This can lead to a gradual shift in retention times.
Frequently Asked Questions (FAQs)
Q4: How do I choose a starting mobile phase for separating a mixture of halogenated anilines?
A4: For reversed-phase HPLC of halogenated anilines, a good starting point is a mobile phase consisting of a mixture of acetonitrile and a low pH aqueous buffer.[17] A common starting point is a 50:50 (v/v) mixture of acetonitrile and 20 mM phosphate buffer at pH 3.0. From there, you can adjust the ratio of organic solvent to achieve a suitable retention factor (k) for your analytes, ideally between 2 and 10.[12]
Q5: What is the effect of the type and position of the halogen substituent on retention?
A5: In reversed-phase chromatography, retention is primarily driven by the hydrophobicity of the analyte. The hydrophobicity of halogenated anilines generally increases with the size of the halogen (F < Cl < Br < I) and with the number of halogen substituents. Therefore, you can expect iodo-anilines to be more retained than chloro-anilines. The position of the substituent can also influence retention due to differences in polarity and interaction with the stationary phase.
Q6: When should I use a gradient elution method versus an isocratic one?
A6: An isocratic method (constant mobile phase composition) is suitable for simple mixtures where all analytes elute within a reasonable time and with good resolution.[18] A gradient elution method (where the mobile phase composition changes over time) is preferred for complex mixtures containing analytes with a wide range of polarities.[7][18] A gradient can help to elute strongly retained compounds in a reasonable time while still providing good resolution for early eluting peaks.
Q7: Can I use mass spectrometry (MS) detection with the mobile phases recommended for halogenated aniline separation?
A7: Yes, but with some considerations. If you are using MS detection, it is crucial to use volatile buffers and additives. Phosphate buffers are not volatile and should be avoided. Instead, use formic acid or ammonium formate to control the pH.[12] These are compatible with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources.
Data Presentation
Table 1: Properties of Common Organic Modifiers in Reversed-Phase HPLC
| Organic Modifier | Polarity Index | UV Cutoff (nm) | Viscosity (cP at 20°C) | Elution Strength |
| Acetonitrile | 5.8 | 190 | 0.37 | High |
| Methanol | 5.1 | 205 | 0.60 | Moderate |
This table provides a quick reference for selecting an appropriate organic modifier. Acetonitrile generally provides better peak shapes for basic compounds and has a lower UV cutoff, making it advantageous for low-wavelength detection.
Experimental Protocols
Protocol 1: Step-by-Step Mobile Phase pH Optimization
-
Prepare Stock Buffer Solutions: Prepare a series of aqueous buffer solutions (e.g., 20 mM potassium phosphate) at different pH values (e.g., 2.5, 3.0, 3.5, 4.0, 6.0, 7.0).
-
Prepare Mobile Phases: For each pH value, prepare a mobile phase with a fixed organic modifier concentration (e.g., 50% acetonitrile).
-
Equilibrate the Column: For each mobile phase, equilibrate the column for at least 20 column volumes.
-
Inject Standard Mixture: Inject a standard mixture of your halogenated aniline analytes.
-
Evaluate Chromatograms: Compare the peak shape, resolution, and retention times across the different pH values to determine the optimal pH for your separation.
Visualizations
Caption: Troubleshooting workflow for common HPLC separation issues.
References
- J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC.
- ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
- Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?
- LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Pharma Beginners. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- uHPLCs. (n.d.). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??
- SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
- Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
- HPLC Troubleshooting Guide. (n.d.).
- LCGC International. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Mastelf. (n.d.). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Quora. (2021). How does pH affect the results of HPLC results?
- Chrom Tech, Inc. (n.d.). Methods for Changing Peak Resolution in HPLC.
- Persee. (n.d.). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
- Scribd. (n.d.). HPLC Column Troubleshooting Guide.
- LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- PubMed. (2013). Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function.
- Oxford Academic. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection.
- ResearchGate. (n.d.). Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function.
- AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution.
- Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting.
- uHPLCs. (n.d.). Top 10 Common HPLC Problems and How to Fix Them.
- ResearchGate. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- PharmaCores. (n.d.). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. moravek.com [moravek.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uhplcs.com [uhplcs.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromtech.com [chromtech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. uhplcs.com [uhplcs.com]
- 16. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 17. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 18. mastelf.com [mastelf.com]
Technical Support Center: Analysis of 3,5-dichloro-N-ethylaniline by LC-MS/MS
Welcome to the technical support center for the robust analysis of 3,5-dichloro-N-ethylaniline using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this analytical technique, with a primary focus on mitigating matrix effects. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy, precision, and reliability of your results.
Introduction to the Challenge: Matrix Effects
In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These components, which can include salts, proteins, lipids, and other endogenous or exogenous substances, can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy and reproducibility of your quantitative analysis.[1][3] this compound, being a halogenated aromatic amine, is susceptible to these effects, particularly when analyzed in complex biological matrices such as plasma, urine, or tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects when analyzing this compound?
A1: The primary sources of matrix effects are co-eluting endogenous components from the biological sample. Phospholipids from cell membranes are a major culprit in plasma and tissue samples, often causing significant ion suppression in electrospray ionization (ESI).[4] Other sources include salts, proteins that may not have been fully precipitated, and other small molecule metabolites that share similar chromatographic retention times with this compound.
Q2: How can I quickly assess if my analysis is suffering from matrix effects?
A2: A common method is the post-column infusion experiment. In this setup, a constant flow of this compound solution is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip or rise in the constant analyte signal as the matrix components elute indicates ion suppression or enhancement, respectively.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this analysis?
A3: While not strictly mandatory, using a SIL-IS for this compound is highly recommended and considered the gold standard for quantitative LC-MS/MS.[3][5][6][7][8] A SIL-IS will co-elute with the analyte and experience the same degree of matrix effects.[3] By calculating the ratio of the analyte to the SIL-IS, these effects can be effectively compensated for, leading to more accurate and precise quantification.[8] Structural analogues can be used if a SIL-IS is unavailable, but they may not co-elute perfectly and thus may not compensate for matrix effects as effectively.[5][6]
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Diluting the sample can be a simple and effective strategy to reduce the concentration of interfering matrix components.[9][10][11] However, this approach also dilutes your analyte of interest, which could compromise the sensitivity of the assay, potentially leading to concentrations below the limit of quantification (LOQ).[10] This strategy is most effective when the initial analyte concentration is high.
Troubleshooting Guides
Issue 1: Poor Reproducibility and Inaccurate Quantification
Symptoms:
-
High variability in replicate injections of the same sample.
-
Poor accuracy in the quantification of quality control (QC) samples.
-
Calibration curve fails to meet acceptance criteria (e.g., R² < 0.99).
Potential Cause: Significant and variable matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Detailed Solutions:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The most robust way to correct for variability introduced by matrix effects is to use a SIL-IS of this compound.[8] The SIL-IS should ideally have the stable isotope label on a part of the molecule that will not be lost during fragmentation in the mass spectrometer.[8]
-
Enhance Sample Preparation:
-
Protein Precipitation (PPT): While quick, PPT is often insufficient for removing matrix components that cause ion suppression.[12][13]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can significantly reduce matrix effects.[1][12][14] For a basic compound like this compound, a mixed-mode cation exchange SPE sorbent can be very effective.[12]
-
-
Specifically Target Phospholipids: In biological matrices like plasma, phospholipids are a primary cause of ion suppression.
-
Phospholipid Removal SPE/Plates: There are commercially available SPE cartridges and 96-well plates specifically designed to remove phospholipids from the sample extract.[4][14][15]
Protocol: Phospholipid Removal using SPE
-
Sample Pre-treatment: Precipitate proteins in your plasma sample by adding 3 volumes of acetonitrile. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition a phospholipid removal SPE cartridge with methanol followed by water.
-
Load: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 25% methanol in water) to remove polar interferences.
-
Elute: Elute the this compound with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
Issue 2: Analyte Peak Tailing and Shifting Retention Times
Symptoms:
-
Asymmetric peak shape for this compound.
-
Inconsistent retention times across a batch of samples.
Potential Cause: Matrix components accumulating on the analytical column or interfering with chromatography.
Troubleshooting Workflow:
Sources
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. waters.com [waters.com]
- 4. Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. waters.com [waters.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 3,5-dichloro-N-ethylaniline
Welcome to the technical support center for the synthesis of 3,5-dichloro-N-ethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific N-alkylation reaction. The content is structured in a question-and-answer format to directly address potential issues and offer field-proven insights.
I. Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems that may arise during the synthesis of this compound, providing causative explanations and actionable solutions.
Q1: My reaction is showing low to no conversion of 3,5-dichloroaniline. What are the likely causes and how can I improve the yield?
A1: Low conversion in the N-ethylation of 3,5-dichloroaniline is a frequent issue, often stemming from the reduced nucleophilicity of the starting material. The two electron-withdrawing chlorine atoms deactivate the aniline ring, making the nitrogen lone pair less available for nucleophilic attack.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The chosen catalyst may not be potent enough to facilitate the reaction under your current conditions.
-
Solution: Consider switching to a more active catalytic system. For reductive amination, a common and highly effective method, palladium on carbon (Pd/C) with a hydrogen source is a robust choice.[1] Alternative catalysts for N-alkylation of anilines include those based on nickel, ruthenium, and iridium, which have shown high efficiency.[2][3][4]
-
-
Inappropriate Reaction Conditions: Temperature and solvent play a critical role, especially for deactivated anilines.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for byproduct formation.[5] Aprotic solvents are often more effective for N-alkylation reactions.[5] For reductive amination, an aqueous alcoholic medium like 2-propanol/water can enhance both reaction rate and yield.[1]
-
-
Poor Quality of Reagents: Impurities in starting materials or solvents can poison the catalyst or lead to unwanted side reactions.
-
Solution: Ensure that 3,5-dichloroaniline, the ethylating agent (e.g., acetaldehyde for reductive amination), and the solvent are of high purity and anhydrous.[5]
-
Q2: I'm observing significant formation of the dialkylated product, 3,5-dichloro-N,N-diethylaniline. How can I improve the selectivity for the mono-ethylated product?
A2: Over-alkylation is a classic challenge in N-alkylation chemistry. The mono-alkylated product, this compound, can sometimes be more nucleophilic than the starting 3,5-dichloroaniline, leading to a second ethylation.
Prevention Strategies:
-
Control Stoichiometry: Using an excess of the aniline starting material relative to the ethylating agent can favor mono-alkylation.[5] Conversely, an excess of the ethylating agent will drive the reaction towards di-alkylation.[5]
-
Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second alkylation step.[5]
-
Adopt Reductive Amination: This method offers superior control over mono-alkylation.[5] By first forming an imine between 3,5-dichloroaniline and acetaldehyde, followed by in-situ reduction, the reaction can be selectively stopped at the mono-ethylated stage.[1]
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q3: What are the most effective catalytic methods for the synthesis of this compound?
A3: Reductive amination is a highly recommended and widely used method for the selective N-alkylation of anilines.[1] This one-pot procedure involves the reaction of 3,5-dichloroaniline with acetaldehyde to form an imine intermediate, which is then reduced to the target secondary amine.
Key Advantages of Reductive Amination:
-
High Selectivity: Excellent control over mono-alkylation, minimizing the formation of the N,N-diethyl byproduct.[1]
-
Mild Conditions: The reaction can often be carried out at room temperature.[1]
-
Operational Simplicity: It is a straightforward and easily reproducible process.[1]
A common catalytic system for this transformation is Palladium on Carbon (Pd/C) with a hydrogen source like ammonium formate.[1]
Q4: Can you provide a detailed protocol for the reductive amination of 3,5-dichloroaniline using a Pd/C catalyst?
A4: Certainly. The following is a general laboratory-scale protocol for the synthesis of this compound via reductive amination.
Experimental Protocol: Reductive Amination using Pd/C
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dichloroaniline (1 equivalent) in a suitable solvent mixture such as 2-propanol/water (9:1 v/v).[1]
-
Addition of Reagents: To this solution, add acetaldehyde (1.1-1.5 equivalents).[6]
-
Catalyst and Hydrogen Source: Carefully add 10% Pd/C (typically 5-10 mol%) followed by ammonium formate (3-5 equivalents) as the in-situ hydrogen donor.[1]
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Q5: What is the mechanism of the reductive amination reaction?
A5: The reductive amination process involves two key steps: imine formation and subsequent reduction.
-
Imine Formation: The amine (3,5-dichloroaniline) acts as a nucleophile and attacks the carbonyl carbon of the aldehyde (acetaldehyde). This is often catalyzed by mild acid.[6] A series of proton transfers and the elimination of a water molecule leads to the formation of an imine (Schiff base) intermediate.[6][7]
-
Reduction: The imine is then reduced to the corresponding secondary amine.[6] When using a hydride source like sodium borohydride, the hydride attacks the electrophilic carbon of the iminium ion.[8][9] In the case of catalytic hydrogenation (e.g., Pd/C and H₂ or a transfer hydrogenation source), the imine is reduced on the catalyst surface.
III. Data and Visualizations
Catalyst and Condition Comparison for N-Alkylation
| Catalyst System | Ethylating Agent | Solvent | Temperature | Key Advantages | Potential Issues |
| Pd/C, Ammonium Formate | Acetaldehyde | 2-Propanol/Water | Room Temp. | High selectivity for mono-alkylation, mild conditions.[1] | Catalyst filtration required. |
| Ru or Ir complexes | Ethanol | Toluene | High Temp. (>100 °C) | "Borrowing hydrogen" methodology, high atom economy.[2] | Higher temperatures may lead to byproducts.[5] |
| NiBr₂/1,10-phenanthroline | Benzyl Alcohol | Toluene | 130 °C | Effective for a range of anilines.[4] | Requires ligand and specific base. |
| Sodium Borohydride (NaBH₄) | Acetaldehyde | Methanol | Room Temp. | Readily available and inexpensive reducing agent.[10] | Can reduce other functional groups if not controlled. |
Workflow and Mechanistic Diagrams
Caption: Mechanism of reductive amination for this compound synthesis.
IV. References
-
Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324. Available from: [Link]
-
ResearchGate. Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Available from: [Link]
-
Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
-
CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride; Reductive Amination. (2024). YouTube. Available from: [Link]
-
ResearchGate. One pot synthesis of N-ethylaniline from nitrobenzene and ethanol. Available from: [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
-
The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available from: [Link]
-
ResearchGate. Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Available from: [Link]
-
PrepChem.com. Synthesis of 3,5-dichloroaniline. Available from: [Link]
-
Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.
-
Google Patents. (2013). CN103145562A - N-ethyl aniline preparation method. Available from:
-
National Institutes of Health. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Available from: [Link]
-
ResearchGate. Catalytic N-Alkylation of Anilines. Available from: [Link]
-
Google Patents. (2013). CN103102276A - Method for preparing 3,5-dichloroaniline. Available from:
-
Google Patents. (2005). CN1690040A - 3,5-dichloroaniline preparing process. Available from:
-
Organic Syntheses. N-ETHYL-p-CHLOROANILINE. Available from: [Link]
-
Wikipedia. 3,5-Dichloroaniline. Available from: [Link]
-
ACS Publications. An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. Available from: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. rushim.ru [rushim.ru]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3,5-dichloro-N-ethylaniline
Welcome to the technical support center for the synthesis of 3,5-dichloro-N-ethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly during scale-up. The following question-and-answer format addresses common challenges, offering insights grounded in established chemical principles to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction Pathway and Stoichiometry
Q1: What are the most viable synthetic routes for preparing this compound, and what are the primary considerations for scalability?
A1: The synthesis of this compound can be approached through several methods, with the most common being the direct N-alkylation of 3,5-dichloroaniline or reductive amination.
-
Direct N-Alkylation: This method involves the reaction of 3,5-dichloroaniline with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.[1] While straightforward, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, and in some cases, quaternary ammonium salts.[2][3][4] The mono-alkylated product, this compound, can be more nucleophilic than the starting aniline, making it susceptible to further alkylation.[2]
-
Reductive Amination: This is often the preferred method for achieving selective mono-alkylation.[2][5] It involves the reaction of 3,5-dichloroaniline with acetaldehyde to form an intermediate imine, which is then reduced in situ to the desired N-ethylaniline.[6] This method offers greater control and typically results in higher yields of the mono-alkylated product.[2]
For Scalability: Reductive amination is generally more suitable for scale-up due to its higher selectivity, which simplifies purification. Direct alkylation can be challenging to manage on a larger scale due to the potential for over-alkylation and the need for stringent control of stoichiometry and reaction conditions.[2]
Q2: I'm observing significant amounts of the di-ethylated byproduct (3,5-dichloro-N,N-diethylaniline) in my direct alkylation reaction. How can I improve the selectivity for the mono-ethylated product?
A2: Over-alkylation is a common issue in the direct N-alkylation of anilines.[2] Several strategies can be employed to favor mono-alkylation:
-
Control Stoichiometry: Using a large excess of 3,5-dichloroaniline relative to the ethylating agent can statistically favor the mono-alkylation product.[2] Conversely, an excess of the ethylating agent will drive the reaction towards di-alkylation.[2]
-
Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help to reduce the rate of the second ethylation step.[2]
-
Choice of Alkylating Agent: The reactivity of the ethylating agent influences the extent of over-alkylation. More reactive agents like ethyl iodide are more prone to causing multiple substitutions compared to ethyl bromide or chloride.[2]
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Aniline:Ethylating Agent Ratio | > 3:1 | Increases the probability of the ethylating agent reacting with the starting aniline. |
| Temperature | Lower (e.g., 25-50 °C) | Reduces the rate of the second, often faster, alkylation reaction.[2] |
| Solvent | Less polar (e.g., Toluene, THF) | Can decrease the rate of the subsequent alkylation steps.[2] |
Reaction Conditions and Catalysis
Q3: My reductive amination reaction is sluggish and giving low yields. What are the potential causes and how can I optimize it?
A3: Low yields in reductive amination can stem from several factors:
-
Poor Reactivity of Starting Materials: 3,5-dichloroaniline is less nucleophilic due to the electron-withdrawing nature of the two chlorine atoms.[3] This can slow down the initial imine formation with acetaldehyde.
-
Inefficient Reducing Agent: The choice and effectiveness of the reducing agent are critical. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and hydrogen gas with a metal catalyst (e.g., Pd/C).[5][6]
-
Inappropriate Reaction Conditions:
-
pH: The pH of the reaction medium is crucial for imine formation. It needs to be acidic enough to protonate the carbonyl group of acetaldehyde, making it more electrophilic, but not so acidic that it fully protonates the aniline, rendering it non-nucleophilic.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition or side reactions.[2]
-
Troubleshooting Steps:
-
Optimize pH: A slightly acidic medium (pH 4-6) is often optimal for imine formation.
-
Screen Reducing Agents: If using a hydride reagent, ensure it is fresh and active. For catalytic hydrogenation, ensure the catalyst is not poisoned.
-
Increase Temperature Gradually: Monitor the reaction closely for byproduct formation as you increase the temperature.[2]
Q4: Are there any catalytic systems that can improve the efficiency of the N-ethylation of 3,5-dichloroaniline?
A4: Yes, various metal-based catalysts can facilitate the N-alkylation of anilines, often allowing for the use of less reactive alkylating agents like alcohols.[7] Ruthenium, iridium, and copper-based catalysts have shown promise in the N-alkylation of aromatic amines.[8][9] These catalysts often operate via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the aniline.[10]
Example of a Catalytic System: A ruthenium-pincer complex can catalyze the N-methylation of various aromatic amines using methanol.[8] A similar system could likely be adapted for N-ethylation using ethanol.
Work-up and Purification
Q5: What is the recommended procedure for the work-up and purification of this compound, and what are common pitfalls?
A5: The work-up and purification protocol will depend on the synthetic method used. However, a general procedure would involve:
-
Quenching the Reaction: If a hydride reducing agent was used, carefully quench the excess reagent with water or a dilute acid.
-
Extraction: The product is typically extracted from the aqueous layer into an organic solvent like dichloromethane or ethyl acetate. 3,5-dichloroaniline is soluble in alcohol, ether, benzene, and chloroform but insoluble in water.[11]
-
Washing: The organic layer should be washed with brine to remove water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is often purified by column chromatography on silica gel.[12]
Common Pitfalls:
-
Emulsion Formation: During extraction, emulsions can form, making phase separation difficult. Adding brine can help to break up emulsions.
-
Product Loss: The product may have some solubility in the aqueous phase, especially if the pH is acidic, leading to loss during extraction.[2] Ensure the aqueous layer is basic before extraction to minimize this.
-
Incomplete Removal of Starting Material: Unreacted 3,5-dichloroaniline can be difficult to separate from the product due to similar polarities. Careful column chromatography is often necessary.
Safety Considerations
Q6: What are the primary safety hazards associated with the synthesis of this compound, and what precautions should be taken?
A6: The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.
-
3,5-Dichloroaniline: This starting material is toxic if swallowed, in contact with skin, or if inhaled.[13] It may also cause damage to organs through prolonged or repeated exposure.[14][15] It is classified as a category 3 acute toxicant for oral and dermal routes.[14]
-
Alkylating Agents: Ethyl halides are flammable and can be toxic.
-
Solvents: Many organic solvents used are flammable and can be harmful if inhaled or absorbed through the skin.[16][17]
-
Byproducts: The reaction may produce hazardous byproducts.
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[15][16]
-
Handling: Avoid inhalation of dust and vapors. Wash hands thoroughly after handling.[15]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
- National Center for Biotechnology Information. (n.d.). 3,5-Dichloroaniline. PubChem.
- Australian Government Department of Health. (2017). Dichloroanilines: Human health tier II assessment.
- BenchChem. (n.d.). Application Notes and Protocols for the Polymerization of N-Alkylated Anilines.
- TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 3,5-Dichloroaniline.
- Semantic Scholar. (2021). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds.
- CDN Isotopes. (n.d.). Safety Data Sheet: 2,5-Dichloroaniline-3,4,6-d3.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2,5-Dichloroaniline.
- Vitol. (2021). Safety Data Sheet: Alkylate (Alkyl Unit).
- Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation).
- Vedantu. (n.d.). Explain the alkylation of aniline.
- Wikipedia. (n.d.). Amine alkylation.
- Carl ROTH. (n.d.). Safety Data Sheet: n-Alkane standard solution.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Royal Society of Chemistry. (n.d.). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed.
- Thieme. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.
- De Gruyter. (n.d.). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
- Organic Chemistry Portal. (n.d.). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst.
Sources
- 1. Explain the alkylation of aniline class 11 chemistry CBSE [vedantu.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Semantic Scholar [semanticscholar.org]
- 8. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 11. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. fishersci.com [fishersci.com]
- 16. vitol.com [vitol.com]
- 17. carlroth.com [carlroth.com]
- 18. ors.od.nih.gov [ors.od.nih.gov]
Technical Support Center: Synthesis of N-Ethylaniline
Welcome to the Technical Support Center for N-Ethylaniline synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of N-ethylaniline, with a particular focus on minimizing the formation of the common byproduct, N,N-diethylaniline. Our approach is rooted in mechanistic principles to provide robust and reliable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am seeing significant amounts of N,N-diethylaniline in my reaction product. What are the primary causes of this overalkylation?
Overalkylation, the formation of N,N-diethylaniline, is a frequent issue in N-ethylaniline synthesis. This occurs because the desired product, N-ethylaniline (a secondary amine), is often more nucleophilic than the starting material, aniline (a primary amine).[1] This increased nucleophilicity makes it more reactive towards the ethylating agent, leading to a second ethylation.
Several factors can exacerbate this issue:
-
High Molar Ratio of Ethylating Agent: An excess of the ethylating agent (e.g., ethyl halide or acetaldehyde) relative to aniline significantly increases the probability of dialkylation.[2]
-
Elevated Reaction Temperature: Higher temperatures can favor the faster reaction rate of the more nucleophilic N-ethylaniline, leading to increased formation of the dialkylated product.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long after the complete consumption of aniline can provide more opportunity for the N-ethylaniline to react further.[2]
Question 2: How can I strategically control the reaction to favor mono-ethylation?
Achieving selective mono-ethylation requires careful control over reaction conditions and reagent choice. Here are several effective strategies:
Reductive amination is a highly effective method for controlling mono-alkylation.[3] This two-step, often one-pot, process involves the reaction of aniline with acetaldehyde to form an intermediate imine, which is then reduced to N-ethylaniline.[4] This method inherently avoids overalkylation because the imine intermediate is formed only once on the primary amine.[3]
-
Reaction Process:
-
Key Advantages:
When using direct alkylation methods with agents like ethyl bromide or ethyl iodide, precise control of the stoichiometry is crucial.
-
Aniline to Ethylating Agent Ratio: Employing a higher molar ratio of aniline to the ethylating agent can statistically favor the mono-alkylation of aniline.[2] Once the limiting ethylating agent is consumed, the reaction stops, minimizing the chance for the newly formed N-ethylaniline to react further.
The choice of catalyst can significantly influence the selectivity of the reaction.
-
Heterogeneous Catalysts: Zeolites, particularly alkali cation-exchanged X and Y types, have been shown to promote selective N-monoalkylation. The defined pore structures of these materials can sterically hinder the formation of the bulkier N,N-diethylaniline.[8]
-
Homogeneous Catalysts: Nickel-based catalysts have been developed for the selective N-alkylation of anilines with alcohols.[9] Similarly, palladium on carbon (Pd/C) is a common catalyst for reductive amination.[10][11]
Question 3: What are the recommended starting conditions for a reductive amination synthesis of N-ethylaniline?
For researchers new to this synthesis, the following protocol for reductive amination provides a robust starting point.
| Parameter | Recommended Value/Condition | Rationale |
| Aniline:Acetaldehyde Molar Ratio | 1 : 1.2-2 | A slight excess of acetaldehyde ensures complete consumption of aniline.[5] |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN) | These are mild reducing agents that selectively reduce the imine in the presence of the aldehyde.[3][12] |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | These aprotic solvents are suitable for imine formation and the subsequent reduction. |
| Temperature | Room Temperature | The reaction generally proceeds efficiently at ambient temperature.[5][10] |
| pH | Weakly acidic (pH 4-5) | This pH range facilitates imine formation without deactivating the amine nucleophile.[3] |
Step-by-Step Methodology:
-
Dissolve aniline in the chosen solvent (e.g., DCM) in a reaction flask at room temperature.
-
Slowly add acetaldehyde to the aniline solution and stir for a period to allow for imine formation. The reaction can be monitored by TLC.
-
Once imine formation is evident, add the reducing agent (e.g., STAB) portion-wise to control any potential exotherm.
-
Continue to stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.[10]
Question 4: How do I effectively remove N,N-diethylaniline from my final product?
If dialkylation does occur, separation of N-ethylaniline from N,N-diethylaniline is necessary.
-
Column Chromatography: This is a standard and effective method for separating the two compounds due to their different polarities. N,N-diethylaniline is less polar than N-ethylaniline and will elute first from a silica gel column. A solvent system such as ethyl acetate/cyclohexane can be employed.[10]
-
Distillation: Fractional distillation under reduced pressure can also be used, as there is a boiling point difference between N-ethylaniline (~205 °C) and N,N-diethylaniline (~217 °C).[13][14]
-
Chemical Derivatization: In some cases, a chemical separation is possible. For instance, treatment with p-toluenesulfonyl chloride will react with the secondary amine (N-ethylaniline) to form a non-volatile sulfonamide derivative, allowing the unreacted tertiary amine (N,N-diethylaniline) to be distilled off.[15]
Visualizing the Reaction Pathway
To better understand the competing reactions, the following diagram illustrates the desired mono-ethylation pathway versus the undesired di-ethylation pathway in the synthesis of N-ethylaniline.
Caption: Reaction pathways in N-ethylaniline synthesis.
References
- An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
- Selective N-alkylation of anilines in ionic liquids. Scilit. [Link]
- Selective n-monoalkylation of aniline over alkali cation exchanged x and y type zeolites. SciSpace. [Link]
- Selective N-Alkylation of Aniline by Micellar C
- N-Dealkylation of aliphatic amines and selective synthesis of monoalkylated aryl amines.
- Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
- Preparation of N,N-diethylaniline. PrepChem.com. [Link]
- N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]
- Reductive amin
- Reductive amination of tertiary anilines and aldehydes. PubMed. [Link]
- Solvent Effect in One-Pot Reductive Amination of Acetaldehyde with...
- Synthesis of N-ethylaniline. PrepChem.com. [Link]
- Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry. [Link]
- Aniline Alkylation over Solid Acid Catalysts.
- Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- N-ethyl aniline preparation method.
- N-Alkylation of aniline with ethanol over HY and dealuminated HY zeolites.
- Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. [Link]
- Synthesis of N,N-dimethylaniline by aniline and methanol over β zeolite catalyst.
- N-ethyl aniline preparation method.
- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository. [Link]
- N-ethyl aniline preparation method.
- Diethylaniline. Wikipedia. [Link]
- N-Ethylaniline. PubChem. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. CN103145562A - N-ethyl aniline preparation method - Google Patents [patents.google.com]
- 6. N-ethyl aniline preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jocpr.com [jocpr.com]
- 11. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. prepchem.com [prepchem.com]
- 14. N,N-Diethylaniline = 99 91-66-7 [sigmaaldrich.com]
- 15. prepchem.com [prepchem.com]
Validation & Comparative
A Guide to the Structural Elucidation of 3,5-dichloro-N-ethylaniline: A Comparative Analysis of 1H and 13C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. This guide provides an in-depth technical comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 3,5-dichloro-N-ethylaniline. We will explore the predicted spectral data, the rationale behind the chemical shift assignments based on substituent effects, and a comparative analysis with other common analytical techniques. This guide is designed to offer practical insights and a robust framework for spectral interpretation.
The Power of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for the determination of the structure of organic molecules.[1] Its strength lies in its ability to provide detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei. This allows for the mapping of the molecular framework, including connectivity and stereochemistry.
The fundamental principle of NMR involves the absorption of radiofrequency waves by atomic nuclei in the presence of a strong magnetic field. The precise frequency at which a nucleus absorbs energy, known as its chemical shift (δ), is highly sensitive to its local electronic environment.[2] By analyzing the chemical shifts, coupling constants (J), and signal intensities, a comprehensive picture of the molecular structure can be assembled.
Predicted ¹H and ¹³C NMR Spectral Assignment for this compound
As of the writing of this guide, a publicly available, fully assigned experimental spectrum for this compound is not readily accessible. However, we can confidently predict the ¹H and ¹³C NMR spectra by leveraging the well-established principles of substituent chemical shift (SCS) additivity.[3][4] This approach involves analyzing the known spectra of parent compounds, in this case, 3,5-dichloroaniline and N-ethylaniline, to forecast the chemical shifts in the target molecule.
Molecular Structure and Numbering
To facilitate the spectral assignment, the atoms of this compound are numbered as follows:
Caption: Numbering scheme for this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to display signals corresponding to the aromatic protons and the protons of the N-ethyl group.
-
Aromatic Protons (H2, H4, H6): The two chlorine atoms at positions 3 and 5 will exert a significant deshielding effect on the adjacent protons.[5] The N-ethylamino group is an electron-donating group, which typically shields ortho and para protons. In this symmetrically substituted ring, we expect to see two distinct signals for the aromatic protons.
-
H4: This proton is situated between two chlorine atoms and will experience the strongest deshielding effect. It is expected to appear as a triplet (due to coupling with H2 and H6) at the most downfield position in the aromatic region.
-
H2 and H6: These protons are equivalent due to the molecule's symmetry. They are ortho to the N-ethylamino group and meta to a chlorine atom. They will appear as a doublet (due to coupling with H4).
-
-
N-ethyl Group Protons:
-
Methylene Protons (H7): These protons are adjacent to the nitrogen atom and will be deshielded. They will appear as a quartet due to coupling with the methyl protons (H8).
-
Methyl Protons (H8): These protons are further from the electronegative nitrogen and will be the most upfield signal. They will appear as a triplet due to coupling with the methylene protons (H7).
-
-
Amine Proton (NH): This proton will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | ~6.8 - 7.0 | t (triplet) | ~2.0 |
| H2, H6 | ~6.6 - 6.8 | d (doublet) | ~2.0 |
| NH | Variable (broad s) | br s (broad singlet) | - |
| H7 (-CH₂-) | ~3.2 - 3.4 | q (quartet) | ~7.0 |
| H8 (-CH₃) | ~1.2 - 1.4 | t (triplet) | ~7.0 |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to symmetry, we expect to see six distinct carbon signals.
-
Aromatic Carbons:
-
C1: This carbon is directly attached to the nitrogen atom and will be significantly deshielded.
-
C3 and C5: These carbons are bonded to the highly electronegative chlorine atoms and will be the most deshielded of the aromatic carbons.
-
C2 and C6: These carbons are ortho to the N-ethylamino group and will be shielded relative to the other aromatic carbons.
-
C4: This carbon is para to the N-ethylamino group and will also experience some shielding.
-
-
N-ethyl Group Carbons:
-
C7 (-CH₂-): This carbon is directly attached to the nitrogen and will be deshielded.
-
C8 (-CH₃): This carbon will be the most upfield signal in the spectrum.
-
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~145 - 148 |
| C3, C5 | ~135 - 138 |
| C4 | ~115 - 118 |
| C2, C6 | ~112 - 115 |
| C7 (-CH₂-) | ~38 - 42 |
| C8 (-CH₃) | ~14 - 16 |
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, a comprehensive structural elucidation often involves the use of complementary analytical techniques.[6]
Table 3: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, and dynamic information. | Non-destructive, provides a complete structural picture. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, providing clues about substructures.[7] | High sensitivity, can analyze complex mixtures when coupled with chromatography (e.g., GC-MS, LC-MS). | Does not provide detailed stereochemical information, fragmentation can be complex to interpret. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., N-H, C-Cl, aromatic C-H). | Fast, simple, and inexpensive. | Provides limited information on the overall molecular framework. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid. | Provides an unambiguous solid-state structure. | Requires a single crystal of sufficient quality, the solid-state conformation may differ from the solution-state. |
graph "Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; subgraph "cluster_0" { label = "Structural Elucidation Workflow"; style=filled; color="#FFFFFF"; Unknown [label="Unknown Compound"]; MS [label="Mass Spectrometry\n(Molecular Weight)"]; IR [label="IR Spectroscopy\n(Functional Groups)"]; NMR [label="NMR Spectroscopy\n(Connectivity)"]; Structure [label="Proposed Structure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];Unknown -> MS; Unknown -> IR; MS -> NMR; IR -> NMR; NMR -> Structure; }
}
Caption: A typical workflow for structural elucidation.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Sample Purity: Ensure the this compound sample is of high purity to avoid extraneous signals.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. The solution height should be at least 4 cm.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal reference (δ = 0.00 ppm). Many commercially available deuterated solvents already contain TMS.
¹H and ¹³C NMR Data Acquisition
The following are general parameters that can be adapted for most modern NMR spectrometers.[8][9]
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is often required.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral assignment of this compound. By understanding the fundamental principles of substituent effects and leveraging data from related compounds, a reliable prediction of the NMR spectra can be achieved. When integrated with other analytical techniques such as mass spectrometry and IR spectroscopy, NMR provides an unparalleled level of detail for unambiguous structural elucidation, a critical step in the journey of chemical research and drug development.
References
- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Enones.
- BenchChem. (2025). Application Notes and Protocols for the 1H and 13C NMR Spectral Analysis of (-)-Epiafzelechin.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
- Semantic Scholar. (n.d.). Structure elucidation of small organic molecules by contemporary computational chemistry methods.
- ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
- MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
- Beilstein Journals. (2020). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of.
- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.
- SpectraBase. (n.d.). N-Ethylaniline - Optional[13C NMR] - Chemical Shifts.
- Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400.
- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.
- PubChem. (n.d.). 3,5-Dichloroaniline.
- PubChem. (n.d.). N-Ethylaniline.
- ResearchGate. (2009). α-Substituent effects on 13C NMR chemical shifts in some aliphatic compounds: Application of principal component analysis (PCA).
- Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring.
- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
- University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Journal of Basrah Researches. (2014). The Correlation Analysis of Substituents Effect on P13PC NMR Chemical Shifts of E-2-(-4'-X-benzylidene)-1-indanones.
- National Center for Biotechnology Information. (n.d.). Chemical Shift Tensor – the Heart of NMR: Insights into Biological Aspects of Proteins.
- National Center for Biotechnology Information. (n.d.). Chemical shift-based methods in NMR structure determination.
- Books. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
- Supporting Information. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst.
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Chemical Shift Tensor – the Heart of NMR: Insights into Biological Aspects of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-Dichloroaniline(626-43-7) 1H NMR [m.chemicalbook.com]
- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 7. jchps.com [jchps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 3,5-dichloro-N-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation of 3,5-dichloro-N-ethylaniline, a compound of interest in various chemical and pharmaceutical contexts. By dissecting its fragmentation pathways, we aim to equip researchers with the expertise to identify and characterize this and similar molecules with confidence.
The Analytical Imperative: Why Mass Spectrometry?
The choice of analytical technique is a critical decision in chemical analysis. While methods like High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) offer exceptional sensitivity and are well-suited for quantifying metabolites like 3,5-dichloroaniline in complex matrices, Electron Ionization (EI) mass spectrometry provides invaluable structural information through detailed fragmentation patterns.[1][2] This makes EI-MS a powerful tool for initial identification and structural elucidation of novel compounds or for confirming the identity of synthesized molecules.
| Analytical Technique | Strengths | Limitations | Primary Application |
| GC-MS (EI) | Provides detailed structural information from fragmentation patterns, good for volatile and thermally stable compounds. | May not be suitable for non-volatile or thermally labile compounds. The molecular ion may be weak or absent.[3] | Compound identification and structural elucidation. |
| LC-MS/MS | High sensitivity and selectivity, suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Fragmentation is often less extensive than in EI, providing less detailed structural information in a single spectrum. | Quantitative analysis in complex mixtures, such as biological samples.[1][2] |
Unraveling the Fragmentation Cascade of this compound
Upon electron ionization, this compound (C8H9Cl2N) undergoes a series of fragmentation events, creating a unique mass spectrum that serves as its molecular fingerprint. The fragmentation is primarily dictated by the stability of the resulting ions and neutral losses.
The molecular formula of this compound is C8H9Cl2N.[4] The key to understanding its fragmentation lies in recognizing the most probable cleavage points within the molecule. For N-alkylanilines, a dominant fragmentation pathway is the cleavage of the C-C bond adjacent to the nitrogen atom, a process known as alpha-cleavage.[5][6] This is due to the stabilization of the resulting cation by the nitrogen's lone pair of electrons.
Proposed Fragmentation Pathway:
Caption: Proposed EI fragmentation pathway of this compound.
Detailed Breakdown of Key Fragments:
-
Molecular Ion (M+•) at m/z 190: The molecular ion peak is expected to be present, showing the characteristic isotopic pattern for two chlorine atoms (an M+2 peak approximately 65% of the M peak, and an M+4 peak of smaller intensity). The presence of an odd number of nitrogen atoms results in an even molecular weight, consistent with the nitrogen rule.[5]
-
Alpha-Cleavage (m/z 175): The most significant fragmentation is anticipated to be the loss of a methyl radical (•CH3) from the ethyl group via alpha-cleavage. This results in a highly stable, resonance-stabilized cation at m/z 175. This is often the base peak in the mass spectra of N-ethyl substituted anilines.
-
Loss of the Ethyl Group (m/z 161): Cleavage of the N-C bond can lead to the loss of an ethyl radical (•C2H5), resulting in a fragment ion corresponding to the 3,5-dichloroaniline radical cation at m/z 161. The mass spectrum of 3,5-dichloroaniline shows a strong molecular ion peak at this m/z value.[7][8]
-
Further Fragmentation (e.g., m/z 126): Subsequent fragmentation of the primary fragment ions can occur. For instance, the ion at m/z 161 can lose a chlorine atom to yield a fragment at m/z 126. The ion at m/z 175 can also undergo further fragmentation, potentially losing a chlorine atom or undergoing ring cleavage.
Summary of Predicted Key Ions:
| m/z | Proposed Identity | Fragmentation Pathway |
| 190 | Molecular Ion [M]+• | - |
| 175 | [M - CH3]+ | Alpha-cleavage |
| 161 | [M - C2H5]+• | Loss of the ethyl group |
| 126 | [M - C2H5 - Cl]+ | Loss of Cl from m/z 161 |
Experimental Protocol for Mass Spectrometric Analysis
To obtain the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) protocol with electron ionization is recommended.
Objective: To acquire the electron ionization mass spectrum of this compound for structural confirmation.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
Materials:
-
This compound standard
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
GC column suitable for amine analysis (e.g., a mid-polarity column like a DB-5ms or equivalent)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 100 µg/mL) in a suitable volatile solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[3]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Data Analysis Workflow:
Caption: Workflow for GC-MS data analysis.
Conclusion
The predictable and informative fragmentation pattern of this compound under electron ionization makes mass spectrometry an indispensable tool for its identification and structural characterization. The dominance of alpha-cleavage leading to a stable cation at m/z 175 is a key diagnostic feature. By understanding these fundamental fragmentation mechanisms, researchers can confidently interpret mass spectra, a critical skill in the rigorous landscape of scientific research and drug development.
References
- Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry.European Journal of Mass Spectrometry, (2018). [Link]
- 3,5-Dichloroaniline | C6H5Cl2N | CID 12281.PubChem. [Link]
- 2,5-Dichloroaniline | C6H5Cl2N | CID 7262.PubChem. [Link]
- 2,4-Dichloroaniline | C6H5Cl2N | CID 11123.PubChem. [Link]
- common fragmentation mechanisms in mass spectrometry.YouTube. [Link]
- Mass Spectrometry - Fragmentation P
- fragmentation patterns in the mass spectra of organic compounds.Chemguide. [Link]
- Benzenamine, 3,5-dichloro-.NIST WebBook. [Link]
- Fragmentation Mechanisms - Intro to Mass Spectrometry.Michigan State University Department of Chemistry. [Link]
- Benzenamine, 2,4-dichloro-.NIST WebBook. [Link]
- Site of protonation of N-alkylanilines.
- Benzenamine, 3,4-dichloro-.NIST WebBook. [Link]
- 3,5-dichloro-2-ethylsulfonyl-N-methylaniline | C9H11Cl2NO2S | CID 151314215.PubChem. [Link]
- Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
- Interpretation of mass spectra.University of Arizona.
- This compound | C8H9Cl2N | CID 6424798.PubChem. [Link]
- Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry.PubMed. [Link]
- Aniline, 3-ethyl-.NIST WebBook. [Link]
- m-Chloroaniline.NIST WebBook. [Link]
Sources
- 1. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uni-saarland.de [uni-saarland.de]
- 4. This compound | C8H9Cl2N | CID 6424798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Benzenamine, 3,5-dichloro- [webbook.nist.gov]
- 8. 3,5-Dichloroaniline(626-43-7) MS spectrum [chemicalbook.com]
A Comparative Guide to Validating the Structure of Synthesized 3,5-dichloro-N-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds, particularly those with potential applications in drug development, rigorous structural validation is paramount. The identity and purity of a synthesized molecule must be unequivocally confirmed to ensure the reliability of subsequent biological and pharmacological studies. This guide outlines a multi-technique approach for the structural elucidation of 3,5-dichloro-N-ethylaniline, a critical process for any newly synthesized compound.
The Imperative for Orthogonal Analytical Methods
A robust validation strategy relies on the application of multiple, independent analytical techniques.[1][2][3] This orthogonal approach, where each method probes different molecular properties, provides a comprehensive and self-validating dataset, minimizing the risk of misinterpretation. For the structural confirmation of this compound, the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy is the industry standard.[1][2][3]
A Systematic Workflow for Structural Validation
The validation process should follow a logical progression, with each step building upon the last to construct a complete structural picture.
Figure 1: A stepwise workflow for the comprehensive structural validation of a synthesized organic compound.
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry is the initial and most direct method for determining the molecular weight of a synthesized compound.[1][2]
Experimental Protocol:
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Interpretation: The molecular ion peak is identified and compared to the theoretical mass of the target compound.
Data Comparison: this compound
| Parameter | Theoretical Value | Expected Experimental Value |
| Molecular Formula | C₈H₉Cl₂N | N/A |
| Molecular Weight | 190.08 g/mol | N/A |
| [M+H]⁺ | 191.0166 | ~191.0 |
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.
Infrared Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[1][2]
Experimental Protocol:
-
Sample Preparation: A small amount of the neat sample is placed on a salt plate (e.g., NaCl or KBr), or prepared as a solution or KBr pellet.
-
Analysis: The sample is exposed to infrared radiation, and the absorption of energy at different frequencies is measured.
-
Interpretation: The resulting spectrum is a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational frequencies of its bonds.
Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Secondary Amine) | 3300-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=C Stretch (Aromatic) | 1400-1600 |
| C-N Stretch | 1080-1360 |
| C-Cl Stretch | 600-800 |
Nuclear Magnetic Resonance Spectroscopy: Assembling the Molecular Puzzle
Nuclear Magnetic Resonance (NMR) spectroscopy is the most informative technique for determining the precise structure and connectivity of a molecule.[1][2][3] Both ¹H and ¹³C NMR are crucial for a complete structural assignment.
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: The sample is placed in a strong magnetic field and subjected to radiofrequency pulses. The resulting signals are detected and processed to generate the NMR spectrum.
-
Interpretation: The chemical shift, integration, and multiplicity (splitting pattern) of the peaks in the ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of the hydrogen atoms. The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Figure 2: The chemical structure of this compound.
Predicted ¹H and ¹³C NMR Data for this compound
¹H NMR:
-
Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the dichlorinated ring. The specific pattern will depend on the substitution.
-
Ethyl Group Protons: A quartet (CH₂) and a triplet (CH₃) in the aliphatic region (δ 1.0-4.0 ppm).
-
Amine Proton: A broad singlet for the N-H proton.
¹³C NMR:
-
Aromatic Carbons: Signals in the aromatic region (δ 100-150 ppm).
-
Ethyl Group Carbons: Signals in the aliphatic region (δ 10-40 ppm).
By comparing the experimental NMR data with predicted values and known spectral data for similar compounds, the precise structure of this compound can be confirmed.
Conclusion
The structural validation of a synthesized compound is a critical step in the research and development process. By employing a combination of orthogonal analytical techniques—Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy—a comprehensive and reliable structural elucidation of this compound can be achieved. This multi-faceted approach ensures the identity and purity of the compound, providing a solid foundation for its further investigation and application.
References
- Vertex AI Search. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Advanced techniques in analysis of organic compound | PDF - Slideshare.
- Center for Applied Isotope Studies. (n.d.).
- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Inform
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
- ChemicalBook. (n.d.). 3,5-Dichloroaniline(626-43-7) 1H NMR spectrum.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162).
- PubChem. (n.d.). 3,5-Dichloroaniline.
- PubMed. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry.
- PrepChem.com. (n.d.). Synthesis of 3,5-dichloroaniline.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020).
- ChemicalBook. (n.d.). 3,5-Dichloroaniline(626-43-7) 13C NMR spectrum.
- ChemicalBook. (n.d.). 3,5-Dichloroaniline(626-43-7)IR1.
- ChemicalBook. (n.d.). 3-ETHYLANILINE(587-02-0) 13C NMR spectrum.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020).
- Organic Syntheses Procedure. (n.d.). N-ETHYL-p-CHLOROANILINE.
- Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.
- Google Patents. (n.d.). CN1690040A - 3,5-dichloroaniline preparing process.
- Quick Company. (n.d.).
- MDPI. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
- PubChem. (n.d.). 3,5-dichloro-2-ethylsulfonyl-N-methylaniline.
- PubChem. (n.d.). 3,5-Dichloro-N-methylaniline.
- PubChem. (n.d.). 3,5-Dichloro-4-methylaniline.
- NIST WebBook. (n.d.). Benzenamine, 3,5-dichloro-.
- ChemicalBook. (n.d.). 3-Chloro-2-methylaniline(87-60-5)IR1.
- ChemicalBook. (n.d.). N-Ethylaniline(103-69-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). 3,5-Dichloroaniline(626-43-7) MS spectrum.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
- NIST WebBook. (n.d.). Aniline, 2,5-dichloro-, hydrochloride.
Sources
A Comparative Guide to Catalytic Systems for the N-Alkylation of Anilines: From Noble Metals to Sustainable Alternatives
The N-alkylation of anilines is a cornerstone transformation in organic synthesis, yielding critical intermediates for pharmaceuticals, agrochemicals, dyes, and materials. The continuous pursuit of more efficient, selective, and sustainable methods for forging the C–N bond has led to the development of a diverse array of catalytic systems. This guide provides a comparative analysis of prominent catalysts, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, mechanistic underpinnings, and practical applications, supported by experimental data.
Introduction: The Significance of N-Alkylated Anilines and Catalytic Advancements
N-substituted anilines are prevalent motifs in a vast number of biologically active molecules and functional materials. Traditional methods for their synthesis often rely on the use of stoichiometric amounts of strong bases and hazardous alkyl halides, generating significant salt waste.[1][2] Modern catalysis has revolutionized this field by enabling the use of more benign alkylating agents, such as alcohols, through atom-economical pathways like the "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[3][4][5] This process, where the catalyst temporarily "borrows" hydrogen from an alcohol to form a carbonyl intermediate that then reacts with the amine, with water as the only byproduct, represents a significant leap towards greener chemistry.[5]
This guide will dissect and compare various catalytic approaches, including those based on precious metals, earth-abundant transition metals, heterogeneous systems, and innovative photocatalysts.
Noble Metal Catalysts: The Pioneers of Efficiency
Catalysts based on noble metals such as ruthenium, rhodium, iridium, and palladium have historically set the benchmark for the N-alkylation of anilines due to their high activity and broad functional group tolerance.[5][6][7]
Mechanism of Action: The Borrowing Hydrogen Pathway
The generally accepted mechanism for noble metal-catalyzed N-alkylation of anilines with alcohols via the borrowing hydrogen strategy is a multi-step process. The catalytic cycle begins with the dehydrogenation of the alcohol to an aldehyde. This is followed by the condensation of the aldehyde with the aniline to form an imine intermediate. The final step involves the hydrogenation of the imine by the metal-hydride species, regenerating the catalyst and yielding the N-alkylated aniline.
Caption: A simplified workflow for photocatalytic N-alkylation of anilines.
Experimental Protocols
Protocol 1: Homogeneous Nickel-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol [8]
-
To an oven-dried screw-capped reaction tube, add NiBr₂ (0.025 mmol), 1,10-phenanthroline (0.05 mmol), and t-BuOK (0.25 mmol).
-
The tube is evacuated and backfilled with argon.
-
Add aniline (0.25 mmol), benzyl alcohol (1.0 mmol), and toluene (2.0 mL) via syringe.
-
The reaction mixture is stirred at 130 °C for 48 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a short pad of silica gel.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the desired N-benzylaniline.
Protocol 2: Heterogeneous Copper-Chromite Catalyzed N-Alkylation of Aniline with Benzyl Alcohol [9][10]
-
In a 50 mL volumetric flask, mix aniline (20 mmol), benzyl alcohol (15 mmol), copper-chromite nanocatalyst (5 mol%), and potassium carbonate (35 mmol).
-
Add o-xylene (30 mL) as the solvent.
-
Heat the mixture at 110 °C for 8 hours under a neutral nitrogen atmosphere.
-
After the reaction, cool the solution and filter to remove the catalyst.
-
The filtrate is washed with ethyl acetate. The organic phase is separated and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.
Conclusion
The field of catalytic N-alkylation of anilines has witnessed remarkable progress, moving from a reliance on expensive and hazardous reagents to a diverse portfolio of efficient and sustainable catalytic systems. While noble metal catalysts continue to offer high performance, the rapid development of catalysts based on earth-abundant metals like nickel, cobalt, and manganese provides economically viable and environmentally friendlier alternatives. Heterogeneous and photocatalytic systems are at the forefront of innovation, promising enhanced catalyst recyclability and the use of mild, green reaction conditions. The choice of catalyst will ultimately depend on the specific application, considering factors such as substrate scope, desired selectivity, cost, and scalability. This guide serves as a foundational resource for navigating the expanding landscape of catalytic N-alkylation of anilines.
References
- Shimizu, K.-i., Imaiida, N., Kon, K., Hakim Siddiki, S. M. A., & Satsuma, A. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols.
- Bayguzina, A. R., & Khusnutdinov, R. I. (2021). Catalytic N-Alkylation of Anilines. Russian Journal of General Chemistry, 91(12), 2445-2472. [Link]
- Shimizu, K.-i., et al. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols.
- Bayguzina, A. R., et al. (2021). Catalytic N-Alkylation of Anilines.
- Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. TSI Journals. [Link]
- Maji, B., et al. (2014). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
- Sreekumar, K., et al. (2000). A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn–Co ferrospinels. Catalysis Letters, 67(2-4), 211-215. [Link]
- Landeros, J. M., et al. (2020). In-Situ-Generated Active Hf-hydride in Zeolites for the Tandem N-Alkylation of Amines with Benzyl Alcohol.
- Zell, T., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
- Abdullahi, A., et al. (2025). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. [Link]
- Wang, Y., et al. (2022). CeCl3-Mediated Photocatalytic Selective N-Alkylation of Aniline with Benzyl Alcohol over CdS.
- Das, S., et al. (2021). Development of a Graphene Oxide-Supported N-Heterocyclic Carbene Copper(I) Complex as a Heterogeneous Catalyst for the Selective N-Monoalkylation of Amines.
- Shee, S., et al. (2022). Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. Nanoscale, 14(3), 857-865. [Link]
- Bayguzina, A. R., et al. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry, 54, 1652-1659. [Link]
- Shee, S., et al. (2022). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst.
- Chang, C. D., et al. (1988). Selective N-alkylation of aniline in the presence of zeolite catalysts.
- Zhang, K., et al. (2023). Recent Progress on Coupling of Organic Oxidation and Hydrogen Production Over CdS‐Based Photocatalyst.
- Beller, M., et al. (2022). N-alkylation of aniline with benzyl alcohol: Testing of cobalt catalysts.
- Li, J., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14(22), 15691-15695. [Link]
- Kumar, S., et al. (2023). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. ChemRxiv. [Link]
- Nguyen, T., et al. (2021). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. ACS Applied Materials & Interfaces, 13(3), 3927–3936. [Link]
- Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. TSI Journals. [Link]
- Reddy, B. R., et al. (2023). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry, 88(11), 7212–7223. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic N-Alkylation of Anilines | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tsijournals.com [tsijournals.com]
- 10. tsijournals.com [tsijournals.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3,5-dichloro-N-ethylaniline Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of 3,5-dichloro-N-ethylaniline. As a Senior Application Scientist, my goal is to not only present the methodologies but to also delve into the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to analytical method cross-validation.
The Importance of Accurate this compound Quantification
This compound is an aromatic amine that can be present as an impurity or a metabolite in various chemical processes and pharmaceutical formulations. Due to the potential toxicity and regulatory scrutiny of such compounds, having validated, reliable analytical methods for its quantification is not just a matter of quality control, but of safety and compliance. Cross-validation of different analytical techniques provides a higher degree of confidence in the reported results and ensures the interchangeability of methods, which is crucial in a globalized manufacturing and research environment.
Principles of the Compared Analytical Techniques
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC is a cornerstone of analytical chemistry, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, reversed-phase HPLC is the method of choice, where a nonpolar stationary phase is used with a polar mobile phase. The addition of a tandem mass spectrometer (MS/MS) as a detector provides exceptional selectivity and sensitivity. The first mass spectrometer (MS1) isolates the precursor ion of the target analyte, which is then fragmented in a collision cell. The second mass spectrometer (MS2) then detects specific fragment ions, creating a highly specific analytical signature that minimizes matrix interference.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As this compound is a semi-volatile compound, GC is a viable technique. However, to improve its volatility and chromatographic peak shape, a derivatization step is often employed. This involves a chemical reaction to convert the polar amine into a more volatile and thermally stable derivative. The mass spectrometer then detects the derivatized analyte, providing both qualitative and quantitative information.
Experimental Workflow for Cross-Validation
The cross-validation process involves analyzing the same set of samples using two distinct analytical methods to demonstrate that they provide equivalent results. This workflow is crucial for ensuring the reliability and interchangeability of analytical data.
Caption: A flowchart illustrating the cross-validation process for HPLC-MS/MS and GC-MS methods.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating principles from the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2][3]
Protocol 1: HPLC-MS/MS Quantification of this compound
This method is advantageous due to its high selectivity and minimal sample preparation requirements.
1. Sample Preparation:
-
For liquid samples, dilute an accurately measured volume with the mobile phase to fall within the calibration range.
-
For solid samples, perform a solvent extraction (e.g., with acetonitrile or methanol) followed by sonication and filtration. A solid-phase extraction (SPE) cleanup may be necessary for complex matrices to remove interferences.[4][5]
2. HPLC-MS/MS Instrumental Parameters:
-
HPLC System: An Agilent 1290 Infinity II LC system or equivalent.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: An Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound.
3. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known amounts of a certified this compound reference standard into a blank matrix.
-
Construct a calibration curve by plotting the peak area response against the concentration. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.[3]
Protocol 2: GC-MS Quantification of this compound
This method is suitable for volatile and semi-volatile analytes and can offer excellent sensitivity.
1. Sample Preparation (including Derivatization):
-
Extraction: Perform a liquid-liquid extraction (LLE) of the sample using a suitable organic solvent (e.g., dichloromethane or ethyl acetate) under basic conditions to ensure the analyte is in its free base form.[6]
-
Derivatization: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (PFPA) and heat to facilitate the reaction.[7][8] This step is crucial for improving the volatility and chromatographic performance of the analyte.[7]
2. GC-MS Instrumental Parameters:
-
GC System: An Agilent 8890 GC system or equivalent.
-
Column: A low-bleed capillary column suitable for amine analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), then ramp up to a final temperature (e.g., 280°C) to ensure good separation.
-
Mass Spectrometer: An Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.
3. Calibration and Quantification:
-
Prepare calibration standards by derivatizing known amounts of this compound reference standard.
-
Generate a calibration curve as described for the HPLC-MS/MS method.
Comparative Performance Data
The following table summarizes the expected performance characteristics for the two methods. The data is based on validated methods for analogous aromatic amines, providing a reliable benchmark for the analysis of this compound.
| Performance Parameter | HPLC-MS/MS | GC-MS | Rationale and Causality |
| Linearity (r²) | > 0.99[9][10] | > 0.99[1][11] | Both techniques exhibit excellent linearity, demonstrating a direct proportionality between detector response and analyte concentration over a defined range. |
| Precision (%RSD) | < 15%[2][9] | < 15%[1][11] | HPLC-MS/MS may offer slightly better precision due to the absence of a derivatization step, which can introduce variability.[12] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low ng/mL to pg/mL[1] | GC-MS with derivatization and SIM mode can achieve very low detection limits, comparable to or even exceeding HPLC-MS/MS in some cases. |
| Limit of Quantification (LOQ) | Low ng/mL[9][10] | Low ng/mL[1] | Both methods can provide low quantification limits suitable for trace-level analysis in various matrices. |
| Accuracy (% Recovery) | 85-115%[2][9] | 80-120%[1] | Accuracy is highly dependent on the efficiency of the sample preparation, particularly the extraction and derivatization steps for GC-MS. |
| Selectivity | High | High | The use of tandem mass spectrometry (MS/MS) in HPLC and mass spectrometry in GC provides high selectivity, minimizing interferences from the sample matrix.[12] |
| Sample Preparation Complexity | Generally simpler | More complex due to required derivatization | The need for a derivatization step in GC-MS adds time and potential for error to the sample preparation workflow.[7] |
Discussion and Method Selection
The choice between HPLC-MS/MS and GC-MS for the quantification of this compound depends on several factors:
-
Nature of the Analyte and Matrix: For non-volatile or thermally labile compounds, HPLC is the superior choice. For complex matrices, the high selectivity of HPLC-MS/MS can be advantageous in reducing the need for extensive sample cleanup.
-
Required Sensitivity: Both techniques can achieve high sensitivity. The choice may depend on the specific instrumentation available and the required detection limits for the application.
-
Throughput and Automation: HPLC methods can often be more easily automated and may have shorter run times, leading to higher sample throughput.[12]
-
Cost and Availability of Instrumentation: The cost and availability of instrumentation and skilled personnel are practical considerations in any laboratory.
For routine quality control in a pharmaceutical setting, the simplicity and high throughput of an optimized HPLC-MS/MS method would likely be favored. For forensic or environmental analyses where very low detection limits are critical and the sample matrix is complex, a well-developed GC-MS method with derivatization can be a powerful tool.
Conclusion
Both HPLC-MS/MS and GC-MS are robust and reliable techniques for the quantification of this compound. A thorough cross-validation, guided by the principles outlined in this document and authoritative guidelines such as ICH Q2(R2), is essential to ensure the accuracy and interchangeability of analytical data. By understanding the underlying scientific principles of each technique and the rationale behind the experimental choices, researchers can confidently select and validate the most appropriate method for their specific analytical needs, ultimately ensuring the quality and safety of their products.
References
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- U.S. Food and Drug Administration. (2024). Q2(R2)
- QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
- YouTube. (2025). ICH Q2(R2)
- Skipper, P. L., et al. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & environmental mass spectrometry, 14(5), 221–227. [Link]
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 3,5-Dichloro-N-methylaniline.
- AMSbiopharma. (2025).
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
- Witt, K. (2001). Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure. Journal of chromatography.
- Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Journal of Environmental Science and Health, Part A, 56(11), 1275-1284. [Link]
- European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Pérez-Mayán, L., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and bioanalytical chemistry, 415(15), 3349–3359. [Link]
- Al-Tannak, N. F., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(4). [Link]
- Wikipedia. (n.d.). 3,5-Dichloroaniline. [Link]
- Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]
- ResearchGate. (2002). Determination of 3,5-dichloroaniline and 4-chloroaniline by means of GC/MS-technique after alkaline hydrolysis of selected pesticides. [Link]
- ResearchGate. (2015).
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- Dong, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 12(15), 2898. [Link]
- Dong, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
- ElectronicsAndBooks. (n.d.). Determination of dichloroanilines in human urine by GC–MS, GC–MS–MS, and GC–ECD as markers of low-level pesticide exposure. [Link]
- ResearchGate. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]
- ResearchGate. (2012). (PDF)
- Dong, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI. [Link]
- Hardt, J., & Angerer, J. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid communications in mass spectrometry : RCM, 21(22), 3657–3664. [Link]
Sources
- 1. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. phmethods.net [phmethods.net]
- 5. bib.irb.hr:8443 [bib.irb.hr:8443]
- 6. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 7. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. baua.de [baua.de]
A Comparative Guide to the Reactivity of 3,5-Dichloro-N-ethylaniline and Other N-Substituted Anilines
This guide provides an in-depth technical analysis of the chemical reactivity of 3,5-dichloro-N-ethylaniline, benchmarked against other structurally significant N-substituted anilines. Designed for researchers, scientists, and professionals in drug development, this document elucidates the intricate interplay of electronic and steric effects that govern the reactivity of these crucial chemical moieties. We will move beyond simple procedural descriptions to explore the causal relationships behind experimental design and outcomes, grounding our discussion in established chemical principles and supporting data.
Foundational Principles: Understanding Aniline Reactivity
Aniline and its derivatives are cornerstone building blocks in a vast array of applications, from pharmaceuticals to materials science.[1] Their chemical behavior is primarily dictated by the nitrogen atom's lone pair of electrons and its interaction with the aromatic π-system.
-
The Role of the Amino Group: The -NH₂ group is a potent activating group in electrophilic aromatic substitution (EAS) reactions.[2][3] It donates electron density into the benzene ring through resonance, enriching the ortho and para positions.[4] This makes the ring highly susceptible to attack by electrophiles.[2]
-
Nucleophilicity and Basicity: The nitrogen's lone pair also confers nucleophilic and basic properties. The availability of this lone pair to attack an electrophile (like an acyl chloride) or accept a proton determines its reactivity in N-acylation, N-alkylation, and acid-base reactions.[5] Aromatic amines are generally weaker bases than aliphatic amines because the lone pair is delocalized into the aromatic ring, reducing its availability.[6]
Substituents on the aromatic ring or the nitrogen atom can dramatically alter this baseline reactivity. These effects are broadly categorized as electronic (inductive and resonance) and steric.
-
Electronic Effects: Electron-donating groups (EDGs) increase the electron density on the nitrogen and the ring, enhancing basicity and the rate of EAS.[7] Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing basicity and deactivating the ring towards EAS.[8][9]
-
Steric Effects: Bulky groups on the nitrogen or at positions ortho to the amino group can physically hinder the approach of reagents, slowing reaction rates.[1][10]
In Focus: The Unique Profile of this compound
The reactivity of this compound is a case study in competing electronic and steric influences. To predict its behavior, we must dissect the contribution of each substituent.
-
Two Chlorine Atoms (EWG): The two chlorine atoms exert a powerful electron-withdrawing inductive effect (-I). Positioned at the meta-positions relative to the amino group, their resonance effect is minimal. This strong inductive withdrawal of electron density from the aromatic ring significantly deactivates it for EAS and drastically reduces the basicity of the nitrogen atom.[8]
-
N-Ethyl Group (EDG & Steric Bulk): The ethyl group attached to the nitrogen is an electron-donating group (+I).[1] It pushes electron density towards the nitrogen, which works to counteract the withdrawing effect of the chlorine atoms, thereby increasing the nitrogen's basicity and nucleophilicity relative to its non-alkylated counterpart, 3,5-dichloroaniline.[11] However, the ethyl group also introduces steric bulk around the nitrogen, which can impede its ability to act as a nucleophile.[1]
The net result is a molecule that is substantially less reactive than aniline or N-ethylaniline but slightly more basic than 3,5-dichloroaniline.
Caption: Competing electronic and steric effects in this compound.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, it is instructive to compare it with other key aniline derivatives. The following table summarizes their predicted relative reactivities based on structural and electronic properties.
| Compound | Key Substituents | Predicted Basicity (pKa of conjugate acid) | Predicted Reactivity (EAS) | Predicted Reactivity (N-Acylation) |
| Aniline | None (Baseline) | ~4.6 | High | Moderate |
| N-Methylaniline | N-Methyl (+I) | ~4.85[11] | Very High | High |
| N-Ethylaniline | N-Ethyl (+I, more steric bulk) | Slightly > N-Methylaniline | Very High | High (may be slower than methyl due to sterics) |
| 3,5-Dichloroaniline | 2x Cl (-I) | Very Low (~2.5) | Very Low | Very Low |
| This compound | 2x Cl (-I), N-Ethyl (+I) | Low (> 3,5-dichloroaniline, < aniline) | Very Low | Low |
Analysis:
-
N-Alkylation Effect (Aniline vs. N-Ethylaniline): The addition of an electron-donating alkyl group to the nitrogen increases electron density, making N-ethylaniline a stronger base and a more potent nucleophile than aniline.[1][11] The ring becomes even more activated for EAS.[11]
-
Halogenation Effect (N-Ethylaniline vs. This compound): The introduction of two powerful electron-withdrawing chloro groups is the dominant factor. It drastically reduces the electron density throughout the molecule, causing a significant drop in basicity and nucleophilicity, and severely deactivating the aromatic ring for electrophilic attack.
-
Combined Effects (3,5-Dichloroaniline vs. This compound): Comparing these two molecules isolates the effect of the N-ethyl group in a highly deactivated system. The ethyl group's +I effect makes this compound a stronger base and nucleophile than its non-N-alkylated counterpart, though it remains far less reactive than non-halogenated anilines.
Experimental Protocols for Reactivity Assessment
To empirically validate these predictions, standardized experiments are essential. The following protocols are designed to provide quantitative and qualitative comparisons of reactivity.
Protocol 1: Comparative N-Acylation via HPLC Monitoring
This experiment quantifies the nitrogen atom's nucleophilicity by measuring the rate of N-acylation with acetic anhydride.
Objective: To determine the second-order rate constants for the acylation of various anilines.
Causality: The reaction rate is directly proportional to the nucleophilicity of the aniline's nitrogen atom. A more available lone pair (higher electron density, less steric hindrance) will lead to a faster reaction. Acetylation is an ideal choice as it is a well-understood, high-yielding reaction that proceeds under mild conditions.[10]
Methodology:
-
Stock Solution Preparation:
-
Prepare 0.1 M stock solutions of each aniline derivative (Aniline, N-Ethylaniline, 3,5-Dichloroaniline, this compound) in anhydrous acetonitrile.
-
Prepare a 1.0 M stock solution of acetic anhydride in anhydrous acetonitrile.
-
Prepare a 0.1 M stock solution of an internal standard (e.g., naphthalene) in anhydrous acetonitrile.
-
-
Reaction Setup:
-
In a 10 mL volumetric flask, add 1.0 mL of the aniline stock solution and 1.0 mL of the internal standard stock solution. Dilute to the mark with anhydrous acetonitrile. This is the "t=0" sample.
-
In a separate temperature-controlled reaction vessel (25°C), place 4.0 mL of the aniline stock solution and 4.0 mL of the internal standard stock solution.
-
Initiate the reaction by adding 0.4 mL of the 1.0 M acetic anhydride stock solution. Start a timer immediately.
-
-
Time-Point Sampling:
-
At regular intervals (e.g., 1, 3, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot in a vial containing 900 µL of a quenching solution (e.g., a dilute solution of a non-reactive primary amine like butylamine in acetonitrile) to consume any remaining acetic anhydride.
-
-
HPLC Analysis:
-
Analyze the "t=0" sample and all quenched time-point samples by reverse-phase HPLC.
-
Use a C18 column with a mobile phase such as acetonitrile/water gradient, monitoring at a suitable wavelength (e.g., 254 nm).
-
Calculate the concentration of the aniline at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot ln([Aniline]t / [Aniline]0) versus time. For a pseudo-first-order reaction (with a large excess of acetic anhydride, which is not the case here, so a second-order plot is more appropriate), or more accurately, plot 1/[Aniline]t versus time.
-
The slope of this line will be proportional to the second-order rate constant (k). Compare the k values for each aniline derivative.
-
Caption: Experimental workflow for comparative N-acylation kinetics.
Protocol 2: Regioselectivity in Electrophilic Aromatic Substitution
This experiment assesses the directing effects and overall activation of the aromatic ring.
Objective: To determine the major product isomer from the monobromination of N-acetylated aniline derivatives.
Causality: Direct bromination of anilines is often too vigorous and can lead to multiple substitutions and oxidation.[2] Protecting the amino group as an acetanilide moderates its activating strength and ensures a controlled, mono-substitution.[5][12] The position of the incoming electrophile (bromine) will be dictated by the combined electronic effects of the substituents, revealing the most electron-rich sites on the ring.
Methodology:
-
Protection Step (Acetylation):
-
Dissolve 10 mmol of the aniline derivative (e.g., N-ethylaniline) in 20 mL of glacial acetic acid.
-
Slowly add 1.1 equivalents (11 mmol) of acetic anhydride while stirring.
-
Gently warm the mixture for 10-15 minutes to complete the formation of the corresponding acetanilide.[5] Do not isolate the intermediate.
-
-
Bromination Reaction:
-
Cool the acetanilide solution in an ice bath.
-
In a separate flask, prepare a solution of 1.0 equivalent (10 mmol) of bromine (Br₂) in 5 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the cooled, stirring acetanilide solution. Maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
-
Workup and Isolation:
-
Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.
-
If necessary, add a small amount of sodium bisulfite solution to quench any excess bromine (indicated by the disappearance of the orange/brown color).
-
Isolate the solid product by vacuum filtration, washing thoroughly with cold water.
-
Dry the crude product.
-
-
Analysis:
-
Analyze the product by ¹H NMR spectroscopy and/or GC-MS.
-
For N-ethylacetanilide, the major product is expected to be the para-bromo isomer.
-
For 3,5-dichloro-N-ethylacetanilide, the incoming electrophile will be directed by the strongly activating acetamido group to the ortho or para positions. The para position (C4) is available and less sterically hindered than the ortho positions (C2, C6), so 4-bromo-3,5-dichloro-N-ethylacetanilide is the expected major product. The reaction, however, will be significantly slower than with the non-halogenated analog.
-
Conclusion
The reactivity of this compound is a clear demonstration of the hierarchical nature of substituent effects in aromatic chemistry. While the N-ethyl group provides a modest increase in the nitrogen's nucleophilicity and basicity compared to 3,5-dichloroaniline, its influence is overwhelmingly overshadowed by the potent, deactivating inductive effect of the two meta-chloro substituents. Consequently, this compound is a significantly weaker base and a far less reactive nucleophile and electrophilic substitution substrate than its non-halogenated counterparts, N-methylaniline and N-ethylaniline. Understanding this interplay is critical for predicting reaction outcomes and designing synthetic pathways for novel pharmaceuticals and advanced materials.
References
- Chemistry Steps. (n.d.). Reactions of Aniline.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
- TMP Chem. (2020, June 13). Effect of Substituents on the Basicity of Anilines. YouTube.
- Various Authors. (2018, January 13). Why are ethyl amines more basic than aniline? Quora.
- Soto, J., & Troullier, N. (2000). Substituent Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 104(36), 8433–8438. ACS Publications.
- Buncel, E., & Eggimann, W. (1977). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Journal of Chemistry, 55(18), 3324-3329. Canadian Science Publishing.
- Seybold, P. G., et al. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.
- Mkhize, S. Z., et al. (2023). Acetylation of anilines, amines, and alcohols using 5%MoO₃–SiO₂ and 5%WO₃–ZrO₂ as mesoporous acid catalysts. RSC Advances, 13(45), 31631-31644. Royal Society of Chemistry.
- Homework.Study.com. (n.d.). Why is aniline less basic than ethylamine?.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Sathee Forum. (2023). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation?.
- Bloom Tech. (2024, July 15). Why is N-Methylaniline More Basic than Aniline?.
- Pearson. (n.d.). Acylation of Aniline Explained.
- askIITians. (n.d.). Why is acetylation performed before nitration of aniline?.
- PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 3,5-Dichloroaniline.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. forum.prutor.ai [forum.prutor.ai]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02857D [pubs.rsc.org]
- 11. bloomtechz.com [bloomtechz.com]
- 12. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]
Choosing the Right Tool: A Comparative Guide to GC-MS and LC-MS for the Analysis of 3,5-dichloro-N-ethylaniline
Introduction
In the landscape of analytical chemistry, the precise and accurate quantification of chemical compounds is paramount. 3,5-dichloro-N-ethylaniline, a substituted aniline, represents a class of compounds relevant in various sectors, from the synthesis of pharmaceuticals and agrochemicals to its emergence as a potential environmental contaminant or drug metabolite. The selection of an appropriate analytical technique is a critical decision that dictates the reliability, sensitivity, and efficiency of its quantification.
This guide provides an in-depth, objective comparison of two powerful and ubiquitous analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of this compound. Drawing upon established methodologies and field-proven insights, this document will navigate the technical nuances of each platform, explain the causality behind experimental choices, and provide the data necessary for researchers, scientists, and drug development professionals to make an informed decision tailored to their specific analytical challenges.
Analyte at a Glance: Physicochemical Properties of this compound
Understanding the inherent properties of this compound is fundamental to selecting the optimal analytical approach. Its structure (C₈H₉Cl₂N) features a secondary amine group and two chlorine atoms on an aromatic ring.[1] This combination imparts a moderate polarity and a molecular weight that places it within the capabilities of both GC-MS and LC-MS. However, its suitability for each technique hinges on two key characteristics: volatility and thermal stability. While the N-ethyl group increases its volatility compared to its primary amine analogue (3,5-dichloroaniline), the presence of the polar N-H bond can lead to challenges in gas chromatography, such as poor peak shape and potential thermal degradation.[2]
| Property | Value | Implication for Analysis |
| Molecular Formula | C₈H₉Cl₂N | Suitable mass for MS detection. |
| Molecular Weight | 190.07 g/mol | Well within the mass range of standard quadrupoles. |
| Polarity | Moderately Polar | Affects choice of GC column, LC mobile phase, and extraction solvent. The N-H group can cause peak tailing in GC. |
| Volatility | Semi-volatile | Sufficiently volatile for GC analysis, but may require derivatization for optimal performance. |
| Thermal Stability | Moderate | Potential for degradation at high temperatures in the GC injector port, reinforcing the case for derivatization.[2] |
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. The fundamental principle involves vaporizing the sample, separating its components in a gaseous state through a capillary column, and detecting them with a mass spectrometer.
Causality of the GC-MS Workflow
For anilines, direct injection into a GC-MS system is often problematic. The polar N-H group can interact with active sites in the GC inlet and column, leading to asymmetric peak tailing and reduced sensitivity.[2] Furthermore, the thermal stress of the injector can cause degradation. To mitigate these issues, a chemical derivatization step is highly recommended. This process replaces the active hydrogen on the amine with a nonpolar group, which accomplishes three critical goals:
-
Increases Volatility: Lowers the boiling point of the analyte.[2]
-
Improves Thermal Stability: Protects the analyte from degradation at high temperatures.[2]
-
Enhances Peak Shape: Minimizes interactions with the GC system, resulting in sharp, symmetrical peaks for more accurate quantification.[2]
Acylation with reagents like Heptafluorobutyric Anhydride (HFBA) or Pentafluoropropionic Anhydride (PFPA) is a common and effective strategy.[3][4]
Experimental Workflow: GC-MS
The logical flow for analyzing this compound by GC-MS involves extraction, derivatization, and instrumental analysis.
Caption: Experimental workflow for GC-MS analysis including derivatization.
Protocol: Sample Preparation and HFBA Derivatization
This protocol is a synthesized guideline based on established EPA methodologies for anilines and common derivatization procedures.[3][5]
-
Extraction:
-
To 100 mL of an aqueous sample in a separatory funnel, add 10 M NaOH solution dropwise to adjust the pH to >11.[3]
-
Add 30 mL of dichloromethane (DCM) and shake vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate and collect the organic (DCM) layer. Repeat the extraction twice more.
-
Combine the organic extracts and dry by passing through anhydrous sodium sulfate.
-
Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add 50 µL of ethyl acetate and 50 µL of Heptafluorobutyric Anhydride (HFBA) to the concentrated extract.[3]
-
Tightly cap the vial and heat at 70°C for 30 minutes.[3]
-
Cool the vial to room temperature and evaporate the mixture to dryness under nitrogen to remove excess HFBA.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[3]
-
Typical GC-MS Parameters
| Parameter | Setting | Rationale |
| Injector | Splitless, 250°C | Maximizes transfer of trace analytes to the column. |
| Column | 30m x 0.25mm, 0.25µm film (e.g., DB-5ms) | A nonpolar column offering good resolution for semi-volatile compounds. |
| Carrier Gas | Helium, 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 60°C (1 min), ramp to 280°C at 15°C/min | Separates analytes based on boiling points. |
| MS Source | Electron Ionization (EI), 70 eV | Standard, robust ionization producing reproducible fragmentation patterns. |
| MS Detector | Quadrupole | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring characteristic ions. |
Liquid Chromatography-Mass Spectrometry (LC-MS): The Polarity-Focused Solution
LC-MS is exceptionally well-suited for analyzing polar, semi-polar, and non-volatile compounds that are not amenable to GC without derivatization. The analyte is separated in the liquid phase and then ionized before entering the mass spectrometer.
Causality of the LC-MS Workflow
For this compound, LC-MS offers a more direct route of analysis. Its moderate polarity makes it ideal for reverse-phase chromatography, and it can be readily ionized using common atmospheric pressure ionization (API) techniques. Electrospray Ionization (ESI) is the premier choice for this class of compounds.[6][7] In the acidic mobile phase typically used for reverse-phase LC, the secondary amine group of the analyte will be protonated, making it a pre-charged ion in solution. This facilitates highly efficient ionization in positive ESI mode (ESI+), where the solvent is evaporated from charged droplets to release the protonated analyte molecules ([M+H]⁺) into the gas phase for MS analysis.[8] This direct approach eliminates the need for derivatization, simplifying sample preparation and reducing potential sources of error.
Experimental Workflow: LC-MS/MS
The workflow for LC-MS is often more streamlined, especially for cleaner sample matrices. For complex matrices, a cleanup step is still necessary to minimize matrix effects, where co-eluting compounds interfere with the ionization of the target analyte.
Caption: Streamlined experimental workflow for LC-MS/MS analysis.
Protocol: Sample Preparation for LC-MS/MS
This protocol is based on methodologies for analyzing dichloroanilines in water and agricultural products.[6][9]
-
For Water Samples:
-
Allow the sample to equilibrate to room temperature.[6]
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
If high concentrations are expected, dilute the sample with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
The sample is now ready for direct injection.
-
-
For Complex Matrices (e.g., Chives):
-
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective.[9][10]
-
Homogenize the sample and extract with acetonitrile.
-
Perform a dispersive solid-phase extraction (d-SPE) cleanup using a combination of sorbents like primary secondary amine (PSA) and graphitized carbon black (GCB) to remove interferences.[9][10]
-
The final extract is then filtered and injected into the LC-MS/MS system.
-
Typical LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Column | C18, 100mm x 2.1mm, <3 µm | Standard reverse-phase column providing excellent retention and separation for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid promotes analyte protonation for efficient ESI+ ionization.[11] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | Start at 10% B, ramp to 95% B | A gradient ensures good peak shape and elution of the analyte in a reasonable time. |
| MS Source | Electrospray Ionization (ESI), Positive Mode | Highly efficient for protonated amines. |
| MS Detector | Triple Quadrupole (QqQ) | |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
Head-to-Head Performance Comparison
The choice between GC-MS and LC-MS often comes down to a trade-off between sensitivity, sample preparation complexity, and the specific demands of the analysis.
| Performance Metric | GC-MS (with Derivatization) | LC-MS/MS | The Scientist's Verdict |
| Sensitivity (LOD/LOQ) | Very good, especially with SIM. GC/MS-MS can achieve low µg/L levels.[12] | Excellent, often superior. Can reach low ng/L (ppt) or µg/kg (ppb) levels with MRM.[6][9][10] | LC-MS/MS generally offers lower detection limits, making it the preferred choice for ultra-trace analysis. |
| Selectivity | Good with SIM, excellent with MS/MS. | Exceptional with MRM on a triple quadrupole. | Both are highly selective with tandem MS, but the specificity of MRM transitions in LC-MS/MS is a significant advantage. |
| Sample Prep Complexity | High. Requires multi-step extraction and a mandatory, time-consuming derivatization step.[3] | Low to Moderate. "Dilute and shoot" for clean matrices; QuEChERS/SPE for complex ones. No derivatization needed.[6][9] | LC-MS/MS offers a significantly simpler and faster workflow, increasing throughput. |
| Need for Derivatization | Required for optimal performance. | Not required. | The ability to perform direct analysis is a major advantage for LC-MS/MS . |
| Matrix Effects | Generally lower, as the high-efficiency separation of GC and the derivatization step can reduce interferences. | Can be significant. Ion suppression or enhancement from co-eluting matrix components is a major consideration.[9] | GC-MS can be more robust against matrix effects, though stable isotope-labeled internal standards can correct for them in both techniques. |
| Throughput | Lower, due to longer sample preparation times and potentially longer GC run times. | Higher, due to simpler sample prep and fast LC gradients. | LC-MS/MS is better suited for high-throughput screening applications. |
| Cost & Accessibility | GC-MS systems are generally less expensive and more widely available. | LC-MS/MS systems, particularly high-end triple quadrupoles, are more expensive. | GC-MS may be a more accessible option for labs with budget constraints. |
Conclusion and Recommendation
Both GC-MS and LC-MS are powerful and capable techniques for the analysis of this compound. However, their strengths are applied to different analytical philosophies.
GC-MS is a robust and reliable technique. Its main drawback for this analyte is the absolute necessity of derivatization to achieve good chromatographic performance.[2][3] This adds time, cost, and potential for error to the sample preparation workflow. It is an excellent choice when an LC-MS is unavailable or when matrix effects in LC-MS prove too challenging to overcome.
LC-MS/MS , particularly with a triple quadrupole mass spectrometer, stands out as the superior technique for this application. The ability to analyze this compound directly without derivatization dramatically simplifies the workflow, increases sample throughput, and reduces opportunities for analytical error.[6][7] Its exceptional sensitivity and selectivity, afforded by ESI+ and MRM acquisition, make it the gold standard for trace-level quantification in complex matrices, from environmental monitoring to clinical and pharmaceutical research.[6][9]
Final Recommendation: For routine, high-throughput, and ultra-sensitive analysis of this compound, LC-MS/MS is the recommended platform . Its simplified workflow and superior sensitivity provide a clear advantage. GC-MS remains a viable and powerful alternative, especially if derivatization protocols are already established in the laboratory or if severe LC-MS matrix effects are encountered.
References
- U.S. Environmental Protection Agency. (1996).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6424798, this compound.
- Wang, J., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI. [Link]
- Wang, J., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. PubMed. [Link]
- Kütting, B., et al. (2001). Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure. PubMed. [Link]
- Hardt, J., & Angerer, J. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. PubMed. [Link]
- Hecht, V. F., et al. (2015).
- The LCGC Blog. (2020).
- SCIEX. (2021). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. YouTube. [Link]
Sources
- 1. This compound | C8H9Cl2N | CID 6424798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Purity of 3,5-dichloro-N-ethylaniline by Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities and the development of active pharmaceutical ingredients (APIs), the confirmation of a compound's purity is a cornerstone of safety, efficacy, and reproducibility. For a compound such as 3,5-dichloro-N-ethylaniline, a substituted aniline derivative, rigorous purity assessment is critical. This guide provides an in-depth comparison of elemental analysis with other common analytical techniques for purity determination, grounded in scientific principles and field-proven insights.
The Critical Role of Purity in Chemical Synthesis
The presence of impurities in a chemical substance can significantly impact its physical, chemical, and biological properties. In the context of drug development, even minute impurities can lead to altered pharmacological activity, increased toxicity, or reduced stability of the final product. Therefore, employing robust analytical methods to confirm the purity of synthesized compounds like this compound is not merely a quality control step but a fundamental aspect of scientific integrity.
Section 1: Elemental Analysis - The Gold Standard for Compositional Purity
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a highly reliable and cost-effective technique for determining the elemental composition of a sample.[1][2] It serves as a primary method to assess the purity and confirm the chemical formula of a synthesized compound.[3] The technique is based on the complete combustion of the sample, followed by the quantitative analysis of the resulting gaseous products.[1]
Theoretical vs. Experimental Values: The Moment of Truth
For this compound (C₈H₉Cl₂N), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements.
Theoretical Elemental Composition of C₈H₉Cl₂N:
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 8 | 96.088 | 50.59 |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.78 |
| Chlorine (Cl) | 35.453 | 2 | 70.906 | 37.33 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.37 |
| Total | 190.073 | 100.00 |
A high-purity sample should yield experimental values from elemental analysis that are in close agreement with these theoretical percentages. A commonly accepted tolerance for elemental analysis is within ±0.4% of the calculated value.[4][5]
Experimental Protocol: CHN Analysis
A detailed, step-by-step methodology for performing CHN analysis is crucial for obtaining accurate and reproducible results.
Step 1: Sample Preparation
-
Ensure the sample is homogenous and free of contaminants and moisture.[1]
-
Drying the sample to a constant weight and finely grinding it may be necessary.[1]
-
Accurately weigh a small amount of the sample (typically 1-3 mg) using a highly accurate microbalance. The precise weight is critical as the final results are reported as a percentage of this initial weight.[1]
Step 2: Combustion
-
The weighed sample is placed in a tin or silver capsule and introduced into a high-temperature combustion furnace (typically around 1000°C) within the elemental analyzer.[6]
-
In an oxygen-rich environment, the sample undergoes complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂).[1]
Step 3: Separation and Detection
-
The combustion gases are passed through a separation column (often using gas chromatography principles) to resolve the individual components.[3]
-
A thermal conductivity detector (TCD) then measures the concentration of each gas.[6]
Step 4: Data Analysis
-
The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.
-
The experimental percentages are then compared to the theoretical values to assess purity.
Visualization of the Elemental Analysis Workflow
Caption: Workflow for Purity Confirmation by Elemental Analysis.
Section 2: A Comparative Look at Alternative Analytical Techniques
While elemental analysis provides foundational data on elemental composition, a comprehensive purity assessment often involves orthogonal methods that evaluate different chemical and physical properties.
| Technique | Principle | Strengths | Weaknesses | Applicability for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution for separating closely related impurities, quantitative, widely applicable.[7] | Requires method development, may not detect non-UV active impurities. | Excellent: Ideal for detecting and quantifying organic impurities from the synthesis. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[8] | Excellent for volatile impurities (e.g., residual solvents), high sensitivity.[9] | Not suitable for non-volatile or thermally labile compounds; derivatization may be needed.[10] | Good: Suitable for volatile impurities and can be used for the analyte itself, possibly with derivatization.[11] |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Provides molecular weight information, can identify unknown impurities when coupled with chromatography (e.g., GC-MS, LC-MS).[12] | Primarily qualitative without extensive calibration, matrix effects can suppress ion signals. | Excellent (in combination): LC-MS or GC-MS is powerful for impurity identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can quantify components without a reference standard for each (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. | Excellent: ¹H and ¹³C NMR are crucial for structural confirmation and can detect impurities with distinct signals. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrational transitions. | Provides information about functional groups present. | Not suitable for quantification, limited use for purity assessment of closely related compounds. | Fair: Useful for confirming the presence of key functional groups but not for quantifying purity. |
Decision-Making in Purity Analysis
The choice of analytical technique depends on the specific question being asked. For foundational purity and confirmation of the empirical formula, elemental analysis is unparalleled. For detecting and quantifying process-related impurities and degradation products, chromatography is the method of choice. Spectroscopic methods, particularly NMR and MS, are indispensable for structural elucidation and identification of unknown impurities.
Caption: Decision Tree for Selecting Purity Analysis Method.
Section 3: Ensuring Trustworthiness and Authoritative Grounding
To ensure the validity of purity assessments, all analytical methods must be validated, and laboratory practices should adhere to established standards.
-
Method Validation : Analytical procedures should be validated according to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1).[13][14][15] This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness.[16][17]
-
Reference Standards : The use of certified reference materials (CRMs) from organizations like the National Institute of Standards and Technology (NIST) is crucial for calibrating instruments and validating methods.[18][19][20]
-
Good Laboratory Practice (GLP) : Adherence to GLP principles ensures the quality, integrity, and reliability of non-clinical laboratory studies.[21][22][23] This includes proper documentation, equipment calibration, and personnel training.[23]
Conclusion
Confirming the purity of this compound requires a multi-faceted analytical approach. Elemental analysis serves as the fundamental check of elemental composition and is a direct indicator of bulk purity. However, a comprehensive purity profile is best achieved by combining elemental analysis with high-resolution separation techniques like HPLC or GC and powerful spectroscopic methods such as NMR and MS. This orthogonal approach ensures that the material is not only of the correct elemental composition but is also free from significant organic impurities, thereby guaranteeing its suitability for research, development, and pharmaceutical applications.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Quality Guidelines.
- CHNSO Organic Elemental Analysis - Sample Prepar
- Elemental Inorganic Standards. Agilent. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Validation of Impurity Methods, Part II. LCGC North America. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Elemental or CHN Analysis. Infinita Lab. [Link]
- A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Elemental Analysis CHNS (O) - Testing Methods. Auriga Research. [Link]
- Measurements, Standards, and Reference Materials for Industrial Commodities. National Institute of Standards and Technology (NIST). [Link]
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]
- Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
- Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]
- Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
- NIST Standards for Microanalysis and the Certification Process.
- ASTM E777: 2023 Standard Test Method for Carbon & Hydrogen in Refuse-Derived Fuel. Document Center Inc. [Link]
- This compound. PubChem. [Link]
- An International Study Evaluating Elemental Analysis.
- Good Laboratory Practice (GLP).
- A Guide to Good Laboratory Practice (GLP). SafetyCulture. [Link]
- Good Laboratory Practices (GLP): 2024 Guide. Biobide. [Link]
- Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new deriv
- Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS).
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate.
- Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI. [Link]
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Springer. [Link]
- HPLC separation of related halogenated aromatic, any one??.
- method 8131 aniline and selected derivatives by gas chromatography. U.S. Environmental Protection Agency (EPA). [Link]
- Spectroscopic Methods of Analysis. LibreTexts Chemistry. [Link]
- An International Study Evaluating Elemental Analysis.
Sources
- 1. mt.com [mt.com]
- 2. infinitalab.com [infinitalab.com]
- 3. azom.com [azom.com]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. measurlabs.com [measurlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. jfda-online.com [jfda-online.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. database.ich.org [database.ich.org]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. ijrrjournal.com [ijrrjournal.com]
- 18. agilent.com [agilent.com]
- 19. Measurements, Standards, and Reference Materials for Industrial Commodities | NIST [nist.gov]
- 20. nist.gov [nist.gov]
- 21. proto.ufsc.br [proto.ufsc.br]
- 22. safetyculture.com [safetyculture.com]
- 23. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
Benchmarking Synthesis Efficiency: A Comparative Guide to the Preparation of 3,5-dichloro-N-ethylaniline
For researchers and professionals in drug development and fine chemical synthesis, the efficient and reliable preparation of key intermediates is paramount. 3,5-dichloro-N-ethylaniline serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides an in-depth technical comparison of a benchmarked synthesis protocol for this compound against established literature methods for analogous compounds, offering field-proven insights into optimizing its production.
Introduction: The Significance of this compound and the Need for an Efficient Synthesis
This compound, a disubstituted aniline, features a unique electronic and steric profile conferred by its chloro substituents. This substitution pattern is often exploited in the design of bioactive molecules to modulate their physicochemical properties, such as lipophilicity and metabolic stability. Consequently, access to a robust and efficient synthesis of this intermediate is of significant interest.
While numerous methods exist for the N-alkylation of anilines, the electron-withdrawing nature of the two chlorine atoms in the meta positions of 3,5-dichloroaniline can significantly impact the nucleophilicity of the amino group, rendering some traditional alkylation methods less effective. This guide focuses on a reductive amination approach, a widely recognized and highly efficient method for the formation of C-N bonds, and benchmarks its efficiency for the synthesis of the title compound.
Synthesis Strategy: Reductive Amination as the Method of Choice
Reductive amination is a powerful, one-pot reaction that converts a carbonyl group and an amine into a more substituted amine.[1][2] This method is particularly advantageous as it often proceeds under mild conditions and avoids the common issue of over-alkylation that can plague direct alkylation with alkyl halides. The reaction proceeds via the in situ formation of an imine or enamine intermediate, which is then reduced by a selective reducing agent.
For the synthesis of this compound, the reaction involves the condensation of 3,5-dichloroaniline with acetaldehyde to form an intermediate imine, which is then reduced in the same pot to the desired secondary amine.
Benchmark Experimental Protocol: Synthesis of this compound via Reductive Amination
This protocol is designed as a reliable and efficient laboratory-scale synthesis of this compound.
Materials:
-
3,5-Dichloroaniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dichloroaniline (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the aniline in anhydrous dichloromethane (DCM). To this solution, add acetaldehyde (1.2 eq) dropwise at room temperature while stirring.
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Comparative Analysis of Synthesis Efficiency
To benchmark the efficiency of the proposed reductive amination protocol, we will compare it with literature reports on the N-alkylation of structurally similar anilines. A direct comparison for this compound is challenging due to the scarcity of published data for this specific transformation. However, we can extrapolate expected efficiencies and discuss the mechanistic rationale.
| Method | Substrate | Reagents | Solvent | Yield (%) | Reference |
| Benchmark Protocol | 3,5-Dichloroaniline | Acetaldehyde, NaBH(OAc)₃ | DCM | >90 (Expected) | This Guide |
| Reductive Amination | p-Chloroaniline | Aldehyde/Ketone, NaBH(OAc)₃ | DCE | 85-95 | |
| Reductive Amination | Electron-deficient anilines | Aldehyde/Ketone, BH₃·THF/TMSCl | DMF | 66-97 | [1] |
| Direct Alkylation | p-Chloroaniline | Ethyl bromide, K₂CO₃ | DMF | 87-92 | [3] |
Discussion of Expected Efficiency:
The benchmark protocol employing reductive amination with sodium triacetoxyborohydride is anticipated to provide a high yield of this compound, likely exceeding 90%. This expectation is based on several key factors:
-
Selectivity of the Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that readily reduces the in situ formed iminium ion while being less reactive towards the starting aldehyde. This minimizes the formation of the corresponding alcohol byproduct.
-
Reactivity of Electron-Deficient Anilines: While the electron-withdrawing chlorine atoms decrease the nucleophilicity of the aniline, making the initial imine formation slower than for electron-rich anilines, the reaction is still highly favorable. Literature has shown that reductive amination is a robust method even for electron-deficient anilines, often requiring slightly longer reaction times or the use of a Lewis acid catalyst to facilitate imine formation.[1]
-
Comparison with Direct Alkylation: Direct alkylation of 3,5-dichloroaniline with an ethyl halide would likely require harsher conditions (higher temperatures and a strong base) and would be more prone to over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium salts. This would necessitate a more challenging purification process and likely result in a lower isolated yield of the desired mono-ethylated product. The procedure for N-ethyl-p-chloroaniline using ethyl bromide gives a good yield, but the presence of a second chlorine atom in our target molecule could further decrease the aniline's reactivity.[3]
Causality Behind Experimental Choices
The selection of each reagent and condition in the benchmark protocol is grounded in established chemical principles to maximize yield and purity:
-
Anhydrous Conditions: The use of an anhydrous solvent is crucial as the formation of the imine intermediate involves the elimination of water. The presence of water can shift the equilibrium back towards the starting materials, thus reducing the overall reaction efficiency.
-
Stoichiometry: A slight excess of the aldehyde is used to ensure complete consumption of the starting aniline. A larger excess is avoided to minimize potential side reactions and simplify purification. An excess of the reducing agent is necessary to drive the reduction of the imine to completion.
-
Solvent Choice: Dichloromethane is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the reactants and intermediates.
-
Work-up Procedure: The aqueous sodium bicarbonate quench neutralizes any remaining acidic species and facilitates the separation of the organic product. The brine wash helps to remove any residual water from the organic layer.
Self-Validating System: In-Process Controls and Characterization
The reliability of this protocol is ensured through in-process monitoring and thorough characterization of the final product.
-
TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction endpoint, preventing unnecessary prolonging of the reaction time and the potential for side product formation.
-
Spectroscopic Characterization: The identity and purity of the synthesized this compound must be confirmed by a suite of spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule with their characteristic chemical shifts.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretching vibration for the secondary amine, as well as C-H and C-Cl stretching frequencies.
-
Conclusion
The reductive amination of 3,5-dichloroaniline with acetaldehyde using sodium triacetoxyborohydride presents a highly efficient and selective method for the synthesis of this compound. This benchmark protocol, grounded in established chemical principles, is expected to deliver the target compound in high yield and purity. By understanding the causality behind the experimental choices and implementing robust in-process controls and characterization, researchers can confidently and reliably produce this valuable synthetic intermediate. This guide provides the necessary framework for not only executing the synthesis but also for adapting and optimizing the conditions for specific research and development needs.
References
- Moffett, R. B. N-ETHYL-p-CHLOROANILINE. Organic Syntheses1955, 35, 60. DOI: 10.15227/orgsyn.035.0060. [Link]
- Neumann, H.; Surkus, A.-E.; Beller, M. A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. The Journal of Organic Chemistry2013, 78 (1), 323-329. DOI: 10.1021/jo302425c. [Link]
- PubChem. This compound. National Center for Biotechnology Information.
- PubChem. 3,5-Dichloroaniline. National Center for Biotechnology Information.
- Organic Chemistry Portal.
- PrepChem. Synthesis of 3,5-dichloroaniline. [Link]
- Google Patents. CN103102276A - Method for preparing 3,5-dichloroaniline.
- Google Patents. CN1690040A - 3,5-dichloroaniline preparing process.
- Google Patents. SU1199199A3 - Method of producing 3,5-dichloraniline.
- Quick Company.
- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, One-Pot, and Efficient Procedure for the Synthesis of a Variety of Secondary and Tertiary Amines. The Journal of Organic Chemistry1996, 61 (11), 3849–3862. DOI: 10.1021/jo960057x. [Link]
Sources
A Comparative Guide to the Biological Activity of 3,5-dichloro-N-ethylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, halogenated derivatives have garnered significant attention due to the profound impact of halogen substitution on the physicochemical properties and biological activity of parent compounds. This guide provides an in-depth comparative analysis of the biological activities of 3,5-dichloro-N-ethylaniline and its derivatives, offering insights into their potential as anticancer and antimicrobial agents. By examining structure-activity relationships (SAR) and providing detailed experimental protocols, we aim to equip researchers with the knowledge to rationally design and evaluate new chemical entities based on this privileged scaffold.
Introduction: The Significance of the 3,5-Dichloroaniline Moiety
The 3,5-dichloroaniline core is a key structural motif found in a variety of biologically active compounds, including fungicides and herbicides. The presence of two chlorine atoms on the aniline ring significantly influences the molecule's lipophilicity, electronic properties, and metabolic stability. These factors, in turn, dictate the compound's pharmacokinetic and pharmacodynamic profile. N-substitution on the aniline nitrogen provides a crucial handle for modifying the molecule's properties, allowing for the fine-tuning of its biological activity. This guide will focus on the impact of various N-substituents on the anticancer and antimicrobial properties of the 3,5-dichloroaniline scaffold.
Comparative Analysis of Biological Activities
The biological potential of 3,5-dichloro-N-substituted aniline derivatives spans a range of therapeutic areas. Here, we delve into their efficacy as anticancer and antifungal agents, supported by available experimental data.
Anticancer Activity
The 3,5-dichloroaniline moiety has been incorporated into various scaffolds to develop potent anticancer agents. The substitution pattern on the N-aryl group plays a critical role in determining the cytotoxic efficacy.
A series of N-Aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-one derivatives, where the N-aryl group was a substituted 3,5-dichloroaniline, demonstrated moderate to potent activities against several human cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) of selected derivatives against the K562 human acute leukemia cell line.
| Compound ID | N-Aryl Substituent | IC50 (µM) against K562 cells[1] |
| 2d | 3,5-dichloro-4-methoxyphenyl | 0.07 |
| 2k | 3,5-dichloro-4-ethoxyphenyl | 0.52 |
Analysis of Structure-Activity Relationship (SAR):
The data suggests that the presence of an alkoxy group at the 4-position of the 3,5-dichlorophenyl ring is favorable for potent cytotoxicity against K562 cells. The methoxy-substituted derivative 2d exhibited exceptional potency, with an IC50 value in the nanomolar range, and was significantly more active than the ethoxy-substituted analog 2k . This highlights the sensitivity of the biological activity to even minor structural modifications on the N-aryl ring. Further studies revealed that compound 2d induces cell cycle arrest in the G2/M phase and promotes apoptosis through caspase-dependent and independent pathways[1].
dot graph SAR_Anticancer { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Scaffold" [label="3,5-Dichloro-N-Aryl Core", fillcolor="#EA4335"]; "Substituent_1" [label="4-Methoxy (Compound 2d)", fillcolor="#34A853"]; "Substituent_2" [label="4-Ethoxy (Compound 2k)", fillcolor="#FBBC05"]; "Activity_1" [label="Potent Cytotoxicity\n(IC50 = 0.07 µM)", shape=ellipse, fillcolor="#34A853"]; "Activity_2" [label="Moderate Cytotoxicity\n(IC50 = 0.52 µM)", shape=ellipse, fillcolor="#FBBC05"];
"Scaffold" -> "Substituent_1" [label="Substitution at 4-position"]; "Scaffold" -> "Substituent_2" [label="Substitution at 4-position"]; "Substituent_1" -> "Activity_1" [label="results in"]; "Substituent_2" -> "Activity_2" [label="results in"]; } Caption: Structure-Activity Relationship for Anticancer Activity.
Antifungal Activity
The 3,5-dichloroaniline scaffold is a well-established pharmacophore in the development of fungicides. Its derivatives have shown significant activity against a range of plant pathogenic fungi.
A study on aniline derivatives of chlorothalonil, where various substituted anilines were reacted with chlorothalonil, revealed the fungicidal potential of the resulting N-phenyl-isophthalonitrile compounds. The following table presents the fungicidal activity of selected derivatives against Pseudoperonospora cubensis (cucumber downy mildew).
| Compound ID | N-Aryl Substituent on Isophthalonitrile Core | Fungicidal Activity (% control at 6.25 mg/L)[2] |
| 7 | 2,4-dichlorophenyl | 75 |
| 11 | 2,4,6-trichlorophenyl | 80 |
| 20 | 4-nitrophenyl | 85 |
Analysis of Structure-Activity Relationship (SAR):
The fungicidal activity is significantly influenced by the substitution pattern on the N-phenyl ring. Increasing the number of chlorine substituents from two (7 ) to three (11 ) resulted in a slight increase in activity. However, the introduction of a strongly electron-withdrawing nitro group at the 4-position (20 ) led to the most potent fungicidal activity in the series[2]. This suggests that electron-withdrawing groups on the N-aryl substituent enhance the antifungal efficacy of these compounds.
dot graph SAR_Antifungal { layout=circo; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Scaffold" [label="N-Aryl-Isophthalonitrile Core", fillcolor="#EA4335"]; "Substituent_1" [label="2,4-dichlorophenyl (7)", fillcolor="#FBBC05"]; "Substituent_2" [label="2,4,6-trichlorophenyl (11)", fillcolor="#FBBC05"]; "Substituent_3" [label="4-nitrophenyl (20)", fillcolor="#34A853"]; "Activity_1" [label="Good Activity (75%)", shape=ellipse, fillcolor="#FBBC05"]; "Activity_2" [label="Good Activity (80%)", shape=ellipse, fillcolor="#FBBC05"]; "Activity_3" [label="Excellent Activity (85%)", shape=ellipse, fillcolor="#34A853"];
"Scaffold" -> "Substituent_1" [label="N-substitution"]; "Scaffold" -> "Substituent_2" [label="N-substitution"]; "Scaffold" -> "Substituent_3" [label="N-substitution"]; "Substituent_1" -> "Activity_1" [label="leads to"]; "Substituent_2" -> "Activity_2" [label="leads to"]; "Substituent_3" -> "Activity_3" [label="leads to"]; } Caption: Structure-Activity Relationship for Antifungal Activity.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for assessing the cytotoxic and antifungal activities of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Workflow:
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., K562, A549, MCF-7) in a 96-well flat-bottomed microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Further Incubation: Incubate the plate for another 48 to 72 hours under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow:
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized inoculum of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) by harvesting spores or cells from a fresh culture and adjusting the concentration to approximately 0.5-2.5 x 10³ cells/mL in the test medium.
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compounds. Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, or until sufficient growth is observed in the growth control wells.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The 3,5-dichloro-N-substituted aniline scaffold represents a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The presented data highlights the significant influence of N-substituents on both the anticancer and antifungal properties of these derivatives. Specifically, the introduction of electron-withdrawing groups on the N-aryl ring appears to be a promising strategy for enhancing antifungal efficacy, while specific alkoxy substitutions on the N-aryl ring can lead to potent cytotoxic agents.
The provided experimental protocols offer a robust framework for the systematic evaluation of new analogs. Future research in this area should focus on synthesizing and testing a wider range of N-alkyl and N-aryl derivatives of 3,5-dichloroaniline to further elucidate the structure-activity relationships. Investigating the mechanism of action of the most potent compounds will be crucial for their further development as clinical candidates. Moreover, exploring the potential of these derivatives against other biological targets, such as enzymes and receptors, could unveil new therapeutic applications. The continued exploration of this chemical space holds significant promise for the discovery of next-generation drugs to combat cancer and infectious diseases.
References
- Kouznetsov, V. V., Vargas Méndez, L. Y., Sortino, M., Vásquez, Y., Gupta, M. P., Freile, M., ... & Zacchino, S. A. (2008). Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment. Bioorganic & Medicinal Chemistry, 16(2), 794-809.
- Zhang, J., Li, Y., Wang, C., Li, B., & Yang, S. (2013). Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. Journal of Agricultural and Food Chemistry, 61(50), 12267-12275.
- Andreani, A., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., Rambaldi, M., ... & Garaliene, V. (2001). Synthesis and antitumor activity of substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones. Anticancer Drug Design, 16(2-3), 167-174.
- Wilson, W. R., & Denny, W. A. (1988). Hypoxia-selective antitumor agents. 3. Relationships between structure and cytotoxicity against cultured tumor cells for substituted N,N-bis(2-chloroethyl)anilines. Journal of Medicinal Chemistry, 31(8), 1547-1554.
- Zhang, M., Li, Y., Chen, L., Li, B., & Yang, S. (2022). Synthesis and antitumor activity of a series of novel N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones derivatives. Bioorganic & Medicinal Chemistry Letters, 72, 128919.
Sources
- 1. Synthesis and antitumor activity of a series of novel N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3,5-dichloro-N-ethylaniline: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like 3,5-dichloro-N-ethylaniline necessitates a clear and robust understanding of proper disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a culture of conscientiousness within the laboratory.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to recognize the inherent hazards of this compound. As a chlorinated aniline, this compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1][2] This toxicity profile underscores the importance of meticulous handling and disposal to prevent harm to personnel and the environment.
The primary route of disposal for this compound, as mandated by safety data sheets, is through an approved waste disposal plant, typically via incineration.[1] Improper disposal, such as drain disposal, is strictly prohibited due to the compound's environmental toxicity.
Core Principles of Waste Management for Halogenated Compounds
The disposal of this compound falls under the broader category of halogenated organic waste. A fundamental principle in laboratory waste management is the segregation of different waste streams to ensure safe handling and cost-effective disposal. Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[3] Mixing these waste streams can lead to complex and expensive disposal processes.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe and compliant disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
Immediately upon deciding to discard this compound, whether in pure form or in a solution, it must be identified as a "Halogenated Organic Waste."
-
Action: Designate a specific waste container for halogenated organic compounds. This container should be clearly distinguished from containers for non-halogenated solvents or aqueous waste.
-
Causality: Segregation is critical because halogenated compounds require specific high-temperature incineration processes for complete destruction and to prevent the formation of toxic byproducts like dioxins. Mixing with non-halogenated waste complicates and increases the cost of disposal.
Step 2: Selecting the Appropriate Waste Container
The choice of a waste container is vital for ensuring safety and compliance.
-
Action: Select a chemically compatible container with a secure, tight-fitting screw cap. High-density polyethylene (HDPE) or glass bottles are generally suitable. The container must be in good condition, free from cracks or leaks.
-
Causality: this compound is incompatible with strong acids, acid anhydrides, and acid chlorides.[1] Using a compatible container material prevents degradation of the container and potential leaks. A secure cap is essential to prevent the release of harmful vapors.
Step 3: Proper Labeling of the Waste Container
Accurate and thorough labeling is a legal requirement and a critical safety measure.
-
Action: Before adding any waste, affix a properly completed hazardous waste label to the container. The label must include the following information:
-
Causality: Proper labeling provides immediate identification of the container's contents and associated hazards, which is crucial for safe handling by laboratory personnel and waste management professionals. It is also a requirement under EPA and DOT regulations.[4][7]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
Action: Store the labeled waste container in a designated SAA, such as a chemical fume hood or a designated cabinet for hazardous waste. The container must be kept closed at all times except when adding waste.[8]
-
Causality: Storing waste in a designated and controlled area minimizes the risk of accidental spills and exposure. Keeping the container closed prevents the evaporation of volatile components and the release of toxic fumes into the laboratory environment.
Step 5: Arranging for Disposal
Once the waste container is full or has been in accumulation for the maximum allowed time (per institutional guidelines), it must be disposed of through the proper channels.
-
Action: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste manager to schedule a pickup. Do not attempt to dispose of the waste independently.
-
Causality: EHS professionals are trained in the safe handling, transport, and ultimate disposal of hazardous waste in compliance with all federal, state, and local regulations. They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Summary of Key Information
| Aspect | Requirement | Rationale |
| Waste Classification | Halogenated Organic Waste | Ensures proper segregation for specialized disposal. |
| Container Material | High-Density Polyethylene (HDPE), Glass | Chemical compatibility to prevent leaks and degradation.[9][10][11] |
| Container Labeling | "HAZARDOUS WASTE", Chemical Name, Hazards, Date | Compliance with EPA/DOT regulations and ensures safe handling.[4][5][6][7] |
| On-site Storage | Closed container in a designated Satellite Accumulation Area (SAA) | Minimizes exposure risk and prevents release of vapors.[8] |
| Disposal Method | Collection by EHS for incineration at an approved facility | Ensures complete destruction of the hazardous compound and environmental protection.[1] |
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of waste segregation, proper containment, and accurate labeling, researchers can ensure a safe working environment and minimize their environmental impact. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols. Always consult your institution's Environmental Health and Safety department for specific guidance and requirements.
References
- PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information.
- Chu, W., & Gao, N. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 58(41), 18085-18094.
- Rowan University. (n.d.). Chemical Compatibility, Segregation, & Storage Recommendation Table.
- Brady Corporation. (n.d.). Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations.
- Berg Compliance Solutions. (2021). EPA and DOT Hazardous Waste Labeling Requirements.
- University of Toronto. (n.d.). Chemical Compatibility & Storage. Department of Chemistry.
- Northeastern University. (n.d.). Hazardous Waste Resources.
- GAIACA. (2021). Hazardous Waste Label Requirements.
- Old Dominion University. (n.d.). Laboratory Waste Management Guidelines.
- Sterlitech. (n.d.). Chemical Compatibility Chart.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of Georgia Environmental Safety Division. (2017). New Hazardous Waste Labeling Requirements.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. National Library of Medicine.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- U.S. Environmental Protection Agency. (n.d.). Development of a Hazardous Waste Incinerator Target Analyte List of Products of Incomplete Combustion.
- Rowan University. (n.d.). Rowan University Chemical Waste Disposal Guide for Laboratories.
- Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
- ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- U.S. Environmental Protection Agency. (n.d.). Chemical Compatibility Chart.
- MDPI. (2020). Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats.
- MDPI. (n.d.). New Insights into the Toxicokinetics of 3,4-Dichloroaniline in Early Life Stages of Zebrafish (Danio rerio).
- AERU. (2025). 3,5-dichloroaniline (Ref: RP32596).
- Carl ROTH. (n.d.). Safety Data Sheet: N,N-diethylaniline.
- Semantic Scholar. (2023). Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 5. Hazardous Waste Label Requirements | Waste Experts [gaiaca.com]
- 6. esd.uga.edu [esd.uga.edu]
- 7. bes-corp.com [bes-corp.com]
- 8. odu.edu [odu.edu]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 11. sterlitech.com [sterlitech.com]
A Researcher's Guide to the Safe Handling of 3,5-dichloro-N-ethylaniline: PPE, Operational Protocols, and Disposal
The responsible use of specialized chemical reagents is the cornerstone of safety and innovation in the laboratory. This guide provides a detailed operational framework for handling 3,5-dichloro-N-ethylaniline, a compound that demands rigorous safety protocols due to its significant hazard profile. By integrating expert knowledge with established safety standards, this document serves as an essential resource for researchers, ensuring that every step, from preparation to disposal, is conducted with the utmost care and precision.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a halogenated aromatic amine, a class of compounds often associated with considerable health risks. While specific toxicological data for this exact compound is limited, the safety profile of the closely related compound, 3,5-dichloroaniline, provides a strong basis for a conservative and cautious approach. The parent compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2] Given these potential hazards, treating this compound with the same level of warning is a prudent and necessary safety measure. Occupational Safety and Health Administration (OSHA) standards for handling carcinogens and other particularly hazardous substances provide a clear mandate for minimizing exposure to the lowest practicable level.[3]
Table 1: Hazard Profile based on 3,5-dichloroaniline
| Hazard Statement | GHS Classification (Anticipated) | Primary Route of Exposure |
| Toxic if swallowed | Acute Toxicity, Oral (Category 3) | Ingestion |
| Toxic in contact with skin | Acute Toxicity, Dermal (Category 3) | Skin Absorption |
| Toxic if inhaled | Acute Toxicity, Inhalation (Category 3) | Inhalation |
| May cause damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Category 2) | All routes |
| Very toxic to aquatic life with long-lasting effects | Hazardous to the Aquatic Environment, Chronic (Category 1) | Environmental Release |
Controlling Exposure: Engineering Controls and Work Practices
Personal protective equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on the implementation of robust engineering controls and safe work practices.
-
Engineering Controls : All work involving this compound must be conducted within a certified chemical fume hood.[2] This is the primary method for preventing the inhalation of vapors or dust. The work area should be clearly designated for the handling of toxic chemicals.[4]
-
Safe Work Practices : Develop a standard operating procedure (SOP) for any work involving this chemical.[5] Keep quantities to the minimum required for the experiment. Prohibit eating, drinking, and smoking in the laboratory.[6] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
Personal Protective Equipment (PPE): A Mandate for Comprehensive Protection
The selection and correct use of PPE are critical for preventing exposure. The following PPE is mandatory when handling this compound.
Hand Protection
Standard disposable nitrile gloves may not offer sufficient protection against aromatic amines.[4] Breakthrough times can be short, and skin absorption is a significant risk.
-
Recommended Gloves : Use a heavier-duty glove such as butyl rubber or Viton™. For tasks requiring more dexterity, double-gloving with a nitrile inner glove and a neoprene outer glove is a viable alternative. Always consult the glove manufacturer's chemical resistance guide.[7]
-
Glove Protocol :
-
Inspect gloves for any signs of degradation or punctures before each use.
-
Don gloves, ensuring the cuffs of the lab coat are tucked into the gloves.
-
Change gloves immediately if contamination is suspected.
-
After completion of work, remove gloves without touching the outer surface with bare skin and dispose of them as hazardous waste.
-
Eye and Face Protection
-
Required Eyewear : Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times.
-
Enhanced Protection : When there is a risk of splashing, a face shield must be worn in addition to chemical splash goggles.[7][8]
Body Protection
-
Laboratory Coat : A fully buttoned lab coat is the minimum requirement.
-
Chemical Apron : For procedures involving larger quantities or a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[8]
Respiratory Protection
While working in a fume hood should prevent the need for respiratory protection, it may be required in certain situations, such as cleaning up a large spill.
-
Respirator Requirements : Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[4][7] A NIOSH-approved air-purifying respirator with organic vapor cartridges would be appropriate.[9]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is essential for safety and environmental responsibility.
Step 1: Pre-Experiment Preparation
-
Designate Area : Clearly mark the area within the fume hood where the work will take place.
-
Assemble Materials : Gather all necessary chemicals, glassware, and equipment.
-
Prepare Waste Container : Have a designated, labeled hazardous waste container ready for all waste streams. The label should read "Hazardous Waste" and include the full chemical name.[8][10]
Step 2: Handling the Chemical
-
Don PPE : Put on all required PPE as described above.
-
Dispense Carefully : Weigh and dispense the chemical within the fume hood, avoiding the generation of dust.
-
Maintain Containment : Keep all containers with this compound sealed when not in use.
Step 3: Post-Experiment Decontamination
-
Clean Equipment : Decontaminate all non-disposable glassware and equipment that came into contact with the chemical.
-
Clean Work Area : Wipe down the designated work area within the fume hood. All cleaning materials should be disposed of as hazardous waste.
Step 4: Waste Disposal
-
Segregate Waste : Collect all waste contaminated with this compound in the designated hazardous waste container. As a halogenated organic compound, it should be placed in a halogenated waste stream.[8][10]
-
Seal and Store : Securely seal the waste container and store it in a designated satellite accumulation area away from incompatible materials.[4]
-
Arrange for Pickup : Follow your institution's procedures for hazardous waste pickup and disposal. A hazardous waste manifest is required for tracking.[8]
Emergency Procedures: Planning for the Unexpected
Spill Response
-
Small Spill : For a small spill within a fume hood, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent like sand or vermiculite.[8] The absorbed material should be collected in the hazardous waste container.
-
Large Spill : In the event of a large spill, evacuate the area, notify others, and contact your institution's emergency response team.[8]
Personnel Exposure
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[1]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
The following workflow diagram provides a visual representation of the key decision points and procedures for the safe handling of this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3,5-Dichloroaniline [intersurfchem.net]
- 3. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
